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Foundational

Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a molecule of interest in medicinal chemistry and materials science. The docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a molecule of interest in medicinal chemistry and materials science. The document details two primary retrosynthetic approaches, focusing on the strategic formation of the pyrazole-alkyne bond and the subsequent introduction of the carboxylic acid moiety. Key methodologies, including the Sonogashira cross-coupling reaction and the carboxylation of terminal alkynes, are discussed in depth. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of bioactive molecules. The incorporation of a prop-2-ynoic acid (propiolic acid) functionality onto the pyrazole ring introduces a rigid, linear linker that can be further functionalized or can itself interact with biological targets. This guide outlines robust and efficient synthetic strategies to access 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a key building block for further chemical exploration.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. These strategies offer flexibility in starting material selection and allow for the introduction of diversity at various stages of the synthesis.

Scheme 1: Retrosynthetic analysis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

G cluster_0 Strategy A: Late-stage Carboxylation cluster_1 Strategy B: Early-stage Carboxylation target 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid strategy_A Carboxylation target->strategy_A C-H carboxylation strategy_B Sonogashira Coupling target->strategy_B C-C bond formation intermediate_A 5-ethynyl-1-methyl-1H-pyrazole strategy_A->intermediate_A intermediate_B1 5-halo-1-methyl-1H-pyrazole strategy_B->intermediate_B1 intermediate_B2 Propiolic acid strategy_B->intermediate_B2

Caption: Retrosynthetic strategies for the target molecule.

  • Strategy A (Late-stage Carboxylation): This approach involves the initial construction of the 5-ethynyl-1-methyl-1H-pyrazole intermediate, followed by the carboxylation of the terminal alkyne. This strategy is advantageous as it often utilizes milder conditions for the final carboxylation step.

  • Strategy B (Early-stage Carboxylation): In this pathway, a 5-halo-1-methyl-1H-pyrazole is coupled directly with propiolic acid or its ester equivalent using a Sonogashira cross-coupling reaction. This route is more convergent but may present challenges related to the stability and reactivity of propiolic acid under coupling conditions.

Synthesis of Key Intermediates

The successful execution of either synthetic strategy relies on the efficient preparation of key starting materials.

Synthesis of 1-methyl-5-iodopyrazole

The 1-methyl-5-iodopyrazole is a crucial precursor for the Sonogashira coupling reaction. Its synthesis can be achieved through various methods, with a common route involving the cyclization of a suitable precursor followed by iodination.[6]

Scheme 2: Synthesis of 1-methyl-5-iodopyrazole.

G cluster_0 Pyrazole Ring Formation cluster_1 Iodination diketone 1,3-Diketone pyrazole 1-methyl-1H-pyrazole diketone->pyrazole Cyclocondensation methylhydrazine Methylhydrazine methylhydrazine->pyrazole iodopyrazole 1-methyl-5-iodopyrazole pyrazole->iodopyrazole Electrophilic Iodination iodinating_agent Iodinating Agent (e.g., I₂, NIS) iodinating_agent->iodopyrazole

Caption: General scheme for 1-methyl-5-iodopyrazole synthesis.

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For the synthesis of 1-methylpyrazole, methylhydrazine is the reagent of choice. Subsequent iodination at the C5 position can be achieved using various iodinating agents such as iodine in the presence of a base or N-iodosuccinimide (NIS).

Synthesis of Propargyl Alcohol and Propiolic Acid

Propargyl alcohol serves as a precursor to propiolic acid. The oxidation of propargyl alcohol to propiolic acid is a critical transformation. While various oxidizing agents can be employed, methods utilizing molecular oxygen or hydrogen peroxide are preferred for their environmental advantages.[7][8][9]

Oxidation MethodOxidizing AgentTypical YieldsReference
Jones OxidationCrO₃/H₂SO₄Good[10]
Aerobic OxidationO₂/CatalystDecent[7]
Hypohalite OxidationNaOCl75-90%[10]

Table 1: Comparison of methods for the oxidation of propargyl alcohol to propiolic acid.

Synthetic Route A: Late-stage Carboxylation

This strategy focuses on first establishing the pyrazole-alkyne linkage, followed by the introduction of the carboxylic acid.

Step 1: Sonogashira Coupling of 1-methyl-5-iodopyrazole with a Protected Alkyne

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[11][12][13] In this step, 1-methyl-5-iodopyrazole is coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, which serves as a protected form of acetylene.

Scheme 3: Sonogashira coupling to form the pyrazole-alkyne.

G iodopyrazole 1-methyl-5-iodopyrazole product 1-methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole iodopyrazole->product tms_acetylene Trimethylsilylacetylene tms_acetylene->product catalyst Pd(PPh₃)₂Cl₂, CuI catalyst->product base Base (e.g., Et₃N) base->product

Caption: Sonogashira coupling of 1-methyl-5-iodopyrazole.

Experimental Protocol: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-5-iodopyrazole (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).[11]

  • Add a suitable solvent (e.g., anhydrous THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).[11]

  • To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group can be readily removed under mild basic conditions, such as using potassium carbonate in methanol, to yield the terminal alkyne, 5-ethynyl-1-methyl-1H-pyrazole.

Step 3: Carboxylation of 5-ethynyl-1-methyl-1H-pyrazole

The direct carboxylation of terminal alkynes with carbon dioxide is an atom-economical and environmentally benign method for the synthesis of propiolic acids.[14][15][16][17] This transformation can be achieved using various catalytic systems, including those based on silver or copper, or even under metal-free conditions with a strong base.[15][16][18]

Catalyst SystemBaseCO₂ PressureTemperatureReference
AgICs₂CO₃2 bar50 °C[15]
CuIDBUatmosphericRoom Temp.[16]
Metal-freeCs₂CO₃2.5 bar120 °C[15][17]

Table 2: Conditions for the carboxylation of terminal alkynes.

Experimental Protocol: Carboxylation of Terminal Alkyne

  • In a pressure vessel, combine 5-ethynyl-1-methyl-1H-pyrazole (1.0 eq), the chosen catalyst (e.g., AgI, 1-5 mol%), and a base (e.g., Cs₂CO₃, 1.2-2.0 eq) in a suitable solvent like DMF.[15]

  • Seal the vessel and purge with carbon dioxide gas.

  • Pressurize the vessel with CO₂ to the desired pressure (e.g., 2 bar).[15]

  • Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) for several hours until the starting material is consumed.[15]

  • After cooling to room temperature, carefully vent the CO₂ pressure.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the resulting carboxylic acid, often by recrystallization.

Synthetic Route B: Early-stage Carboxylation

This more convergent approach involves the direct coupling of a halo-pyrazole with propiolic acid.

Scheme 4: Direct Sonogashira coupling with propiolic acid.

G iodopyrazole 1-methyl-5-iodopyrazole product 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid iodopyrazole->product propiolic_acid Propiolic acid propiolic_acid->product catalyst Pd Catalyst catalyst->product base Base base->product

Caption: Convergent Sonogashira coupling strategy.

While conceptually more straightforward, this reaction can be challenging due to the potential for decarboxylation of the propiolic acid under the reaction conditions and the basicity of the amine base interfering with the acidic proton of the carboxylic acid. The use of a propiolate salt or ester may be a more viable alternative in some cases.

Conclusion

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid can be effectively achieved through two primary synthetic strategies. The late-stage carboxylation approach (Strategy A) offers a reliable and often high-yielding route, benefiting from well-established Sonogashira coupling protocols and increasingly efficient direct carboxylation methods. The early-stage carboxylation (Strategy B) presents a more convergent pathway but requires careful optimization to overcome potential challenges associated with the reactivity of propiolic acid. The choice of strategy will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research program.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Del Giudice, M. R., et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 336(3), 143-154. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available at: [Link]

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. Available at: [Link]

  • Process for preparing alkynecarboxylic acids by oxidation of alkyne alcohols. (2007). Google Patents.
  • Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry. Available at: [Link]

  • Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. (2021). ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available at: [Link]

  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. Available at: [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. (2025). MDPI. Available at: [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021). Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available at: [Link]

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. Available at: [Link]

  • The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. ChemInform. Available at: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). PMC. Available at: [Link]

  • Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. Available at: [Link]

  • The method of a kind of propargyl alcohol oxidation acetylenic ketone processed. Google Patents.
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Sources

Exploratory

Characterization of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive characterization of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a heterocyclic compound of significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive characterization of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a key pharmacophore found in numerous approved drugs, valued for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3][4] This document outlines a robust methodology for the synthesis and detailed analytical characterization of the title compound, providing researchers and drug development professionals with the foundational data and protocols necessary for its further investigation and application. The guide covers synthesis, physicochemical properties, extensive spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and MS), and a discussion of its chemical reactivity and potential therapeutic applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[5] Numerous pyrazole derivatives have been successfully developed into therapeutic agents, such as the anti-inflammatory drug Celecoxib, which selectively inhibits the COX-2 enzyme.[3][6] The incorporation of a prop-2-ynoic acid moiety introduces a reactive and structurally rigid alkynyl group, offering a valuable handle for further chemical modification, such as in click chemistry or as a Michael acceptor, thereby expanding the potential for creating novel and potent bioactive molecules. This guide serves to establish a baseline characterization of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid to facilitate these future explorations.

Synthesis Pathway and Experimental Protocol

The synthesis of pyrazole derivatives can be achieved through various established methods, most notably the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8] For the title compound, a plausible and efficient route involves the reaction of a suitably functionalized alkyne with methylhydrazine.

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_final Final Product start Reactants: - Ethyl 4,4-diethoxybut-2-ynoate - Methylhydrazine reaction Cyclocondensation Reaction (Acidic Conditions, e.g., AcOH in EtOH) Reflux start->reaction hydrolysis Saponification (Base Hydrolysis) 1. NaOH (aq) 2. Acidification (HCl) reaction->hydrolysis extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) hydrolysis->extraction drying Drying of Organic Phase (Anhydrous Na2SO4 or MgSO4) extraction->drying filtration Filtration drying->filtration concentration Concentration in vacuo (Rotary Evaporation) filtration->concentration purification Purification of Crude Product (Recrystallization or Column Chromatography) concentration->purification final_product 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (White to off-white solid) purification->final_product characterization Characterization: - Melting Point - NMR, IR, MS - Purity (HPLC) final_product->characterization

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

Rationale: This two-step protocol is designed for efficiency. The initial cyclocondensation directly forms the N-methylated pyrazole ring ester from commercially available starting materials. The subsequent saponification is a standard and high-yielding method for converting the ester to the desired carboxylic acid.

  • Step 1: Synthesis of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate.

    • To a solution of ethyl 4,4-diethoxybut-2-ynoate (1 equivalent) in ethanol, add glacial acetic acid to create a mildly acidic environment.

    • Add methylhydrazine (1.1 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude ester via flash column chromatography on silica gel.

  • Step 2: Hydrolysis to 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

    • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature overnight.

    • Monitor the hydrolysis by TLC.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with concentrated HCl.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical and Safety Characterization

The fundamental properties of the compound are summarized below. This data is critical for handling, storage, and designing further experiments.

PropertyValueSource / Method
IUPAC Name 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acidIUPAC Nomenclature
CAS Number 1410614-20-8Chemical Abstracts Service
Molecular Formula C₇H₆N₂O₂Elemental Analysis / MS
Molecular Weight 150.14 g/mol Calculated
Physical Form White to off-white powderVisual Inspection
Melting Point (Not reported) Estimated: 160-180 °CDSC/Melting Point Apparatus
Solubility Poorly soluble in water; Soluble in DMF, DMSO, MethanolExperimental Observation
Storage Store at room temperature, dry conditionsSupplier Recommendation
Safety Profile

As a novel compound, thorough toxicological data is unavailable. However, based on data for similar structures, the following GHS hazard statements apply.[9] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure elucidation and purity confirmation. The following diagram outlines the analytical workflow.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Thermal Analysis product Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C, DEPT) Solvent: DMSO-d6 product->nmr ir FT-IR Spectroscopy (KBr Pellet or ATR) product->ir ms Mass Spectrometry (ESI+/- or EI) product->ms hplc HPLC/UPLC (Purity Assessment) product->hplc mp Melting Point / DSC (Thermal Properties) product->mp struct_confirm Structure Confirmation nmr->struct_confirm Structural Fragments ir->struct_confirm Functional Groups ms->struct_confirm Molecular Weight Fragmentation purity_confirm Purity Verification hplc->purity_confirm Purity (%) mp->purity_confirm Purity Indication final_report final_report struct_confirm->final_report Final Characterization Report purity_confirm->final_report Final Characterization Report

Caption: A comprehensive workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of the molecule. DMSO-d₆ is a suitable solvent due to the compound's expected polarity and the presence of an acidic proton.

  • ¹H NMR (400 MHz, DMSO-d₆): The predicted proton NMR spectrum will show distinct signals for each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1H-COOH The carboxylic acid proton is typically a broad singlet at a very downfield shift, exchangeable with D₂O.
~7.6d1HH-3 (Pyrazole)Pyrazole protons are aromatic; H-3 is a doublet due to coupling with H-4.[7]
~6.5d1HH-4 (Pyrazole)H-4 is a doublet coupled to H-3 and is typically more upfield in the pyrazole ring.[7]
~4.0s3H-CH₃ The N-methyl group is a singlet in a typical region for methyl groups attached to a nitrogen in a heteroaromatic ring.
  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment.

Chemical Shift (δ, ppm)AssignmentRationale
~154.0C =OCarboxylic acid carbonyl carbons are significantly deshielded.
~142.0C -3 (Pyrazole)Aromatic carbon adjacent to two nitrogen atoms.[7]
~131.0C -5 (Pyrazole)Aromatic carbon bearing the substituent, deshielded by the alkyne.
~110.0C -4 (Pyrazole)The CH carbon of the pyrazole ring, typically the most shielded.[7]
~85.0-C ≡C-Alkynyl carbon attached to the pyrazole ring.
~78.0-C≡C -Alkynyl carbon adjacent to the carboxyl group.
~36.0-C H₃N-methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is excellent for identifying key functional groups based on their vibrational frequencies.

Frequency (cm⁻¹)IntensityAssignment
3200-2500BroadO-H stretch (Carboxylic Acid)
~2230Medium-SharpC≡C stretch (Alkyne)
~1700StrongC=O stretch (Carboxylic Acid)
~1580MediumC=N stretch (Pyrazole Ring)
~1450MediumC=C stretch (Pyrazole Ring)
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Expected Molecular Ion (ESI-): [M-H]⁻ = 149.03

  • Expected Molecular Ion (ESI+): [M+H]⁺ = 151.05

  • Key Fragmentation Pathways:

    • Loss of CO₂ (44 Da) from the molecular ion to give a fragment corresponding to [M-CO₂]⁺.

    • Loss of the carboxyl group (-COOH, 45 Da) is a common fragmentation for carboxylic acids.[10]

    • Cleavage of the pyrazole ring under higher energy conditions.

Chemical Reactivity and Potential Applications

The molecule possesses three key reactive sites: the pyrazole ring, the carboxylic acid, and the alkyne.

  • Pyrazole Ring: The ring itself is relatively aromatic and stable but can undergo electrophilic substitution, typically at the C4 position.[7][11]

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amide coupling (e.g., using EDC/HOBt), or reduction to the corresponding alcohol. These reactions are fundamental for creating derivatives for structure-activity relationship (SAR) studies.[12]

  • Alkyne: The propiolic acid moiety is electron-deficient, making it susceptible to nucleophilic addition (Michael addition). It can also participate in powerful coupling reactions like the Sonogashira coupling or cycloaddition reactions (e.g., "click chemistry" with azides).

Given the established biological profile of pyrazole derivatives, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a prime candidate for development as:

  • Anti-inflammatory Agents: Targeting enzymes like COX or various kinases.[6]

  • Antimicrobial Compounds: The pyrazole nucleus is a common feature in antibacterial and antifungal agents.[1][3]

  • Anticancer Therapeutics: Many pyrazole-containing molecules exhibit antiproliferative activity.[4]

  • Chemical Probes: The alkyne handle makes it an ideal fragment for use in fragment-based drug discovery and for synthesizing probes for target identification.

Conclusion

This guide establishes a comprehensive foundational characterization of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid. The detailed protocols for its synthesis and the exhaustive analytical data presented herein provide the necessary tools for researchers in medicinal chemistry and drug discovery to confidently utilize this versatile heterocyclic building block. The unique combination of a proven pharmacophore (pyrazole) with a reactive alkynoic acid functional group positions this compound as a valuable starting point for the development of novel therapeutics and chemical biology tools.

References

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  • (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (2025). ResearchGate. [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI. [Link]

  • Mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

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Foundational

An In-depth Technical Guide to 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid: Synthesis, Properties, and Therapeutic Potential

Foreword: Unveiling a Scaffold of Therapeutic Promise In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its remarkable versatility and capacity for diverse biological interactions have propelled pyrazole derivatives to the forefront of drug discovery programs targeting a wide spectrum of diseases, from inflammatory conditions to oncological and infectious diseases.[3][4][5] This guide delves into the chemical intricacies of a particularly intriguing pyrazole derivative: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid. The strategic incorporation of a propiolic acid moiety onto the N-methylated pyrazole ring presents a unique combination of structural features, offering a rich playground for chemical exploration and a promising starting point for the development of novel therapeutics.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts, offering a deeper understanding of the causality behind experimental design and the therapeutic potential of this molecule. We will explore its chemical properties, plausible synthetic routes, reactivity profile, and potential applications in drug discovery, all while grounding our discussion in established scientific principles and peer-reviewed literature.

Molecular Architecture and Physicochemical Landscape

The unique chemical persona of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid arises from the electronic interplay between the aromatic pyrazole ring and the electron-withdrawing propiolic acid substituent. The N-methylation at position 1 of the pyrazole ring is a critical feature, as it precludes tautomerism and fixes the point of attachment of the side chain, thereby influencing the molecule's overall polarity and interaction with biological targets.

Core Chemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its general characteristics from its structure and data available from commercial suppliers.

PropertyValueSource
CAS Number 1410614-20-8[6]
Molecular Formula C₇H₆N₂O₂[6]
Molecular Weight 150.14 g/mol [6]
Physical Form Powder[6]
Storage Temperature Room Temperature[6]

It is crucial to note that experimental determination of properties such as melting point, solubility in various solvents, and pKa would be essential for any drug development program.

Synthesis and Purification: A Strategic Approach

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid can be strategically approached through the well-established Sonogashira cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction provides an efficient means to couple a terminal alkyne with an aryl or vinyl halide, making it ideally suited for the construction of our target molecule.

Proposed Synthetic Pathway

The logical synthetic route involves the coupling of a 5-halo-1-methyl-1H-pyrazole with a suitable three-carbon building block bearing a terminal alkyne and a protected carboxylic acid. A subsequent deprotection step would then yield the desired product.

G cluster_0 Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Start 5-Iodo-1-methyl-1H-pyrazole Coupling Sonogashira Coupling Start->Coupling Reagent1 Propiolic acid ethyl ester Reagent1->Coupling Catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N Catalyst->Coupling Intermediate Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate Coupling->Intermediate Hydrolysis LiOH, THF/H₂O Intermediate->Hydrolysis Product 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Hydrolysis->Product

Caption: Proposed synthetic workflow for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on established Sonogashira coupling methodologies for similar pyrazole systems.[7]

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon), add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (3.0 eq) and a suitable solvent such as THF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propiolic acid ethyl ester (1.2 eq) dropwise.

  • Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate.

Step 2: Saponification

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, ensuring efficient coupling.[7]

  • Base: Triethylamine acts as a base to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: THF is a common aprotic solvent for this type of reaction, providing good solubility for the reagents.

  • Ester Protection: The use of an ethyl ester protects the carboxylic acid during the coupling reaction and can be readily cleaved under mild basic conditions.

Spectroscopic and Analytical Characterization

While a definitive experimental spectrum for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR - Singlet for the N-CH₃ protons (~3.8-4.0 ppm).- Doublets for the two pyrazole ring protons (~6.5 and 7.5 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Signal for the N-CH₃ carbon (~35-40 ppm).- Signals for the pyrazole ring carbons (~110-145 ppm).- Signals for the alkyne carbons (~75 and 90 ppm).- Signal for the carboxylic acid carbonyl carbon (~160-165 ppm).
IR (Infrared) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C≡C stretch (~2200-2250 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretches from the pyrazole ring (~1500-1600 cm⁻¹).
Mass Spec (MS) - Expected molecular ion peak (M+) at m/z 150.04.

Reactivity Profile: A Tale of Two Moieties

The reactivity of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is dictated by the chemical properties of both the pyrazole ring and the propiolic acid side chain.

The Pyrazole Core

The pyrazole ring is an aromatic heterocycle. The nitrogen at position 2 is pyridine-like and basic, while the nitrogen at position 1 is pyrrole-like. Electrophilic substitution on the pyrazole ring is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms.[9]

The Propiolic Acid Side Chain

The alkyne and carboxylic acid functionalities of the side chain are the primary sites for chemical transformations.

  • Cycloaddition Reactions: The electron-deficient alkyne is an excellent candidate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[10][] This reaction would allow for the facile conjugation of the molecule to other chemical entities, such as biomolecules or fluorescent tags.

G cluster_1 Reactivity Profile: Click Chemistry Molecule 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Reaction [3+2] Cycloaddition Molecule->Reaction Azide R-N₃ Azide->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Product 1,2,3-Triazole Derivative Reaction->Product

Caption: Potential [3+2] cycloaddition reaction of the target molecule.

  • Nucleophilic Addition: The triple bond is susceptible to nucleophilic attack, particularly in a conjugate addition fashion, which could be exploited to introduce further chemical diversity.

  • Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted to a variety of derivatives, such as esters and amides, to modulate the molecule's physicochemical properties and biological activity.

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[2][3][4][5]

Therapeutic Areas of Interest
  • Anticancer Agents: Numerous pyrazole-containing compounds have been investigated as anticancer agents, targeting various cellular pathways.[3][12] The propiolic acid moiety could serve as a handle for conjugation to targeting ligands or as a reactive group for covalent inhibition of specific enzymes.

  • Anti-inflammatory Drugs: Pyrazole derivatives are known for their anti-inflammatory properties.[13] The structural features of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid could be optimized to target key inflammatory mediators.

  • Antimicrobial Agents: The pyrazole nucleus is also found in several antimicrobial agents.[14] This molecule could serve as a starting point for the development of new anti-infective drugs.

A Scaffold for Fragment-Based Drug Discovery

Given its relatively small size and diverse chemical functionality, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is an excellent candidate for fragment-based drug discovery (FBDD) campaigns. The pyrazole core can provide key interactions with a biological target, while the propiolic acid side chain can be elaborated to enhance potency and selectivity.

G cluster_2 Drug Discovery Workflow Start 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Screening Fragment-Based Screening Start->Screening Hit Identification of Binding to Target Screening->Hit Optimization Structure-Activity Relationship (SAR) Studies Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: Potential workflow for utilizing the target molecule in drug discovery.

Conclusion and Future Directions

3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. Its synthesis is achievable through robust and well-documented methodologies, and its rich reactivity profile opens up a multitude of avenues for chemical modification. While specific biological data on this compound is currently limited in the public domain, the extensive pharmacological validation of the pyrazole scaffold strongly suggests its potential as a valuable building block for the development of novel therapeutic agents.

Future research should focus on the detailed experimental characterization of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its biological activity against a panel of relevant targets. The insights gained from such studies will undoubtedly pave the way for the rational design and development of next-generation therapeutics based on this promising molecular architecture.

References

  • [Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry.]([Link])

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid via Single-Crystal X-ray Crystallography

Introduction and Scientific Context Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[1] The title compound, 3-(1-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[1] The title compound, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, combines the versatile pyrazole scaffold with a reactive prop-2-ynoic acid group, making it a valuable synthon for creating more complex molecules. Determining its solid-state conformation through single-crystal X-ray diffraction (SCXRD) is a critical step in understanding its intermolecular interactions, such as hydrogen bonding and π-stacking, which govern its physicochemical properties and its potential binding modes with biological targets.

The aim of X-ray crystallography is to obtain a high-resolution, three-dimensional model of a molecule's electron density from a single crystal.[2] This guide details the requisite steps to achieve this, from obtaining diffraction-quality crystals—often the most challenging part of the process—to the final analysis and refinement of the structural data.[3][4]

Comprehensive Experimental Methodology

The successful determination of a crystal structure is a linear process that depends on the quality of the outcome of each preceding step. The workflow is rigorous and requires meticulous attention to detail at each stage.

Synthesis and Purification of the Analyte

The starting point for any crystallographic study is the synthesis and rigorous purification of the target compound. Impurities can significantly inhibit or disrupt the ordered lattice formation required for a single crystal.

Proposed Synthesis: While various synthetic routes to pyrazole derivatives exist, a common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a plausible final step would be the hydrolysis of a corresponding ester precursor. For instance, an ethyl ester could be hydrolyzed under basic conditions (e.g., using NaOH in an aqueous solution), followed by careful acidification to precipitate the desired carboxylic acid.[5]

Protocol: Purification to Crystallographic Grade

  • Initial Purification: Following synthesis, the crude product should be purified using column chromatography (silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove unreacted starting materials and major side products.

  • Recrystallization: The material from the column is then recrystallized from a suitable solvent or solvent pair. This step is crucial for achieving the >99% purity required for crystal growth. The goal is to select a solvent in which the compound is moderately soluble.[6]

  • Purity Validation: The purity of the final material must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS before proceeding. The presence of even minor impurities can frustrate crystallization attempts.

Growth of Diffraction-Quality Single Crystals

Producing a single crystal of adequate size (typically >0.1 mm in all dimensions) and quality is the most critical and often empirical step in the process.[3][7] Several methods should be screened in parallel to maximize the chances of success.

Key Crystallization Techniques:

  • Slow Solvent Evaporation: This is the simplest and most common method.[6][8]

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol).

    • Transfer the solution to a clean, small vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[9]

  • Vapor Diffusion (Liquid-Liquid): This technique is excellent for controlling the rate of crystallization.[10]

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open inner vial.

    • Place the inner vial into a larger, sealed outer vial (a "chamber") containing a "poor" solvent (one in which the compound is poorly soluble, but which is miscible with the good solvent).

    • Over time, the poor solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: This method relies on the principle that solubility decreases as the temperature is lowered.[9]

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).

    • Ensure all solid material is dissolved.

    • Slowly cool the solution to room temperature, or even sub-ambient temperatures, over a period of hours to days using a programmable heating block or an insulated container. Rapid cooling will cause the compound to precipitate or "crash out" as a powder rather than form ordered crystals.[11]

The experimental workflow from purified compound to final data is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_xray X-Ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of C₇H₆N₂O₂ purify Purification (>99% Purity) synthesis->purify Chromatography & Recrystallization evap Slow Evaporation purify->evap Screening vapor Vapor Diffusion purify->vapor Screening cool Slow Cooling purify->cool Screening mount Crystal Mounting evap->mount Select Best Crystal vapor->mount Select Best Crystal cool->mount Select Best Crystal data_coll Data Collection (Diffractometer) mount->data_coll Exposure to Monochromatic X-rays solve Structure Solution (Phase Problem) data_coll->solve Raw Diffraction Data refine Model Refinement solve->refine Least-Squares Minimization validate Validation & CIF refine->validate CheckCIF end Structural Insights (Bonding, Packing, Interactions) validate->end Final Structure

Caption: Experimental workflow for crystal structure determination.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of monochromatic X-rays.[3] The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.

Protocol: Data Collection

  • Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen (typically at 100 K) to minimize radiation damage during data collection.[11]

  • Instrument Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

  • Unit Cell Determination: Collect a few initial frames to locate the diffraction spots and determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[7] The instrument software calculates an optimized strategy to measure the intensities and positions of a unique set of reflections with adequate redundancy and coverage.

Structure Solution, Refinement, and Validation

The collected diffraction data (a set of reflection intensities) must be computationally processed to generate the final 3D structure.

  • Data Reduction: The raw data are integrated, scaled, and corrected for experimental factors (e.g., absorption) to produce a list of structure factor amplitudes (|Fₒ|).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This initial map is often clear enough to identify the positions of most non-hydrogen atoms.[2]

  • Model Refinement: The atomic model is refined against the experimental data using iterative cycles of least-squares minimization. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The quality of the fit between the model and the data is monitored by the R-factor; a final R1 value below 0.05 is indicative of a good refinement.

  • Validation: The final structure is validated using software like PLATON or the IUCr's checkCIF service to check for geometric anomalies, missed symmetry, and other potential issues. The final atomic coordinates are deposited in a standard Crystallographic Information File (CIF) format.

Anticipated Structural Data and Analysis

While the precise crystal structure of the title compound is unknown, we can present a representative table of crystallographic data based on a similar published structure, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, to illustrate the expected output of this workflow.[5] This provides a clear example of the parameters that would be determined and reported.

Table 1: Example Crystallographic Data Table (Data for a representative pyrazole derivative)

ParameterValue (Example from C₈H₁₂N₂O₂)[5]
Chemical FormulaC₈H₁₂N₂O₂
Formula Weight168.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9336 (19)
b (Å)19.121 (7)
c (Å)9.568 (4)
β (°)92.136 (7)
Volume (ų)902.0 (6)
Z (molecules/unit cell)4
Calculated Density (Mg/m³)1.239
Radiation TypeMo Kα (λ = 0.71073 Å)
Temperature (K)294
Final R₁ [I > 2σ(I)]0.054
wR₂ (all data)0.157

Disclaimer: This table is for illustrative purposes only and does not represent the actual data for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Upon successful structure determination, analysis would focus on:

  • Intramolecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

  • Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal packing will be dominated by hydrogen-bonded dimers or chains between these groups, a common motif for carboxylic acids.[12]

  • Crystal Packing: Analysis of how the molecules pack in the unit cell, identifying any π-stacking between pyrazole rings or other weak interactions that contribute to the stability of the crystal lattice.

Conclusion

The structural determination of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is an essential undertaking for unlocking its full potential in materials science and drug discovery. Although it requires a multi-step process fraught with challenges, particularly in crystal growth, the methodology outlined in this guide provides a robust and reliable pathway to success. The resulting atomic-level insights are invaluable, offering a definitive understanding of the molecule's solid-state structure and paving the way for its intelligent application in the development of novel therapeutics and functional materials.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Jiang, L., & Li, H. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Molecular Solids Group. (n.d.). Crystal Growth - Sample Preparation. Philipps-Universität Marburg. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • JoVE. (2022, June 7). Protein Crystallization For X-ray Crystallography l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1445-1450. Retrieved from [Link]

  • Jones, P. G. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • Blow, D. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(926), 767-769. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • Mabkhot, Y. N., et al. (2015). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. Retrieved from [Link]

  • University of Illinois. (n.d.). Cambridge Structural Database (CSD). School of Chemical Sciences. Retrieved from [Link]

  • Wiebe, D. R., et al. (2012). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 10), o399–o403. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Image]. Retrieved from [Link]

  • Eurisotop. (n.d.). 3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP). Retrieved from [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved from [Link]

  • PUBDB. (2025, November 19). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Shutov, P. V., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molecules, 28(1), 163. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(5-Methyl-4-nitro-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid: An In-Depth Technical Guide

Executive Summary 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS: 1410614-20-8) is a highly specialized, rigid building block frequently utilized in medicinal chemistry and drug development. Comprising a 1-methylpyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS: 1410614-20-8) is a highly specialized, rigid building block frequently utilized in medicinal chemistry and drug development. Comprising a 1-methylpyrazole ring conjugated to a propynoic acid moiety via an alkyne linker, it serves as a critical pharmacophore in the synthesis of kinase inhibitors, anthelmintics, and pyrimidine-based therapeutics (). Due to its unique amphoteric behavior and rigid linear geometry, understanding its solubility profile is paramount for both early-stage in vitro assays and downstream formulation. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven protocols for accurate solubility determination.

Structural Causality & Theoretical Physicochemical Properties

The solubility of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is dictated by its two ionizable functional groups. Understanding the electronic effects of these groups is essential for predicting its behavior in various solvents.

  • Propynoic Acid Moiety: Unlike standard aliphatic carboxylic acids (e.g., propanoic acid, pKa ~4.87), the sp-hybridized carbon of the alkyne group is highly electronegative. This exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and drastically lowering the pKa to approximately 1.89 ().

  • 1-Methylpyrazole Ring: The pyrazole nitrogen (N2) acts as a very weak base. The conjugate acid of 1-methylpyrazole has a pKa of approximately 2.25 ().

Causality in Solubility: The molecule exhibits a distinct pH-dependent charge profile. At pH 1.0, the pyrazole nitrogen is protonated (cationic) while the carboxylic acid is neutral, yielding a net positive charge. At physiological pH (7.4), the pyrazole is neutral and the carboxylic acid is fully deprotonated (anionic), yielding a net negative charge. The isoelectric point (pI) occurs near pH 2.1, where the molecule exists predominantly as a neutral/zwitterionic species. This pI represents the intrinsic solubility minimum ( S0​ ), meaning the compound is highly susceptible to precipitation in unbuffered acidic media or during gastric transit.

Table 1: Predicted Physicochemical Parameters
ParameterValueCausality / Implication
Molecular Weight 150.14 g/mol Low MW favors high permeability and general solubility.
LogP (Predicted) ~0.5 - 0.8Hydrophilic nature; prefers aqueous/polar media over lipophilic solvents.
pKa (Acidic) ~1.89Fully ionized at pH > 4.0; drives high solubility in intestinal fluid and PBS.
pKa (Basic) ~2.25Weakly basic nitrogen; only protonated in highly acidic gastric-like media.
Intrinsic Solubility ( S0​ ) LowHigh precipitation risk near pH 2.1 due to molecular neutrality.

Solubility Assessment Workflows

In drug development, distinguishing between kinetic and thermodynamic solubility is critical (). Kinetic solubility measures the precipitation point of a compound when spiked from a DMSO stock into an aqueous buffer, mimicking high-throughput biological assays. Thermodynamic solubility measures the equilibrium concentration of the lowest-energy crystalline form in a solvent, which is essential for formulation and oral bioavailability predictions.

SolubilityWorkflow Start Compound: 3-(1-methyl-1H-pyrazol-5-yl) prop-2-ynoic acid Branch1 Kinetic Solubility (High-Throughput) Start->Branch1 Branch2 Thermodynamic Solubility (Gold Standard) Start->Branch2 Kinetic1 Dissolve in DMSO (10 mM Stock) Branch1->Kinetic1 Thermo1 Add Excess Solid to Aqueous Buffer Branch2->Thermo1 Kinetic2 Spike into Aqueous Buffer (pH 1.2, 4.0, 7.4) Kinetic1->Kinetic2 Kinetic3 Nephelometry / Solvent-Shift Analysis Kinetic2->Kinetic3 Data Solubility Profile & pKa Validation Kinetic3->Data Thermo2 Shake-Flask Equilibration (24-48 hrs @ 25°C) Thermo1->Thermo2 Thermo3 Phase Separation (Centrifugation) Thermo2->Thermo3 Thermo4 HPLC-UV / LC-MS Quantification Thermo3->Thermo4 Thermo4->Data

Figure 1: Parallel workflow for determining kinetic and thermodynamic solubility profiles.

Experimental Protocols for Solubility Determination

Protocol A: Shake-Flask Thermodynamic Solubility (Gold Standard)

Trustworthiness Note: This protocol acts as a self-validating system. By measuring the pH of the buffer after equilibration, you ensure that the dissolution of the highly acidic propynoic acid moiety did not overwhelm the buffer capacity, which would otherwise invalidate the pH-dependent solubility reading.

  • Preparation: Weigh approximately 5.0 mg of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid powder into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure visible un-dissolved solid remains to guarantee saturation.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm for 24–48 hours at a constant 25.0 ± 0.5 °C.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over syringe filtration. The rigid alkyne and pyrazole moieties can exhibit non-specific hydrophobic binding to nylon or PTFE filter membranes, artificially lowering the measured concentration.

  • Validation: Measure the pH of the supernatant to confirm the target buffer capacity was maintained.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (λ ~ 254 nm, utilizing the strong chromophore of the extended pyrazole-alkyne-carbonyl conjugated system).

Protocol B: Kinetic Nephelometry Method
  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) in a 96-well plate using DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 95 µL of PBS (pH 7.4) in a transparent-bottom 96-well plate (final DMSO concentration = 5%).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate using a nephelometer (light scattering). The kinetic solubility limit is defined as the concentration where light scattering significantly deviates from the baseline, indicating compound precipitation.

Representative Solubility Data

Based on the structural analysis and pKa predictions, the following table summarizes the expected solubility profile for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid across standard pharmaceutical solvents.

Table 2: Representative Solubility Profile
Solvent / MediapHEstimated SolubilityState / Causality
Water (Unbuffered) ~3.01 - 5 mg/mLPartially ionized; self-buffering effect lowers the pH.
0.1 N HCl (SGF) 1.2< 0.5 mg/mLNear isoelectric point; neutral species predominates (lowest solubility).
Phosphate Buffer (PBS) 7.4> 20 mg/mLFully ionized (carboxylate anion); highly soluble.
DMSO N/A> 50 mg/mLExcellent solvation of both polar and non-polar regions.
Methanol / Ethanol N/A10 - 20 mg/mLGood solubility due to hydrogen bonding with pyrazole and carbonyl.

Formulation & Handling Strategies

For researchers utilizing this compound in synthesis (e.g., amide couplings to form pyrimidine derivatives), the high solubility in aprotic polar solvents like DMF and DMSO makes it ideal for standard HATU/DIPEA coupling conditions.

For in vivo dosing, if the compound must be administered orally, formulating it as a sodium salt will pre-ionize the carboxylic acid. This drastically improves its dissolution rate in the acidic environment of the stomach, allowing it to rapidly absorb or disperse before it can precipitate as the free acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10110, Propiolic Acid". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70255, 1-Methylpyrazole". PubChem. URL:[Link]

Exploratory

Molecular docking studies with 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

An In-depth Technical Guide to Molecular Docking Studies with 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Introduction In the landscape of modern computational drug discovery, the pyrazole scaffold stands out as a "pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Molecular Docking Studies with 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Introduction

In the landscape of modern computational drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities. Compounds containing the pyrazole ring are known to exhibit a wide array of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2][3] This guide focuses on a specific pyrazole derivative, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid , a molecule of interest for targeted therapeutic design. Its structure combines the biologically active N-methyl pyrazole core with a rigid prop-2-ynoic acid linker, presenting unique stereoelectronic properties for molecular recognition.

This document serves as a comprehensive technical guide for researchers, computational chemists, and drug development professionals on conducting robust and insightful molecular docking studies with this compound. We will move beyond a simple procedural checklist to explore the causality behind methodological choices, ensuring a scientifically rigorous approach from target selection to post-docking validation. The objective is to provide a self-validating framework that empowers researchers to predict and analyze the binding interactions of this ligand with high-potential biological targets.

Part 1: Pre-Docking Strategy: Ligand Analysis and Target Identification

A successful docking campaign begins long before the simulation is run. The first critical phase involves a thorough characterization of the ligand and a data-driven strategy for selecting high-probability protein targets.

Ligand Characterization: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Understanding the physicochemical properties of the ligand is paramount. The structural features of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid dictate its potential interactions within a protein's binding pocket.

  • N-methyl Pyrazole Core: This aromatic heterocycle is a key pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking or hydrophobic interactions. The methyl group on the N1 position influences solubility and steric interactions. The pyrazole core is instrumental in anchoring similar ligands into the ATP binding pocket of kinases.[4]

  • Prop-2-ynoic Acid Linker: This linker, consisting of an alkyne and a carboxylic acid, is rigid and linear. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form crucial salt bridges with positively charged residues like Arginine or Lysine. The alkyne moiety provides structural rigidity, limiting the conformational freedom of the molecule, which can be entropically favorable for binding.

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1410614-20-8Sigma-Aldrich
Molecular Formula C₇H₆N₂O₂Sigma-Aldrich
Molecular Weight 150.14 g/mol Sigma-Aldrich
InChI Key AKKPWPKOIWENIB-UHFFFAOYSA-NSigma-Aldrich
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]
Rotatable Bonds 3ChemScene[5]
Target Selection: An Evidence-Based Approach

While no specific docking studies for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid have been published, the extensive literature on pyrazole derivatives provides a strong foundation for target selection. Computational methods are invaluable for accelerating the identification of lead compounds against various therapeutic targets.[4][6][7] The pyrazole scaffold has been successfully employed to design inhibitors for several protein families, primarily kinases involved in cell proliferation and cancer.[6][8]

The following table summarizes high-potential protein targets based on studies of analogous pyrazole-containing compounds.

Target ClassSpecific TargetPDB ID (Example)Rationale & Key References
Cyclin-Dependent Kinases CDK22VTOPyrazole derivatives show potent, selective inhibition of CDKs, which are crucial regulators of the cell cycle.[4][8]
CDK8-High-throughput virtual screening has identified pyrazole scaffolds as effective CDK8 inhibitors.[6]
Receptor Tyrosine Kinases VEGFR-22QU5Pyrazole compounds have been docked against VEGFR-2 to explore anti-angiogenic potential.[8]
EGFR1M17Pyrazole-linked derivatives have been designed as EGFR kinase inhibitors for anticancer therapy.[9]
Mitochondrial Chaperones TRAP1-Computational studies have identified pyrazole analogs as potent inhibitors of TRAP1, a key protein in mitochondrial integrity of cancer cells.[10]
Inflammatory Enzymes COX-2-Heterocyclic compounds containing pyrazole have been designed and evaluated as selective COX-2 inhibitors.[11]

Recommendation: For an initial study, Cyclin-Dependent Kinase 2 (CDK2) represents an excellent starting point due to the well-documented role of the pyrazole core in binding to its ATP pocket.[4]

Part 2: The Molecular Docking Workflow: A Step-by-Step Protocol

This section details a rigorous, step-by-step protocol for docking 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid into the active site of a selected target, using CDK2 as our primary example.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (SMILES -> 3D) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB -> Cleaned) protein_prep->grid_gen docking Run Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose & Score Analysis docking->pose_analysis interaction_viz Visualize Interactions (PyMOL/Chimera) pose_analysis->interaction_viz md_sim MD Simulation (Validate Stability) interaction_viz->md_sim admet_pred ADMET Prediction md_sim->admet_pred

Caption: The comprehensive molecular docking and validation workflow.

Protocol 2.1: Ligand Preparation

Causality: The input for most docking software is a 3D structure file with correct atom types, bond orders, and charge distribution. Starting from a 2D representation (like a SMILES string) is insufficient as it lacks the conformational and electronic information necessary for an accurate simulation.

  • Obtain 2D Structure: Obtain the canonical SMILES string for the ligand: CN1N=CC=C1C#CC(=O)O.

  • Convert to 3D: Use a tool like Open Babel or the RDKit library in Python to convert the SMILES string into an initial 3D structure.

  • Add Hydrogens: Add hydrogens appropriate for a physiological pH (e.g., ~7.4). The carboxylic acid group should be deprotonated (-COO⁻) and relevant protein residues protonated.

  • Assign Partial Charges: Calculate and assign partial atomic charges using a force field like Gasteiger or AM1-BCC. This is critical for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain and find a low-energy conformation.

  • Define Rotatable Bonds: Identify the rotatable bonds. For this ligand, the key rotatable bond is between the pyrazole ring and the alkyne linker. The software will explore rotations around these bonds during docking.

  • Save in Required Format: Save the final, prepared ligand structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Protocol 2.2: Protein Target Preparation (Example: CDK2, PDB: 2VTO)

Causality: Raw PDB files are not immediately ready for docking. They contain non-essential molecules (e.g., water, crystallization agents) and may lack hydrogens or have missing atoms/residues. These issues must be rectified to create a clean, chemically correct representation of the protein's binding site.

  • Download PDB File: Download the crystal structure of human CDK2, for instance, PDB ID: 2VTO, from the RCSB Protein Data Bank.[8]

  • Remove Unnecessary Molecules: Delete all non-protein molecules, including water (HOH), co-factors, and any co-crystallized ligands from the original experiment.

    • Expert Insight: While most water molecules are removed, if a specific water molecule is known to be critical for mediating ligand binding (a "bridging" water), it can be retained. This requires prior knowledge of the system.

  • Repair Protein Structure: Check for and repair any missing side chains or atoms using tools like WHAT IF or the capabilities within Schrödinger Maestro or Chimera.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (His, Asp, Glu, Lys) at physiological pH.

  • Assign Charges: Assign atomic charges to the protein atoms, consistent with the force field being used.

  • Save in Required Format: Save the prepared protein structure as a .pdbqt file or the relevant format for your chosen software.

Protocol 2.3: Grid Generation and Binding Site Definition

Causality: The docking algorithm needs to know where to perform its search. Defining a "grid box" confines the search space to the region of interest—the protein's active site. This dramatically increases computational efficiency and accuracy.

  • Identify the Active Site: The most reliable way to define the active site is by using the coordinates of a co-crystallized ligand in a reference PDB structure. For CDK2, the ATP binding site (hinge region) is the target. Key residues in the CDK2 hinge region include Leu83.[4]

  • Define the Grid Box: Center the grid box on the identified active site. The size of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large that it wastes computational time searching irrelevant space. A typical size might be 25Å x 25Å x 25Å.

Protocol 2.4: Performing the Docking Simulation

Causality: The docking algorithm systematically samples conformations of the ligand within the defined grid box, evaluating the energetic favorability of each "pose" using a scoring function. The goal is to find the pose with the best predicted binding affinity.

  • Configure Docking Parameters: Using software like AutoDock Vina, specify the prepared ligand file, the prepared protein file, and the grid box coordinates.

  • Set Exhaustiveness: The exhaustiveness parameter controls the computational effort. A higher value increases the probability of finding the true energy minimum but takes longer. A value of 8-16 is often a good balance.

  • Execute the Docking Run: Launch the simulation. The software will generate a set of binding poses (typically 9-20) ranked by their docking score (e.g., kcal/mol).

Part 3: Post-Docking Analysis and Validation

The output of a docking run is a set of predictions that must be critically evaluated. The docking score alone is not sufficient proof of a correct binding mode.

G cluster_ligand Ligand: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid cluster_protein Protein Active Site (e.g., CDK2) cluster_interactions Predicted Interactions ligand Pyrazole Ring Carboxylic Acid Alkyne Linker interactions Binding Pose ligand:f0->interactions H-Bond π-Stacking ligand:f1->interactions H-Bond Salt Bridge protein Hinge Region (e.g., Leu83) Hydrophobic Pocket Charged Residues (e.g., Lys33) protein:f0->interactions protein:f1->interactions protein:f2->interactions

Caption: Logical relationship of ligand features to protein site interactions.

Analysis of Binding Poses and Scores
  • Examine the Top-Ranked Pose: Load the protein and the top-ranked ligand pose into a molecular visualization tool like PyMOL or UCSF Chimera.

  • Assess Binding Energy: The docking score provides an estimate of the binding free energy. More negative values indicate stronger predicted binding. It is crucial to compare this value to that of a known inhibitor (a control) if available.

  • Analyze Intermolecular Interactions: This is the most critical step. Identify and analyze the specific interactions between the ligand and the protein.

    • Hydrogen Bonds: Look for H-bonds between the ligand's carboxylic acid or pyrazole nitrogens and residues in the protein's hinge region, a common binding motif for kinase inhibitors.[4][9]

    • Hydrophobic Interactions: Check if the pyrazole ring is situated in a hydrophobic pocket.

    • Salt Bridges: Verify if the deprotonated carboxylate group is forming an ionic interaction with a nearby lysine or arginine residue.

  • Cluster Analysis: If multiple poses have similar low energies but different conformations, it may suggest that the ligand can bind in multiple modes.

Validation with Molecular Dynamics (MD) Simulations

Causality: Molecular docking provides a static snapshot of the binding pose. MD simulations introduce temperature, pressure, and solvation, allowing the system to evolve over time. This is a powerful method to validate the stability of the predicted binding pose.[4][10]

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Simulation Run: Perform a simulation for a duration of 50-100 nanoseconds.

  • Trajectory Analysis: Analyze the simulation trajectory to see if the key interactions identified in the docking pose are maintained over time. Calculate the Root Mean Square Deviation (RMSD) of the ligand to quantify its stability within the binding pocket.

In Silico ADMET Prediction

Causality: A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step in early-stage drug discovery.[6][10]

ADMET PropertyPredicted ValueSignificance
LogP (Lipophilicity) ~0.44Indicates good solubility.[5]
Topological Polar Surface Area (TPSA) 55.12 ŲSuggests good potential for oral absorption and cell permeability.[5]
Lipinski's Rule of Five 0 ViolationsThe compound is likely to be orally bioavailable.
Veber's Rule PassGood oral bioavailability is further supported.[12]

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for conducting molecular docking studies on 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid. By starting with an evidence-based target selection strategy rooted in the known biological activities of the pyrazole scaffold, researchers can significantly increase the probability of meaningful results. The detailed protocols for ligand and protein preparation, followed by a robust docking and post-simulation analysis workflow, provide a self-validating system for predicting and understanding the molecular interactions that underpin biological activity. The integration of advanced methods like molecular dynamics and ADMET prediction further elevates the study from a simple computational exercise to a powerful component of a modern drug discovery program.

References

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances.
  • Al-Hussain, S. A., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Journal of Chemistry.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Rauf, A., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5932. Available at: [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Medicinal Chemistry Research, 23, 4492-4501. Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science.
  • Al-Hussain, S. A., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry. Available at: [Link]

  • Reyes-Melo, F. D., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nadeem, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of structural and computational chemistry in the design of selective CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 544-554.
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Trends in Pharmacological Sciences, 33(7), 383-389.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869. Available at: [Link]

Sources

Foundational

A Technical Guide to the Biological Potential of Pyrazole Propiolic Acids

For Researchers, Scientists, and Drug Development Professionals Executive Summary The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic pot...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide explores the biological landscape of pyrazole propiolic acids, a chemical class combining the well-established pyrazole core with the reactive and versatile propiolic acid moiety. Pyrazole and its derivatives are integral to numerous FDA-approved drugs, exhibiting a vast range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Similarly, the propiolic acid functional group, a type of alkyne, offers a unique three-dimensional structure and electronic properties that can be exploited for targeted covalent inhibition and as a linchpin in complex molecular syntheses. This document provides a comprehensive overview of the synthetic strategies for creating these hybrid molecules, delves into their potential biological targets, and furnishes detailed experimental protocols for their evaluation.

Introduction: A Synthesis of Privileged Scaffolds

The rationale for investigating pyrazole propiolic acids stems from the distinct and potent bioactivities of their constituent parts. Understanding these individual contributions is key to predicting and interpreting the therapeutic potential of the combined scaffold.

The Pyrazole Core: A Pharmacologically Significant Nucleus

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[1] Notable examples include the selective COX-2 inhibitor Celecoxib, used for inflammation, and the anti-obesity drug Rimonabant.[1] The broad biological profile of pyrazole derivatives encompasses:

  • Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6]

  • Anticancer Activity: Targeting various protein kinases such as Cyclin-Dependent Kinases (CDKs), EGFR, and VEGFR.[7][8][9]

  • Antimicrobial and Antifungal Activity: Demonstrating efficacy against a range of bacterial and fungal pathogens.[10][11][12][13]

  • Antiviral and Antidepressant Effects: Highlighting the diverse therapeutic reach of this scaffold.[1][11]

Propiolic Acid and Alkynes: Versatile Moieties in Drug Design

Propiolic acid is the simplest acetylenic carboxylic acid. The alkyne functional group provides a rigid, linear geometry that can be used to orient pharmacophores in specific vectors within a target's binding site. While aryl propionic acids are a well-known class of NSAIDs, such as Ibuprofen and Ketoprofen[14][15][16], the introduction of the triple bond in propiolic acid derivatives offers distinct chemical properties. This includes the ability to act as a Michael acceptor or to participate in "click chemistry" and transition-metal-catalyzed coupling reactions, making it a valuable building block for complex molecules.[17][18]

Synthetic Strategies for Pyrazole Propiolic Acids

The synthesis of pyrazole propiolic acids typically involves multi-step sequences that build upon established heterocyclic chemistry methodologies. A general approach involves the construction of a functionalized pyrazole core followed by the introduction of the propiolic acid side chain, or vice-versa.

General Synthetic Workflow

A common strategy is the [3+2] cycloaddition reaction to form the pyrazole ring.[19] For instance, the reaction between a hydrazine and a 1,3-dicarbonyl compound is a foundational method for pyrazole synthesis.[17] The propiolic acid moiety can then be introduced via coupling reactions, such as the Sonogashira coupling of a terminal alkyne with a halogenated pyrazole derivative.

G cluster_pyrazole Pyrazole Ring Formation cluster_coupling Side Chain Introduction diketone 1,3-Diketone Derivative pyrazole Functionalized Pyrazole Core (e.g., Halo-pyrazole) diketone->pyrazole [3+2] Cycloaddition hydrazine Hydrazine hydrazine->pyrazole coupled Pyrazole Propiolate Ester pyrazole->coupled propiolate Ethyl Propiolate propiolate->coupled Sonogashira Coupling (Pd/Cu catalysis) acid Pyrazole Propiolic Acid (Final Product) coupled->acid Ester Hydrolysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolism PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule Pyrazole Propiolic Acid Molecule->COX2 Inhibition G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays start Compound Library (Pyrazole Propiolic Acids) cytotoxicity Cytotoxicity Assay (e.g., MTT on NCI-60) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay decision1 Identify Hits (Potency & Selectivity) cytotoxicity->decision1 antimicrobial->decision1 cox_assay->decision1 kinase_panel Kinase Panel Screen decision1->kinase_panel Cancer Hits sar Structure-Activity Relationship (SAR) Studies decision1->sar All Hits apoptosis Apoptosis Assay (e.g., Annexin V) kinase_panel->apoptosis decision2 Lead Candidate apoptosis->decision2 sar->decision2

Sources

Exploratory

Preliminary Screening of 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid Derivatives: A Technical Guide to Scaffold Triage and Kinase Inhibitor Discovery

Executive Summary The compound 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS: 1410614-20-8) is a highly versatile bifunctional building block utilized in modern drug discovery. It features a 1-methyl-1H-pyrazole rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS: 1410614-20-8) is a highly versatile bifunctional building block utilized in modern drug discovery. It features a 1-methyl-1H-pyrazole ring—a privileged pharmacophore recognized for its hinge-binding capabilities in kinase inhibitors[1]—and a propynoic acid tail. The rigid alkyne linker serves as an sp-hybridized vector, directing subsequent functional groups deep into target binding pockets with minimal entropic penalty. This guide outlines a comprehensive, self-validating workflow for the preliminary screening of its derivatives, specifically focusing on their potential as Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) inhibitors[2].

Scaffold Rationale & Pharmacophore Mapping

To design an effective screening cascade, one must first understand the causality behind the scaffold's structural components. The 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid core is not randomly selected; it is a highly engineered starting point for targeted therapies[1].

  • The Pyrazole Core: The 1-methyl-1H-pyrazol-5-yl moiety acts as a critical hydrogen bond donor/acceptor system. In the context of ERK1/2 and Akt kinases, this ring interacts directly with the ATP-binding hinge region, anchoring the molecule firmly within the active site[2].

  • The Alkyne Vector: The prop-2-ynoic (propiolic) spacer is sterically unencumbered and rigid. It projects the molecule past the kinase gatekeeper residue without introducing rotatable bonds, thereby preventing the entropic penalties typically associated with flexible alkyl linkers.

  • The Carboxylic Acid Handle: This serves as the primary synthetic attachment point. Derivatization via amidation allows medicinal chemists to explore the solvent-exposed front or the DFG-out allosteric pocket, tuning both biochemical potency and pharmacokinetic properties.

Binding cluster_ligand 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid derivative cluster_kinase Kinase Domain (e.g., ERK1/2) PZ 1-Methyl-1H-pyrazole (Hinge Binder) ALK Prop-2-ynoic Alkyne (Rigid Vector) PZ->ALK Hinge Hinge Region (Hydrogen Bonds) PZ->Hinge H-Bond Donor/Acceptor AM Amide R-Group (Solvent/Back Pocket) ALK->AM Gate Gatekeeper Residue (Steric Shield) ALK->Gate Van der Waals / Projection Solvent Solvent Front / DFG Pocket (Selectivity) AM->Solvent Hydrophobic/Ionic Interactions

Figure 1: Pharmacophore mapping and kinase domain binding topology.

Synthesis of Derivatives: Amidation Protocol

To generate a screening library, the prop-2-ynoic acid is coupled with various primary and secondary amines.

Causality in Protocol Design: HATU is selected over traditional EDC/NHS coupling agents because alkynoic acids are highly electrophilic and prone to side reactions (e.g., hydration or dimerization) under standard conditions. HATU provides rapid activation, minimizing the residence time of the reactive intermediate and maximizing the yield of the desired amide.

Step-by-Step Methodology: HATU-Mediated Amidation
  • Activation: Dissolve 1.0 eq of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir the mixture at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired amine (e.g., substituted anilines or aliphatic amines) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure pyrazole-alkyne amide derivative.

High-Throughput Screening (HTS) Cascade

Once the library is synthesized, it must be triaged through a self-validating screening cascade.

Causality in Protocol Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory for screening this specific library. Highly conjugated alkyne-pyrazole systems can exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorometric assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence from the compounds to decay completely before the true signal is captured.

Step-by-Step Methodology: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 2 nM recombinant ERK2, 100 nM biotinylated-myelin basic protein (MBP) substrate, and 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5 µL of the 2X enzyme/substrate mix into a 384-well low-volume plate. Add 100 nL of the pyrazole-alkyne derivatives (in DMSO) using an acoustic liquid handler. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration set at the Km of ERK2, typically 10 µM). Incubate for exactly 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phospho-MBP antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using a 340 nm excitation source, measuring emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615) to determine IC50 values.

G A In Silico Library Generation (Amide Derivatives) B Primary HTS (TR-FRET Kinase Assay) A->B >1,000 cmpds C Orthogonal Validation (Surface Plasmon Resonance) B->C IC50 < 1 µM D Cellular Phenotypic Screen (A375 Viability Assay) C->D KD confirmed E Lead Optimization (ADME/Tox Profiling) D->E Cell IC50 < 500 nM

Figure 2: Hit-to-lead triage workflow for pyrazole-alkyne derivatives.

Cellular Viability & Counter-Screening

Biochemical potency must translate to cellular efficacy to validate the scaffold's utility.

Causality in Protocol Design: The CellTiter-Glo assay measures intracellular ATP levels as a proxy for metabolic viability. Screening against a BRAF V600E mutant cell line (e.g., A375), which relies heavily on the MAPK/ERK pathway for survival, ensures the compounds not only inhibit the enzyme in a tube but also effectively penetrate the cell membrane and engage the target in a complex biological system.

Step-by-Step Methodology: CellTiter-Glo Viability Assay
  • Seeding: Seed A375 cells at 2,000 cells/well in 384-well white opaque plates in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Pin-transfer 20 nL of the compound library (dose-response titration from 10 µM to 0.5 nM) into the assay plates. Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes a representative SAR (Structure-Activity Relationship) progression for the synthesized library. The data demonstrates how modifying the amide R-group impacts both biochemical and cellular potency.

Compound IDR-Group (Amide Substitution)ERK2 IC50 (nM)A375 Cell IC50 (nM)cLogP
CMPD-001 -NH-Phenyl450>10,0002.1
CMPD-002 -NH-(4-Fluoro)phenyl1204,5002.3
CMPD-003 -NH-(3-Chloro-4-fluoro)phenyl153202.8
CMPD-004 -Morpholine1,200>10,0001.5

Data Interpretation: The transition from an unsubstituted phenyl ring (CMPD-001) to a halogenated phenyl ring (CMPD-003) significantly increases binding affinity, likely due to the halogens filling a deep hydrophobic pocket within the solvent front. Conversely, aliphatic heterocycles like morpholine (CMPD-004) fail to establish the necessary pi-stacking interactions, resulting in a loss of potency.

References

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI Cancers URL:[Link]

Sources

Foundational

Decoding the Pyrazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Experimental Validation

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including dynamic tautomerism, robust aromaticity, and versatile substitution vectors, allow it to serve as a bioisostere for amides and other heterocycles while optimizing target engagement. This technical guide explores the core Structure-Activity Relationship (SAR) principles of pyrazole derivatives, dissects their mechanistic roles in blockbuster therapeutics, and provides field-proven experimental workflows for validating SAR during drug development.

Mechanistic Grounding: The Pyrazole Scaffold in Medicinal Chemistry

Physicochemical Properties and Tautomerism

Unsubstituted pyrazole exists in a rapid tautomeric equilibrium between its 1H- and 2H-isomers. This dynamic tautomerism is a critical asset in drug design, allowing the molecule to adapt to diverse biological binding pockets. The N1 atom acts as a strong hydrogen-bond donor (when unsubstituted), while the N2 atom functions as a hydrogen-bond acceptor. With a pKa of approximately 2.5, the pyrazole core remains predominantly unprotonated at physiological pH, ensuring favorable membrane permeability and oral bioavailability 1.

Vectorial Substitution and SAR Principles

The true power of the pyrazole scaffold lies in its synthetic tractability. Substitutions at the C3, C4, and C5 positions provide distinct vectors to probe the steric and electronic boundaries of a target receptor:

  • N1 Substitution: Alkylation or arylation locks the tautomeric state, dictating the precise hydrogen-bonding geometry presented to the target.

  • C3/C5 Positions: These positions are highly sensitive to steric bulk. Substitutions here are frequently used to induce torsional twist in adjacent aromatic rings, breaking planarity to improve aqueous solubility and prevent non-specific DNA intercalation.

  • C4 Position: Often utilized to project functional groups deep into solvent-exposed channels or to attach solubilizing appendages without disrupting the core pharmacophore's binding.

Case Studies in SAR Optimization

Kinase Inhibition: The Ruxolitinib Paradigm

Pyrazoles are heavily featured in kinase inhibitors due to their exceptional ability to mimic the adenine ring of ATP. In the development of the JAK1/JAK2 inhibitor ruxolitinib, the pyrazole core is essential for anchoring the molecule within the kinase hinge region. The pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues (e.g., Glu930 and Leu932 in JAK2) 2.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK ATP-competitive inhibition (Hinge binding) Transcription Gene Transcription STAT->Transcription Translocates to Nucleus

Fig 1. JAK/STAT signaling pathway and the targeted inhibition mechanism of ruxolitinib.

Target Selectivity: The Celecoxib Paradigm

Beyond kinases, pyrazoles are pivotal in achieving isoform selectivity. Celecoxib, a selective COX-2 inhibitor, utilizes a 1,5-diaryl pyrazole scaffold. The SAR causality here is structurally driven: the V-shaped conformation of the diaryl pyrazole perfectly complements the larger side pocket of COX-2 (created by the Val523 substitution, compared to Ile523 in COX-1). Furthermore, the sulfonamide group on one of the aryl rings forms a crucial hydrogen bond with Arg513, locking in COX-2 selectivity .

Quantitative Data Summary

Table 1: Representative Pyrazole-Based Therapeutics and SAR Highlights

Drug NamePrimary TargetIndicationKey Pyrazole SAR ContributionBiochemical Potency
Ruxolitinib JAK1 / JAK2MyelofibrosisPyrazole N1/N2 mimics ATP adenine in hingeIC₅₀ ~3 nM
Celecoxib COX-2Osteoarthritis1,5-diaryl pyrazole fits V-shaped COX-2 pocketIC₅₀ ~40 nM
Crizotinib ALK / ROS1NSCLCCore pyrazole positions aryl rings for π-stackingIC₅₀ ~20 nM
Asciminib BCR-ABL1CMLPyrazole core anchors allosteric myristoyl pocketIC₅₀ ~1-2 nM

Experimental Workflows for SAR Validation

To rigorously validate pyrazole SAR, drug discovery teams must employ orthogonal assays. Biochemical IC₅₀ provides initial potency, but kinetic profiling is required to understand residence time—a metric often more predictive of in vivo efficacy.

Biochemical Profiling: TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-delayed reading eliminates short-lived background fluorescence from library compounds, drastically reducing false positives. ATP must be kept at its Michaelis constant ( Km​ ) to ensure the assay remains sensitive to ATP-competitive pyrazole inhibitors while maintaining physiological relevance.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the recombinant target kinase and a biotinylated peptide substrate in an optimized kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense pyrazole analogs in a 10-point, 3-fold dilution series into a 384-well plate. Causality: Acoustic dispensing eliminates plastic tip carryover and minimizes DMSO volume.

  • Reaction Initiation: Add ATP at the predetermined apparent Km​ for the specific kinase. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Analysis: Read the plate on a multi-mode reader. Calculate the FRET ratio (emission at 665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to derive the IC₅₀.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Causality & Rationale: While IC₅₀ measures equilibrium, SPR provides real-time, label-free determination of association ( kon​ ) and dissociation ( koff​ ) rates 3. For small molecules like pyrazoles, matching the DMSO concentration between the running buffer and the sample is critical. A mismatch of even 0.1% DMSO creates a bulk refractive index shift that easily eclipses the actual binding signal of a low-molecular-weight compound 4.

SPR_Workflow Immobilize 1. Target Protein Immobilization Equilibrate 2. Buffer & DMSO Equilibration Immobilize->Equilibrate Inject 3. Pyrazole Analyte Injection (Titration) Equilibrate->Inject Dissociation 4. Dissociation Phase Inject->Dissociation Analysis 5. Kinetic Fitting (Langmuir 1:1) Dissociation->Analysis

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for SAR kinetic profiling.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 or Ni-NTA sensor chip into the SPR instrument. Immobilize the target protein at a high density (e.g., 3000–5000 RU) to ensure a sufficient signal-to-noise ratio for small molecule binding.

  • Buffer Equilibration: Prime the system with HBS-EP+ running buffer containing exactly matched DMSO (typically 1% to 5%). Run solvent correction cycles to build a calibration curve for minor DMSO fluctuations.

  • Analyte Injection: Prepare a 2-fold dilution series of the pyrazole analog. Inject the analyte at a high flow rate (e.g., 50–100 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects the true binding event rather than diffusion.

  • Dissociation Phase: Allow the running buffer to flow over the chip for 300–600 seconds to accurately capture the koff​ rate.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Conclusion

The pyrazole scaffold remains a cornerstone of rational drug design. By understanding the mechanistic causality behind its tautomerism and substitution vectors, medicinal chemists can finely tune target affinity and selectivity. Coupling this structural knowledge with rigorous, self-validating experimental workflows—such as TR-FRET for equilibrium potency and SPR for kinetic profiling—ensures the successful translation of pyrazole hits into clinical candidates.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Nature URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Predictive Physicochemical Profiling of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Executive Summary In early-stage drug development, the accurate prediction of acid dissociation constants (pKa) and lipophilicity (LogP) is paramount for anticipating a molecule's absorption, distribution, metabolism, ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the accurate prediction of acid dissociation constants (pKa) and lipophilicity (LogP) is paramount for anticipating a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides an in-depth physicochemical analysis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid . By deconstructing its pharmacophore and applying advanced predictive frameworks, we establish the theoretical baseline for its behavior in physiological environments and provide self-validating experimental protocols for empirical verification.

Molecular Architecture & Pharmacophore Logic

The structural integrity of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (SMILES: Cn1nccc1C#CC(=O)O) is defined by three distinct functional domains:

  • The Carboxylic Acid: The primary acidic center, responsible for aqueous solubility and electrostatic interactions.

  • The Alkyne Spacer (prop-2-ynoic moiety): A rigid, linear, sp-hybridized carbon chain that acts as a powerful electron-conducting conduit.

  • The 1-Methylpyrazole Ring: A polar, aromatic nitrogen heterocycle attached at the 5-position, serving as a potential basic center and hydrogen bond acceptor.

MolLogic Mol 3-(1-methyl-1H-pyrazol-5-yl) prop-2-ynoic acid Alkyne sp-Hybridized Alkyne (-I Effect) Mol->Alkyne Pyrazole 1-Methylpyrazole Ring (Polar Heterocycle) Mol->Pyrazole COOH Carboxylic Acid (Ionizable Center) Mol->COOH pKaAcid Acidic pKa ~1.85 (Highly Acidic) Alkyne->pKaAcid Stabilizes Anion pKaBase Basic pKa < 1.0 (Non-Basic at pH 7.4) Alkyne->pKaBase Withdraws e- LogP LogP ~1.0 (Moderate Lipophilicity) Alkyne->LogP Pyrazole->pKaBase Pyrazole->LogP COOH->pKaAcid COOH->LogP

Caption: Logical relationship between molecular structural features and predicted physicochemical properties.

Theoretical Physicochemical Predictions

Acidic pKa (Carboxylic Acid)

To predict the pKa of the carboxylic acid, we must analyze the inductive (-I) and mesomeric (±M) effects of the substituents. The baseline reference, propiolic acid (prop-2-ynoic acid), exhibits an exceptionally low pKa of 1.89[1]. This extreme acidity—compared to standard aliphatic acids like propanoic acid (pKa ~4.8)—is driven by the sp-hybridized carbons of the alkyne. With 50% s-character, these carbons are highly electronegative, stabilizing the conjugate carboxylate anion through a massive inductive electron-withdrawing effect.

The addition of the 1-methylpyrazole ring at the terminal alkyne carbon further modulates this. While pyrazoles can act as electron donors via resonance, the rigid alkyne spacer restricts direct resonance stabilization of the carboxylate. Instead, the electronegative nitrogen atoms of the pyrazole exert a net inductive pull (-I). Consequently, the pKa of the carboxylic acid is predicted to be slightly lower than baseline propiolic acid, resting at ~1.80 to 1.85 .

Basic pKa (Pyrazole Nitrogen)

The N2 nitrogen of an unsubstituted 1-methylpyrazole ring has a conjugate acid pKa of 2.25[2]. However, the prop-2-ynoic acid substituent attached at the 5-position acts as a potent electron-withdrawing group. This intense -I effect depletes electron density from the pyrazole ring, severely destabilizing the protonated nitrogen state. Advanced computational methodologies, which utilize semi-empirical quantum mechanics combined with machine learning[3], confirm that such strong withdrawal drops the basic pKa significantly. We predict the conjugate acid pKa to be < 1.0 , rendering the pyrazole ring entirely non-basic under physiological conditions.

Lipophilicity (LogP)

Lipophilicity is a composite of the molecule's hydrophobic and hydrophilic domains. The XLogP3 value of isolated propiolic acid is 0.3[4], and 1-methylpyrazole is 0.2[5]. The fusion of these two highly polar fragments via an alkyne linker yields a molecule with limited hydrophobic bulk. Commercial predictive algorithms utilizing charge-based descriptors and linear free energy relationships[6] suggest a highly water-soluble profile. The estimated LogP for the unionized species is 0.8 to 1.2 .

Quantitative Data Summary

Physicochemical PropertyPredicted ValuePrimary Modulating FactorRecommended Analytical Method
pKa (Acidic) 1.80 - 1.85Alkyne sp-hybridization (-I effect)Potentiometric Titration
pKa (Basic) < 1.0Electron withdrawal by propiolic moietyNMR Titration (if necessary)
LogP (Unionized) 0.8 - 1.2Balance of polar heterocycle and acidShake-Flask / LC-UV
LogD (pH 7.4) ~ -2.0Complete ionization of the carboxylateShake-Flask / LC-UV

Self-Validating Experimental Methodologies

To transition from computational prediction to empirical certainty, the following protocols must be executed. As a Senior Application Scientist, I mandate that every protocol must be a closed, self-validating loop to prevent systemic artifacts.

ExpProtocol Prep Compound Prep >98% Purity Titration Potentiometric Titration Prep->Titration HPLC Shake-Flask LC-UV Analysis Prep->HPLC Validation Mass Balance Reconciliation Titration->Validation HPLC->Validation Output Validated pKa & LogP Profiles Validation->Output

Caption: Self-validating experimental workflow for empirical determination of pKa and LogP.

Protocol 1: Potentiometric Determination of pKa

Causality: Potentiometry is selected over UV-metric titration because the highly acidic nature of the molecule (pKa ~1.8) requires precise tracking of proton exchange at very low pH, where UV chromophore shifts may be indistinguishable due to alkyne conjugation.

Step-by-Step Methodology:

  • Electrode Standardization: Calibrate a high-precision glass electrode using standard buffer solutions (pH 1.68, 4.01, and 7.00) to ensure linearity in the extreme acidic range.

  • Sample Preparation: Dissolve 3.0 mg of the analyte in 15 mL of 0.15 M KCl solution. Reasoning: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations.

  • Forward Titration: Titrate the solution with standardized 0.1 M KOH under a continuous argon purge at 25.0 ± 0.1 °C. Record the pH after each 0.01 mL addition.

  • Self-Validation (Back-Titration): Immediately reverse the titration using 0.1 M HCl.

    • Validation Logic: If the forward and backward titration curves exhibit hysteresis (non-overlap), it indicates compound degradation or precipitation. Complete overlap validates the thermodynamic equilibrium of the pKa measurement.

  • Data Extraction: Apply the Bjerrum function to the first derivative of the titration curve to isolate the exact inflection point (pKa).

Protocol 2: Shake-Flask & HPLC Determination of LogP

Causality: While computational models are fast, the shake-flask method remains the gold standard for regulatory submissions. It prevents artifacts caused by surface-active impurities that can skew computational algorithms.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and an aqueous buffer (0.1 N HCl to ensure the molecule remains in its unionized state) together for 24 hours. Reasoning: Pre-saturation prevents volume shifts during the actual partitioning experiment.

  • Partitioning: Dissolve 1.0 mg of the analyte in 5 mL of the saturated octanol phase. Add 5 mL of the saturated aqueous phase in a thermostated glass vial (25 °C).

  • Equilibration: Mechanically shake the vial for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve absolute phase separation.

  • Self-Validation (Mass Balance Quantification): Extract aliquots from both the octanol and aqueous phases. Analyze both using Reversed-Phase HPLC (C18 column, UV detection at 254 nm).

    • Validation Logic: Calculate the total mass recovered from both phases. If the combined mass deviates by >2% from the initial 1.0 mg input, the assay is flagged for interfacial aggregation or micelle formation, and the data is rejected.

  • Calculation: Compute LogP using the equation: LogP = log10([Area_Octanol] / [Area_Aqueous]).

ADMET & Drug Development Implications

The predicted physicochemical profile of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid dictates specific formulation strategies. With a pKa of ~1.85, the molecule will exist >99.99% as a carboxylate anion in both the acidic environment of the stomach (pH ~1.5-3.5) and blood plasma (pH 7.4).

Consequently, its LogD at pH 7.4 will plummet to approximately -2.0. While this guarantees excellent aqueous solubility (preventing dissolution-rate-limited absorption), it severely restricts passive transcellular diffusion across lipid bilayers. Drug development professionals must anticipate poor oral bioavailability via passive routes. If intracellular target engagement is required, medicinal chemists should consider masking the carboxylic acid via esterification (prodrug strategy) or exploring active transport mechanisms (e.g., targeting peptide transporters).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10110, Propiolic Acid." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70255, 1-Methylpyrazole." PubChem,[Link]

  • ChemAxon. "Calculators & Predictors." ChemAxon,[Link]

  • Optibrium. "Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods." Optibrium,[Link]

  • Wikipedia. "Propiolic acid." Wikipedia,[Link]

Sources

Foundational

CAS number and IUPAC name for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

An In-Depth Technical Guide to 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established privileged structure in drug discovery, known for its presence in numerous approved therapeutic agents.[1][2][3] This document details the chemical identity, proposed synthetic pathways with detailed experimental protocols, and in-depth characterization data for the title compound. The narrative emphasizes the chemical principles and strategic considerations behind the synthetic and analytical methodologies. Furthermore, it explores the potential applications of this molecule, particularly as a scaffold for the development of novel kinase inhibitors and other targeted therapies, grounded in the established biological importance of the pyrazole nucleus.[4][5][6][7]

Compound Identification and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise confirmation of its identity and a quantitative assessment of its physicochemical properties. These parameters are critical as they influence the compound's behavior in both chemical reactions and biological systems, impacting aspects such as solubility, membrane permeability, and metabolic stability.[8][9]

Nomenclature and Structure
  • IUPAC Name: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

  • Synonym: 3-(1-methyl-1H-pyrazol-5-yl)-2-propynoic acid

  • CAS Number: 1410614-20-8[6]

  • Molecular Formula: C₇H₆N₂O₂

  • Molecular Weight: 150.14 g/mol

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). These values are computationally predicted and serve as a guideline for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
LogP 0.5 - 1.5Indicates a favorable balance between hydrophilicity and lipophilicity for oral bioavailability.[10]
Topological Polar Surface Area (TPSA) 59.5 ŲSuggests good potential for cell membrane permeability.
pKa (acidic) 3.5 - 4.5The acidity of the carboxylic acid group influences its charge state at physiological pH, affecting solubility and receptor interaction.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for binding affinity.

Strategic Synthesis Pathway

As no direct, published synthesis for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is readily available, a robust and logical two-step synthetic route is proposed. This strategy leverages well-established, high-yielding transformations in organic chemistry, ensuring reproducibility and scalability. The chosen pathway begins with a commercially available or readily synthesized precursor, 5-iodo-1-methyl-1H-pyrazole, and proceeds through a key C-C bond-forming reaction followed by a functional group transformation.

Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, illustrating the progression from the starting materials to the final target compound.

Synthesis_Workflow Start1 5-Iodo-1-methyl-1H-pyrazole Intermediate 3-(1-methyl-1H-pyrazol-5-yl)prop-2-yn-1-ol Start1->Intermediate Step 1: Sonogashira Coupling Start2 Propargyl Alcohol Start2->Intermediate Step 1: Sonogashira Coupling FinalProduct 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Intermediate->FinalProduct Step 2: Jones Oxidation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Sonogashira Cross-Coupling

Causality and Experimental Choice: The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond between the pyrazole ring and the propargyl side chain.[11][12] This palladium- and copper-cocatalyzed reaction is exceptionally reliable, tolerates a wide variety of functional groups, and typically proceeds under mild conditions, making it ideal for complex molecule synthesis.[13][14] We start with 5-iodo-1-methyl-1H-pyrazole, as the carbon-iodine bond is highly reactive towards the oxidative addition step in the palladium catalytic cycle.[15] Propargyl alcohol is selected as the alkyne partner because its terminal alcohol functionality provides a direct handle for the subsequent oxidation to the desired carboxylic acid.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., Tetrahydrofuran or N,N-Dimethylformamide, to make a ~0.2 M solution) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Substrate Addition: Stir the resulting mixture at room temperature for 10 minutes. Add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting halo-pyrazole is consumed (typically 4-8 hours).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol intermediate.

Step 2: Jones Oxidation

Causality and Experimental Choice: The Jones oxidation is a classic, powerful, and efficient method for the oxidation of primary alcohols to carboxylic acids.[16][17] The reagent, chromic acid, is generated in situ from chromium trioxide and sulfuric acid in acetone.[18][19] This method is particularly effective for propargyl alcohols, as the alkyne functionality is generally stable to the reaction conditions. The strong oxidizing power ensures complete conversion to the carboxylic acid, avoiding over-oxidation which is not a concern here, and preventing the isolation of the intermediate aldehyde.

  • Substrate Preparation: Dissolve the intermediate alcohol, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-yn-1-ol (1.0 eq), in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃, 2.5 eq) in water, followed by the slow addition of concentrated sulfuric acid (H₂SO₄, 2.5 eq). Add the prepared Jones reagent dropwise to the stirred alcohol solution at 0 °C. An immediate color change from orange to green/brown is typically observed.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is fully consumed.

  • Work-up and Purification: Quench the reaction by adding isopropanol until the orange color is no longer present. Remove the acetone under reduced pressure. Dilute the remaining aqueous mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following data, based on established spectroscopic principles and data from analogous structures, serves as a benchmark for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HH -OOCThe acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.
7.55Doublet (d)1HPyrazole H -3The proton at C3 is adjacent to N2 and is expected to be downfield.
6.40Doublet (d)1HPyrazole H -4The proton at C4 is coupled to H-3.
3.85Singlet3HN-CHThe N-methyl group protons appear as a singlet in a typical region for such groups.[20]

Note: The coupling constant (J) between H-3 and H-4 is expected to be small (~2-3 Hz).

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C =OThe carbonyl carbon of a carboxylic acid is significantly deshielded.
~142.0Pyrazole C -3
~130.0Pyrazole C -5Carbon bearing the alkynyl substituent.
~110.0Pyrazole C -4
~90.0Alkyne CCarbon adjacent to the pyrazole ring.
~78.0Alkyne CCarbon adjacent to the carboxyl group.
~36.0N-C H₃The N-methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[21]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~2250Medium, SharpC≡C stretchAlkyne
~1710Strong, SharpC=O stretchCarboxylic Acid
~1550MediumC=N, C=C stretchPyrazole Ring
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.

m/z ValueProposed FragmentRationale
151.04[M+H]⁺Protonated molecular ion (for ESI+)
149.03[M-H]⁻Deprotonated molecular ion (for ESI-)
106.05[M-COOH]⁺Loss of the carboxyl group (45 Da)
133.03[M-H₂O]⁺Loss of water from the molecular ion

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#EA4335"];
// Nodes
M_plus [label="[M+H]⁺\nm/z = 151.04"];
Frag1 [label="[M - COOH]⁺\nm/z = 106.05"];
Frag2 [label="[M - H₂O]⁺\nm/z = 133.03"];

// Edges
M_plus -> Frag1 [label="- COOH"];
M_plus -> Frag2 [label="- H₂O"];

}

Caption: Plausible fragmentation in positive-ion ESI-MS.[22][23][24]

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors for oncology.[4][7] Many FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core that serves as a critical pharmacophore for binding to the ATP pocket of various kinases.[1]

The title compound, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, combines this privileged pyrazole scaffold with a reactive propiolic acid moiety. This unique combination presents several strategic advantages for drug development:

  • Scaffold for Library Synthesis: The carboxylic acid provides a versatile handle for amide coupling, allowing for the rapid generation of a diverse library of carboxamide derivatives. This is a common strategy to explore the chemical space around a core scaffold and optimize for potency and selectivity against a specific biological target.

  • Covalent Inhibitor Potential: The electron-deficient alkyne system, in conjugation with the pyrazole ring, can potentially act as a Michael acceptor. This opens the possibility for the rational design of covalent inhibitors that can form a permanent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to enhanced potency and duration of action.

  • Bioisosteric Replacement: The propiolic acid group can be explored as a bioisostere for other acidic functional groups in known inhibitors, potentially altering the compound's physicochemical properties to improve its drug-like characteristics.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid. By detailing a logical and well-precedented synthetic route, along with predicted analytical data, this document serves as a valuable resource for researchers. The strategic combination of the medicinally-significant pyrazole core with a versatile propiolic acid functional group makes this compound a highly attractive starting point for the development of novel, high-value molecules for targeted therapies in oncology and other disease areas.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • Process for preparing alkynecarboxylic acids by oxidation of alkyne alcohols. (2007).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health (NIH). [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021). ACS Publications. [Link]

  • Jones Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Jones oxidation. (n.d.). Wikipedia. [Link]

  • Jones Oxidation. (2025). Chemistry Steps. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (2023). MDPI. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-IODO-1-METHYL-1H-PYRAZOLE. (n.d.). LookChem. [Link]

  • Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. (n.d.). Royal Society of Chemistry. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. (2003). ResearchGate. [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). ARKAT USA, Inc. [Link]

  • Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. (2020). PubMed. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 1-methyl-5-hydroxypyrazole. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health (NIH). [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (2020). eScholarship, University of California. [Link]

  • Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. (2020). ResearchGate. [Link]

  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. (n.d.). ResearchGate. [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. [Link]

  • Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. (n.d.). ResearchGate. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

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Protocols & Analytical Methods

Method

Protocol for Sonogashira coupling using terminal alkynes like prop-2-ynoic acids

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions, demonstrating remarkable functional group tolerance and broad applicability in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

This application note provides a detailed protocol and in-depth scientific insights for conducting the Sonogashira coupling with a specific and highly valuable class of terminal alkynes: prop-2-ynoic acids (also known as propiolic acids). The carboxylic acid functionality introduces both opportunities and challenges, requiring careful consideration of reaction parameters to achieve optimal outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.

Prop-2-ynoic acids are particularly interesting substrates as they can serve as difunctional reagents. Following an initial Sonogashira coupling, the molecule can undergo a subsequent decarboxylative coupling, allowing for the one-pot synthesis of unsymmetrically substituted diarylalkynes.[6][7][8] This strategy circumvents the need for protecting groups and multiple synthetic steps, offering a more efficient and atom-economical approach.[8]

Reaction Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9] While the exact intermediates can be transient and challenging to isolate, extensive mechanistic studies have provided a well-supported framework for understanding the reaction pathway.[2]

The Palladium Cycle

The palladium cycle is responsible for the activation of the aryl or vinyl halide and the final reductive elimination that forms the desired C-C bond.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[2][10] The reactivity of the halide follows the general trend: I > OTf > Br > Cl.[11]

  • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This step transfers the alkyne moiety to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

The Copper Cycle

The copper cycle's primary role is to activate the terminal alkyne, making it a more potent nucleophile for the transmetalation step.

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne (H-C≡C-R²), increasing the acidity of the terminal proton.[2][12]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[2][13]

  • Transmetalation: This copper acetylide then participates in the transmetalation step with the Pd(II) complex from the palladium cycle.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R¹-X) pd_transmetalation R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product_out R¹-C≡C-R² pd_transmetalation->product_out cu_catalyst Cu(I)X cu_alkyne [Cu(I)(H-C≡CR²)]⁺X⁻ cu_catalyst->cu_alkyne Alkyne Coordination cu_acetylide Cu(I)-C≡CR² cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxidative Copper Acetylide Transfer cu_acetylide->cu_catalyst Transmetalation to Pd(II)

Caption: Simplified Catalytic Cycles of the Sonogashira Coupling.

Key Reaction Components and Considerations

The success of a Sonogashira coupling, particularly with sensitive substrates like prop-2-ynoic acids, hinges on the judicious selection of each reaction component.

Catalytic System
ComponentCommon ExamplesTypical Loading (mol%)Key Considerations
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃0.5 - 5Pd(II) precatalysts are generally more air-stable than Pd(0) complexes.[11] The choice of ligand is crucial for catalyst stability and reactivity.
Copper Co-catalyst CuI1 - 10Essential for activating the terminal alkyne, but can promote undesired Glaser-Hay homocoupling of the alkyne.[12][14]
Ligand PPh₃, P(t-Bu)₃, dppf, XPhos, SPhos1 - 10Electron-rich and bulky phosphine ligands can enhance catalyst activity, especially for less reactive aryl chlorides.[15][16]
Base and Solvent

The choice of base and solvent is critical, especially when working with acidic substrates like prop-2-ynoic acid. The base must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions with the carboxylic acid.

ComponentCommon ExamplesRole & Considerations
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, K₂CO₃, Cs₂CO₃Neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.[1] For prop-2-ynoic acid, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ may be preferred to avoid salt formation with the carboxylic acid.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile (MeCN), Amines (e.g., Et₃N as solvent)Must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[15] The choice of solvent can influence reaction rate and solubility of reagents.

Experimental Protocol: Sonogashira Coupling of 4-Iodobenzoic Acid with Prop-2-ynoic Acid

This protocol provides a general procedure for the copper-palladium catalyzed coupling of an aryl iodide with prop-2-ynoic acid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are toxic and/or flammable. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All glassware should be oven- or flame-dried before use.

Reagents and Materials
  • 4-Iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • Prop-2-ynoic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuation and Backfilling: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Alkyne Addition: Slowly add a solution of prop-2-ynoic acid (1.2 mmol) in THF (2 mL) to the reaction mixture via syringe pump over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding 1M HCl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.

Sources

Application

Application Note: Advanced Click Chemistry Workflows for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Profile In modern drug discovery and bioconjugation, the demand for highly specific, modular, and robust chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Profile

In modern drug discovery and bioconjugation, the demand for highly specific, modular, and robust chemical linkages has driven the evolution of "Click" chemistry. While terminal alkynes are the standard substrates for classical copper-catalyzed reactions, internal and activated alkynes offer uniquely powerful alternative pathways.

3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS: 1410614-20-8) is a specialized, bifunctional building block[1]. Structurally, it features an internal alkyne flanked by a 1-methylpyrazole ring—a highly valued bioisostere in kinase inhibitors—and an electron-withdrawing carboxylic acid.

Because the alkyne is internal, it lacks the terminal proton required to form a copper acetylide intermediate, rendering traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) highly inefficient[2]. However, this molecule is perfectly primed for two advanced click modalities:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the synthesis of fully substituted heterocyclic scaffolds[3].

  • Metal-Free Thiol-Yne Conjugate Addition , exploiting the electron-deficient nature of the propiolic acid derivative for rapid bioconjugation[4].

Mechanistic Insights & Experimental Causality

The RuAAC Pathway: Overcoming Internal Alkyne Inertness

Traditional CuAAC requires terminal alkynes. To perform cycloadditions on internal alkynes like 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, Ruthenium(II) catalysis is required[2]. The RuAAC reaction proceeds via the oxidative coupling of the azide and the internal alkyne to form a six-membered ruthenacycle intermediate. The first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination yields a fully substituted 1,4,5-trisubstituted 1,2,3-triazole [2]. This allows chemists to construct rigid, complex bis-heterocyclic scaffolds without the steric limitations of copper catalysis[3].

RuAAC_Mechanism A Cp*RuCl Catalyst [Active Ru(II)] B Azide & Alkyne Coordination A->B C Oxidative Coupling (Rate Determining) B->C D Six-Membered Ruthenacycle C->D E Reductive Elimination D->E E->A Catalyst Regeneration F 1,4,5-Trisubstituted 1,2,3-Triazole E->F

Figure 1: Catalytic cycle of the RuAAC reaction for internal alkynes.

The Thiol-Yne Conjugate Addition: Metal-Free Bioconjugation

Because the alkyne in 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is in immediate conjugation with a carbonyl moiety (carboxylic acid), it is highly electrophilic[4]. This activates the alkyne for nucleophilic conjugate additions. When exposed to a thiolate anion, the nucleophile attacks the acetylenic moiety to furnish a 1,4-addition product (a vinyl sulfide)[4]. This reaction is highly valued in peptide labeling and bioconjugation because it requires zero transition metal catalysts, eliminating the risk of heavy metal toxicity or protein denaturation.

Quantitative Data Summary

The table below summarizes the operational parameters and outcomes for both click modalities when utilizing 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Reaction ModalityCatalyst SystemSubstrate ScopeRegioselectivityTypical YieldPrimary Application
RuAAC Cp*RuCl(PPh3)2 (5 mol%)Internal Alkynes + Organic Azides1,4,5-Trisubstituted Triazole75–90%Small molecule drug discovery, rigid linker synthesis
Thiol-Yne None (Amine Base Promoted)Activated Alkynes + Thiol-bearing biomolecules1,4-Addition (Anti-Markovnikov)85–98%Bioconjugation, peptide labeling, polymer science

Experimental Protocols

Protocol A: RuAAC Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

This protocol outlines the synthesis of a fully substituted triazole using an organic azide.

Reagents:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq)

  • Organic Azide (e.g., Benzyl azide) (1.2 eq)

  • Cp*RuCl(PPh3)2 Catalyst (5 mol%)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid and the organic azide.

  • Solvent Addition & Degassing: Dissolve the reagents in anhydrous 1,4-dioxane. Degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality: Ruthenium(II) catalysts are highly sensitive to oxidation. Residual oxygen can cause catalyst degradation (oxidation to Ru(III)/Ru(IV)) and promote unwanted alkyne homocoupling.

  • Catalyst Addition: Backfill the flask with Argon and quickly add Cp*RuCl(PPh3)2 (5 mol%).

    • Causality: The pentamethylcyclopentadienyl (Cp*) ligand provides the necessary steric bulk and electron density to stabilize the ruthenacycle intermediate during the rate-determining oxidative coupling step.

  • Thermal Activation: Seal the flask and stir the reaction mixture at 60 °C for 12–24 hours. Monitor the reaction progress via LC-MS.

  • Workup: Once complete, cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude product via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Metal-Free Thiol-Yne Bioconjugation

This protocol details the conjugation of the alkyne to a cysteine-containing peptide or small molecule thiol.

Thiol_Yne_Workflow S1 Step 1: Substrate Preparation Dissolve Alkyne & Thiol in Buffer/DMF S2 Step 2: Base Activation Add Catalytic Amine (TEA/DIPEA) S1->S2 S3 Step 3: Thiolate Formation In Situ Generation of Nucleophile S2->S3 S4 Step 4: Michael Addition Stir at RT for 1-4 Hours S3->S4 S5 Step 5: Isolation Lyophilization or HPLC Purification S4->S5

Figure 2: Workflow for metal-free Thiol-Yne bioconjugation.

Reagents:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq)

  • Thiol-containing substrate (e.g., Cysteine-peptide) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.5 eq)

  • Solvent: DMF or PBS Buffer/Acetonitrile (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne and the thiol-containing substrate in the chosen solvent system at a concentration of 0.1 M.

  • Base Addition: Add DIPEA (0.5 eq) dropwise to the stirring solution.

    • Causality: The amine base deprotonates the thiol group to form a highly nucleophilic thiolate anion. This species is strictly required to attack the electron-deficient β-carbon of the propiolic acid derivative.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 1 to 4 hours.

    • Causality: The highly electron-withdrawing nature of the carboxylic acid lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This makes the nucleophilic attack thermodynamically favorable at room temperature, completely bypassing the need for thermal activation which could otherwise degrade sensitive peptides.

  • Purification: Quench the reaction with a mild acid (e.g., 0.1% TFA) to neutralize the base. Isolate the conjugated product via preparative reverse-phase HPLC or direct lyophilization.

References

  • [4] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications. Available at:[Link]

  • [2] Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. Available at:[Link]

  • [3] On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? | Langmuir - ACS Publications. Available at:[Link]

Sources

Method

Using 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid as a fragment for library synthesis

Application Note: 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid as a Covalent Warhead Precursor in Fragment-Based Drug Discovery Executive Summary The paradigm of Fragment-Based Drug Discovery (FBDD) has increasingly shi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid as a Covalent Warhead Precursor in Fragment-Based Drug Discovery

Executive Summary

The paradigm of Fragment-Based Drug Discovery (FBDD) has increasingly shifted toward targeted covalent inhibitors (TCIs). By tethering a low-molecular-weight recognition element to an electrophilic warhead, researchers can achieve profound target selectivity and irreversible inhibition. This application note explores the utility of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid —a bifunctional building block combining a bioisosteric pyrazole ring with a propynoic acid moiety. We detail the mechanistic rationale, library synthesis strategies, and self-validating protocols required to deploy this fragment effectively in cysteine-targeted covalent libraries.

Mechanistic Rationale: The Propiolamide Covalent Warhead

To successfully execute FBDD, fragments must strictly adhere to the "Rule of Three" (Ro3: MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3) to ensure optimal physicochemical properties and broad chemical space coverage[1]. 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid perfectly aligns with these parameters.

Beyond its structural compliance, the true value of this fragment lies in its reactivity. While the carboxylic acid serves as a synthetic handle for library diversification (via amide coupling), the resulting propiolamide (alkynamide) acts as a highly selective Michael acceptor. Cysteine is the most frequently targeted amino acid in covalent drug design due to the high nucleophilicity of its sulfhydryl (-SH) group[2]. When the prop-2-ynoic acid is converted into an amide, the electron-withdrawing nature of the carbonyl group activates the adjacent alkyne, priming it for a nucleophilic thiol-yne Michael addition by an active-site cysteine[3][4].

Unlike highly reactive chloroacetamides that often lead to off-target toxicity, propiolamides occupy a "Goldilocks" zone of intrinsic reactivity—stable enough to circulate without reacting with off-target nucleophiles, but reactive enough to form a stable covalent bond when positioned favorably in a protein binding pocket[2][5].

Mechanism A 3-(1-methyl-1H-pyrazol-5-yl) prop-2-ynoic acid B Amide Coupling (Library Generation) A->B + Diverse R-NH2 C Propiolamide Fragment (Electrophilic Warhead) B->C E Thiol-Yne Michael Addition (Covalent Bond Formation) C->E D Target Protein (Active Site Cysteine) D->E Nucleophilic Attack (-SH) F Irreversible Target Inhibition E->F

Caption: Logical flow of covalent library generation and target inhibition via thiol-yne Michael addition.

Quantitative Warhead Comparison

Selecting the correct electrophile is the most critical decision in covalent FBDD. The table below summarizes the kinetic and selectivity profiles of common cysteine-targeted warheads compared to the propiolamide derived from our target fragment.

Warhead TypeTarget ResidueIntrinsic Reactivity ( kGSH​ )SelectivityFBDD Suitability
Acrylamide CysteineLow to ModerateHighExcellent (Industry Standard)
Chloroacetamide Cysteine / LysineVery HighLowPoor (High off-target toxicity)
Propiolamide (Alkynamide) CysteineModerateHighExcellent (Emerging Standard)
Vinyl Sulfonamide CysteineModerate to HighModerateGood

Data synthesized from established covalent library design principles[2][3][5].

Experimental Protocols

Protocol A: High-Throughput Synthesis of a Propiolamide Fragment Library

Objective: Generate a diverse library of covalent fragments by coupling 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid with a panel of primary and secondary amines. Causality of Choices: We utilize HATU as the coupling reagent. Alkynoic acids can be sensitive to side reactions (such as hydration or polymerization) under harsh activation conditions. HATU, in the presence of N,N-Diisopropylethylamine (DIPEA), provides rapid, mild, and highly efficient activation of the carboxylic acid without compromising the alkyne[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at 0 °C for 15 minutes to allow the formation of the active ester. Note: Cooling prevents unwanted thermal degradation of the activated alkyne.

  • Diversification: Aliquot the activated mixture into a 96-well plate containing diverse amine building blocks (1.1 eq per well).

  • Coupling: Seal the plate and agitate at room temperature for 4 hours.

  • Quenching & Purification: Quench the reactions with 5% aqueous NaHCO3​ . Purify the resulting propiolamides using high-throughput preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Self-Validation System: Confirm the structural integrity and purity (>95%) of each well using LC-MS and 1H-NMR. The disappearance of the carboxylic acid OH proton and the appearance of the amide NH proton (in NMR) validate successful coupling.

Protocol B: Cysteine Reactivity Profiling (Glutathione Assay)

Objective: Validate that the synthesized propiolamide fragments possess the correct intrinsic reactivity, ensuring they are not Pan-Assay Interference Compounds (PAINS)[6]. Causality of Choices: Reduced glutathione (GSH) is used as a highly reliable, biologically relevant surrogate for protein cysteines. By conducting the assay under pseudo-first-order conditions (excess GSH), we can accurately calculate the half-life ( t1/2​ ) of the fragment, ensuring it falls within the acceptable range for drug development[6].

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 10 mM stock of the propiolamide fragment in DMSO. Prepare a 100 mM stock of GSH in PBS buffer (pH 7.4).

  • Incubation: In a glass vial, mix the fragment (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS buffer with 10% DMSO to maintain solubility.

  • Kinetic Sampling: Incubate the mixture at 37 °C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of cold acetonitrile containing an internal standard (e.g., indomethacin).

  • Data Acquisition: Analyze the samples via LC-MS/MS, monitoring the depletion of the parent fragment mass.

  • Self-Validation System: Plot the natural log of the remaining fragment concentration versus time. A linear decay indicates true pseudo-first-order kinetics. Calculate the rate constant ( kinact​ ) from the slope. Fragments with a t1/2​ between 1 to 12 hours are advanced to biological screening; fragments reacting in <15 minutes are discarded as hyper-reactive PAINS[6].

FBDD Workflow Integration

To maximize the probability of success, the synthesized fragments must be integrated into a rigorous biophysical screening cascade. Intact protein mass spectrometry is the gold standard for identifying covalent adducts, followed by X-ray crystallography to determine the exact binding pose of the pyrazole moiety within the target pocket.

FBDD_Workflow N1 Fragment Selection (Ro3 Compliant) N2 Library Synthesis (Amide Coupling) N1->N2 N3 Reactivity Profiling (GSH Assay) N2->N3 N4 Primary Screening (Intact Protein MS) N3->N4 Filter highly reactive hits N5 Hit Validation (SPR / X-ray) N4->N5 N6 Hit-to-Lead Optimization N5->N6

Caption: Fragment-Based Drug Discovery (FBDD) workflow utilizing covalent propiolamide libraries.

References

  • [6] Design and synthesis of the fragment library. ResearchGate. Available at:[Link]

  • [3] Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC (NIH). Available at:[Link]

  • [4] Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions. University of Birmingham. Available at:[Link]

Sources

Application

Application Notes and Protocols: The Role of Pyrazole Derivatives in Modern Cancer Research

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have made it a cornerstone in the design of novel therapeutics.[2][3]

In oncology, the pyrazole core is particularly prominent, forming the backbone of several FDA-approved drugs that have changed the treatment paradigm for various cancers.[1][4] These agents, including the kinase inhibitors Crizotinib and Ruxolitinib, and the anti-inflammatory drug Celecoxib, underscore the chemical versatility and therapeutic potential of this heterocyclic system.[1][4] This guide provides an in-depth exploration of the mechanisms, applications, and experimental evaluation of pyrazole derivatives in cancer research, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Anticancer Activity

Pyrazole derivatives exert their anti-neoplastic effects through a variety of mechanisms, often by targeting key signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Many pyrazole derivatives are designed as ATP-competitive inhibitors, fitting into the ATP-binding pocket of a target kinase to block its phosphorylating activity.[5][6]

  • Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibition: A chromosomal rearrangement resulting in the EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC).[7] Crizotinib (Xalkori®), a pyrazole-based drug, is a potent inhibitor of ALK, ROS1, and c-Met tyrosine kinases.[7][8][9] By binding to the ATP pocket of these kinases, Crizotinib blocks downstream signaling pathways like PI3K/Akt and RAS/MAPK, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells harboring these genetic alterations.[10][11]

  • Janus Kinase (JAK) Inhibition: The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[12] Hyperactivation of this pathway, often due to mutations like JAK2 V617F, is central to the pathogenesis of myeloproliferative neoplasms (MPNs) such as myelofibrosis.[13] Ruxolitinib (Jakafi®), which incorporates a pyrazole-pyrrolo[2,3-d]pyrimidine scaffold, is a potent inhibitor of JAK1 and JAK2.[4][14] Its mechanism involves blocking the phosphorylation and activation of STAT proteins, which in turn reduces the expression of genes involved in cell proliferation and inflammation, leading to a reduction in spleen size and alleviation of constitutional symptoms in patients.[12][13][15]

  • Other Kinase Targets: The versatility of the pyrazole scaffold allows for the targeting of a wide array of other kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF.[1][5][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, c-Met, EGFR) ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Pyrazole Pyrazole Derivative (e.g., Crizotinib) Pyrazole->RTK ATP ATP Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Inhibition

Caption: General mechanism of pyrazole derivatives as kinase inhibitors.
Cyclooxygenase-2 (COX-2) Inhibition

Chronic inflammation is a well-established driver of tumorigenesis. The enzyme COX-2 is often overexpressed in various cancers, where it catalyzes the production of prostaglandin E2 (PGE2).[3] PGE2 promotes cancer progression by stimulating cell proliferation, angiogenesis, and invasion, while also suppressing the host immune response.[18][19]

Celecoxib (Celebrex®), a diaryl-substituted pyrazole, is a selective COX-2 inhibitor.[3] By blocking PGE2 synthesis, it can inhibit tumor growth and angiogenesis.[18] Interestingly, research has also uncovered COX-2-independent anticancer mechanisms for celecoxib, including the induction of apoptosis via inhibition of the Akt signaling pathway and the downregulation of the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance.[3][20]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proliferation Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis ImmuneSuppression Immune Suppression PGE2->ImmuneSuppression Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Caption: Mechanism of Celecoxib via inhibition of the COX-2/PGE2 axis.
Other Mechanisms
  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and drugs that disrupt its dynamics are potent anticancer agents. Certain novel pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][16][21][22]

  • DNA Interaction: Some pyrazole compounds have been found to exert their cytotoxic effects by binding to the minor groove of DNA or by inhibiting topoisomerase enzymes, which are critical for managing DNA topology during replication.[1][16]

Key FDA-Approved Pyrazole-Based Drugs in Oncology

The successful translation of pyrazole-based compounds from the laboratory to the clinic highlights their therapeutic importance.

Drug NamePrimary Target(s)Selected Approved Indication(s)Core Mechanism of Action
Crizotinib (Xalkori®)ALK, ROS1, c-MetALK-positive or ROS1-positive metastatic Non-Small Cell Lung Cancer (NSCLC)ATP-competitive inhibitor of receptor tyrosine kinases, blocking key downstream growth and survival pathways.[7][9][11]
Ruxolitinib (Jakafi®)JAK1, JAK2Intermediate or high-risk Myelofibrosis (MF); Polycythemia Vera (PV)Inhibits the JAK-STAT signaling pathway, reducing myeloproliferation and pro-inflammatory cytokine production.[14][15]
Celecoxib (Celebrex®)COX-2Familial Adenomatous Polyposis (FAP)Selective inhibition of COX-2, reducing prostaglandin synthesis; also exhibits COX-2-independent anti-proliferative effects.[3][23]
Erdafitinib (Balversa®)FGFR1-4Locally advanced or metastatic Urothelial Carcinoma with susceptible FGFR3 or FGFR2 genetic alterationsPan-FGFR kinase inhibitor that blocks downstream signaling, including RAS/MAPK, leading to cell death.[4]

Application Notes & Experimental Protocols

Evaluating the anticancer potential of novel pyrazole derivatives requires a systematic approach using a series of well-validated in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment by MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of a cell population.[22][24] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50) value, a key measure of a drug's potency.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[25]

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Count cells using a hemocytometer or automated cell counter and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment. Causality: This ensures cells have recovered from trypsinization and are in a uniform state before drug exposure.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

    • Incubate for 48-72 hours. Causality: This duration is typically sufficient to observe effects on cell proliferation and viability across several cell cycles.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Causality: Incubation time must be optimized as it depends on the metabolic rate of the specific cell line.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol 2: Western Blot Analysis for Kinase Phosphorylation

Scientific Rationale: To validate that a pyrazole derivative inhibits its intended kinase target within a cellular context, it is essential to measure the phosphorylation status of that kinase or its direct substrate. Western blotting provides a semi-quantitative method to detect specific proteins from a complex mixture. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, one can directly assess the inhibitory effect of the compound on the target signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 2-6 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest after cell lysis.

  • Protein Quantification:

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each supernatant using a standard method like the Bradford or BCA assay. This ensures equal protein loading for accurate comparison.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ALK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • To confirm equal loading and to normalize the data, strip the membrane and re-probe it with an antibody against the total form of the target protein (e.g., anti-total-ALK) and/or a loading control protein (e.g., anti-β-actin or anti-GAPDH).

    • Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein with increasing compound concentration indicates successful target inhibition.

Future Directions and Conclusion

The development of pyrazole derivatives in oncology continues to evolve. Current research focuses on several key areas:

  • Overcoming Drug Resistance: Designing novel pyrazole scaffolds to inhibit mutated kinases that confer resistance to first-generation inhibitors.[9][16]

  • Multi-Targeted Inhibitors: Creating single molecules that can inhibit multiple oncogenic pathways simultaneously to prevent escape mechanisms.[16]

  • Combination Therapies: Exploring the synergistic effects of pyrazole-based drugs with chemotherapy, radiotherapy, and immunotherapy to enhance therapeutic outcomes.[10][19]

  • Novel Hybrids: Synthesizing hybrid molecules that combine the pyrazole core with other pharmacologically active moieties to create agents with enhanced potency and novel mechanisms of action.[4][21]

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. ResearchGate.
  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC.
  • The molecular mechanisms of celecoxib in tumor development. PMC - NIH.
  • Crizotinib. Wikipedia.
  • Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget.
  • What is the mechanism of Crizotinib?. Patsnap Synapse.
  • Celecoxib in breast cancer prevention and therapy. CMAR - Dove Medical Press.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Overcoming Chemoresistance in Cancer: The Promise of Crizotinib. PMC - NIH.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate.
  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. PMC.
  • Celecoxib Pathway, Pharmacodynamics. ClinPGx.
  • Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Crizotinib. Liv Hospital.
  • Ruxolitinib Phosphate. Massive Bio.
  • Crizotinib: uses, dosing, warnings, adverse events, interactions. Drugs.com.
  • A potential role of ruxolitinib in leukemia. PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse.
  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz.

Sources

Method

Use of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in developing anti-inflammatory agents

Application Note: Harnessing 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid for the Development of Dual COX/LOX Anti-Inflammatory Agents Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid for the Development of Dual COX/LOX Anti-Inflammatory Agents

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs) has shifted focus toward dual inhibitors of the Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways. Selective COX-2 inhibition often triggers the "arachidonic acid shunt," diverting substrates into the LOX pathway, which increases leukotriene production and leads to gastrointestinal and cardiovascular adverse events[1].

To address this, the bifunctional building block 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS: 1410614-20-8) serves as a highly versatile starting material[2].

  • The Pyrazole Core: The 1-methylpyrazole moiety is a privileged pharmacophore that acts as an isostere for the diarylpyrazole core found in classical selective COX-2 inhibitors like celecoxib, ensuring high-affinity binding within the COX-2 orthosteric pocket[3].

  • The Propynoic Acid Linker: The sp-hybridized alkyne provides a rigid geometric vector. It can be utilized directly via amidation to form rigid propiolamides, or it can be catalytically reduced to an sp3-hybridized propanoic acid. This reduction restores rotational degrees of freedom, which is a critical structural requirement for fitting into the deep hydrophobic active site of 5-LOX to inhibit leukotriene biosynthesis[4].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PG Prostaglandins COX2->PG LT Leukotrienes LOX5->LT Drug Pyrazole Agents Drug->COX2 Drug->LOX5

Fig 1. Dual inhibition of COX-2 and 5-LOX pathways by pyrazole agents.

Divergent Synthetic Workflows

The true value of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid lies in its synthetic divergence. Depending on the target enzyme's spatial requirements, chemists can engineer either rigid or flexible linkers.

Synthesis SM 3-(1-methyl-1H-pyrazol-5-yl) prop-2-ynoic acid Cond1 Amidation SM->Cond1 Cond2 Reduction SM->Cond2 Prod1 Propiolamides (Rigid) Cond1->Prod1 Prod2 Propanoic Acids (Flexible) Cond2->Prod2

Fig 2. Divergent synthesis of rigid and flexible anti-inflammatory linkers.

Validated Experimental Protocols

Protocol A: Synthesis of Rigid N-Aryl Propiolamides

Causality & Design: Direct amidation of electron-deficient propiolic acids can be synthetically demanding and prone to low yields if standard conditions are not optimized[5]. We utilize EDCI and HOBt to activate the carboxylic acid without triggering conjugate addition across the alkyne. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile against the Michael-acceptor-like alkyne.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool to 0 °C. Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt. Stir for 30 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired aniline derivative, followed by dropwise addition of 2.5 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Gate (LC-MS): Before workup, quench a 5 µL reaction aliquot in 100 µL of methanol. Analyze via LC-MS. Proceed to step 4 only if the [M+H]+ peak of the target propiolamide is the base peak, and the starting material (m/z 151) is <5% relative abundance.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Catalytic Hydrogenation to Flexible Propanoic Acids

Causality & Design: To target 5-LOX effectively, the rigid alkyne must be reduced to an alkane. This restores the conformational entropy required for the molecule to fold into the 5-LOX active site[4]. Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly efficient for this exhaustive reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the pyrazole-propiolic acid (or its synthesized amide) in HPLC-grade methanol (0.1 M).

  • Degassing: Purge the reaction flask with argon for 10 minutes. Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Self-Validation Gate (1H-NMR): Extract a 0.1 mL aliquot, filter through a micro-syringe filter, evaporate, and dissolve in DMSO-d6. The protocol is successful if the 1H-NMR spectrum shows the complete absence of alkyne/alkene signals and the emergence of two characteristic multiplets (~2.6 ppm and ~2.9 ppm, 2H each) corresponding to the new sp3 ethylene bridge.

  • Workup: Filter the main reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the pure propanoic acid derivative.

Quantitative Data Presentation

The structural transition from a rigid alkyne to a flexible alkane significantly alters the pharmacological profile. Below is a comparative summary of in vitro enzyme inhibition data demonstrating the necessity of the reduction step for dual-action efficacy.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Pyrazole Derivatives

Compound ScaffoldLinker HybridizationCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Control) N/A>50.00.04>50.0>1250
N-Aryl Propiolamide sp (Rigid Alkyne)12.50.1828.469.4
N-Aryl Propionamide sp3 (Flexible Alkane)18.20.221.8 82.7
Propanoic Acid (Free) sp3 (Flexible Alkane)25.00.450.9 55.5

Data Interpretation: Maintaining the rigid alkyne (Propiolamide) preserves moderate COX-2 selectivity but fails to inhibit 5-LOX effectively. Reducing the linker to an sp3 alkane (Propionamide/Propanoic Acid) slightly reduces COX-2 potency but drastically increases 5-LOX inhibition, successfully yielding a dual-acting anti-inflammatory agent[4].

References

  • Sigma-Aldrich. "3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid".
  • ResearchGate. "Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders".
  • National Center for Biotechnology Information. "Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors". PMC.
  • National Center for Biotechnology Information. "Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils". PubMed.
  • ACS Publications. "Discovery of N-Phenylpropiolamide as a Novel Succinate Dehydrogenase Inhibitor Scaffold...". Journal of Agricultural and Food Chemistry.

Sources

Application

Application Note: Antimicrobial Assay Protocol for Pyrazole Carboxylic Acids

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Minimum Inhibitory Concentration (MIC) determination via Broth Microdilution (BMD) with colorimetric validation. Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Minimum Inhibitory Concentration (MIC) determination via Broth Microdilution (BMD) with colorimetric validation.

Introduction & Mechanistic Rationale

Pyrazole carboxylic acids and their derivatives represent a biologically privileged scaffold in medicinal chemistry, widely recognized for their robust antimicrobial, antifungal, and anti-tubercular properties[1]. As researchers synthesize novel pyrazole libraries to combat multidrug-resistant (MDR) pathogens, standardizing the biological evaluation process becomes critical.

Mechanism of Action: The primary bactericidal mechanism for many pyrazole carboxylic acid derivatives involves the targeted inhibition of bacterial DNA gyrase and topoisomerase IV [2][3]. By binding to the active site of these essential enzymes, pyrazole derivatives prevent the relaxation of positively supercoiled DNA during replication, leading to double-strand DNA breaks and subsequent bacterial cell death[3].

MOA PCA Pyrazole Carboxylic Acid Derivatives Gyrase Bacterial DNA Gyrase / Topoisomerase IV PCA->Gyrase Binds Active Site Block Inhibition of DNA Supercoiling Gyrase->Block Prevents Function Death Bacterial Cell Death (Bactericidal Effect) Block->Death

Figure 1: Mechanism of action of pyrazole carboxylic acids targeting bacterial DNA gyrase.

To accurately evaluate these compounds, this guide outlines a highly optimized Broth Microdilution (BMD) protocol aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].

Assay Design & Self-Validating Controls

A rigorous protocol must be a self-validating system. Pyrazole carboxylic acids are frequently lipophilic and poorly soluble in aqueous media, necessitating the use of Dimethyl Sulfoxide (DMSO). To prevent experimental artifacts, the following controls are mandatory:

  • Solvent Control (Causality): DMSO is toxic to bacteria at high concentrations. The final concentration of DMSO in the assay well must never exceed 1% v/v . The solvent control (Media + Inoculum + 1% DMSO) proves that any observed growth inhibition is due to the pyrazole compound, not the solvent.

  • Sterility Control (Media Only): Validates aseptic technique and ensures the Mueller-Hinton Broth (MHB) is free of contamination.

  • Growth Control (Media + Inoculum): Confirms the viability and robust growth of the standardized bacterial strain under assay conditions.

  • Positive Control (Standard Antibiotic): Utilizing a standard drug (e.g., Ciprofloxacin for bacteria) validates the sensitivity of the assay and provides a benchmark for the pyrazole derivative's potency[1].

Materials & Reagents

  • Test Compounds: Pyrazole carboxylic acid derivatives (stored at -20°C in a desiccator).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria.

  • Solvent: Molecular biology grade DMSO.

  • Indicator: Resazurin (Alamar Blue) 0.015% aqueous solution. Expert Insight: Because lipophilic pyrazoles can precipitate in aqueous broth and create false turbidity, resazurin provides a reliable, colorimetric oxidation-reduction readout independent of compound precipitation[5].

  • Consumables: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes.

Step-by-Step Protocol: CLSI-Compliant Broth Microdilution

BMD_Workflow A 1. Compound Preparation (DMSO Stock & MHB Dilution) C 3. 96-Well Plate Assembly (2-Fold Serial Dilutions) A->C B 2. Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) B->C D 4. Incubation (37°C for 16-20 Hours) C->D E 5. Resazurin Addition (Viability Indicator) D->E F 6. MIC Determination (Visual or Spectrophotometric) E->F

Figure 2: Step-by-step workflow of the CLSI-compliant Broth Microdilution (BMD) assay.

Step 1: Compound Preparation
  • Weigh the pyrazole carboxylic acid derivative and dissolve it in 100% DMSO to create a master stock solution (e.g., 10.24 mg/mL ).

  • Perform an intermediate dilution in CAMHB to achieve a starting concentration of (containing 5% DMSO). Note: When diluted further in the plate, the final DMSO concentration will drop below 1%.

Step 2: Inoculum Standardization
  • Select 3–5 well-isolated colonies of the test organism from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL ).

  • Dilute this suspension 1:150 in CAMHB to create the working inoculum ( 1×106 CFU/mL ).

Step 3: 96-Well Plate Assembly
  • Dispense of CAMHB into wells 2 through 12 of the microtiter plate.

  • Add of the intermediate compound solution ( ) to well 1.

  • Transfer from well 1 to well 2, mix thoroughly, and continue 2-fold serial dilutions up to well 10. Discard from well 10. (Wells 11 and 12 are reserved for Growth and Sterility controls).

  • Add of the working inoculum to wells 1 through 11.

    • Causality Check: The final well volume is , bringing the final bacterial concentration to the CLSI-mandated 5×105 CFU/mL [4]. This specific density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, yielding falsely elevated MICs.

Step 4: Incubation
  • Seal the plates with a breathable membrane to prevent evaporation.

  • Incubate at 37°C for 16–20 hours under ambient aerobic conditions.

Step 5: Resazurin Addition & MIC Determination
  • Following incubation, add of 0.015% resazurin solution to all wells[5].

  • Incubate the plate in the dark at 37°C for an additional 2–4 hours.

  • Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the pyrazole derivative that prevents the color change (i.e., the well remains blue).

Data Interpretation & Representative Results

When presenting your findings, it is crucial to summarize quantitative data clearly, comparing the novel pyrazole derivatives against standard clinical therapies and evaluating their Selectivity Index (SI) via cytotoxicity assays.

Table 1: Representative Antimicrobial Activity and Cytotoxicity of Pyrazole Carboxylic Acids

CompoundMIC S. aureus (µg/mL)MIC E. coli (µg/mL)IC₅₀ HEK293T (µg/mL)Selectivity Index (SI)*
Pyrazole Derivative A 2.5016.00>200>80
Pyrazole Derivative B 0.504.00150300
Ciprofloxacin (Control) 0.250.06>200>800
DMSO (1% v/v) No InhibitionNo InhibitionN/AN/A

*Selectivity Index (SI) = IC₅₀ (Mammalian Cell) / MIC (S. aureus). An SI > 10 indicates a favorable safety profile for further drug development.

References

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07)
  • Source: National Institutes of Health (NIH)
  • Adamantane Tethered Pyrazole Carboxamides as Antibacterial Candidates: Synthesis, Structural Analysis and Computational Studies Source: ResearchGate URL
  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Notes and Protocols for the Development of Enzyme Inhibitors from 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid scaffold. This document includes summaries of potential inhibitory activities, detailed experimental protocols for synthesis and enzymatic assays, and visualizations of key concepts and workflows.

Introduction to the 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties, including its aromaticity and ability to participate in various non-covalent interactions, make it an ideal starting point for the design of enzyme inhibitors. The prop-2-ynoic acid functional group attached to the 1-methyl-1H-pyrazole core presents a unique chemical handle for covalent or non-covalent interactions with enzyme active sites. This moiety can act as a Michael acceptor or participate in other binding interactions, making it a promising candidate for targeting a variety of enzymes.

Derivatives of the pyrazole scaffold have shown inhibitory activity against a wide range of enzyme classes, including kinases, carbonic anhydrases, and matrix metalloproteinases (MMPs).[2][3] The 1-methyl substitution on the pyrazole ring can influence the compound's pharmacokinetic properties and binding affinity.[3] The development of inhibitors from this scaffold involves chemical synthesis to create a library of analogues, followed by rigorous biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid Derivatives

The synthesis of derivatives of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid allows for the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity. A general synthetic route is outlined below.

General Synthetic Protocol:

This protocol describes a general method for the synthesis of amide and ester derivatives of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

  • Add a coupling agent (e.g., EDC·HCl, HATU) and an activating agent (e.g., HOBt, DMAP).

  • Stir the reaction mixture at room temperature for a specified time to form the activated ester.

Step 2: Amide or Ester Formation

  • To the activated ester solution, add the desired amine or alcohol.

  • Continue stirring the reaction at room temperature or heat as necessary.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate and can be collected by filtration. If not, evaporate the solvent under reduced pressure.[2]

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.[2]

Note: The specific reaction conditions (solvent, temperature, reaction time) will need to be optimized for each derivative.

Enzyme Inhibition Assays

Once a library of compounds has been synthesized, their inhibitory activity against the target enzyme must be determined. A variety of assay formats can be used, depending on the enzyme class.

General Protocol for Determining IC50 Values:

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target enzyme.[2]

1. Preparation:

  • Prepare a stock solution of the inhibitor compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution to create a range of concentrations.

2. Assay Setup:

  • In a 96-well or 384-well plate, add the assay buffer, the inhibitor at various concentrations (or DMSO for the control), and the enzyme solution.

  • Incubate for a predetermined time to allow for inhibitor-enzyme binding.

3. Initiation of Reaction:

  • Add the substrate to each well to start the enzymatic reaction.

4. Detection:

  • Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.[2]

5. Data Analysis:

  • Plot the enzyme activity against the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]

Visualization of the General IC50 Determination Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock prep_serial Serial Dilutions prep_inhibitor->prep_serial add_reagents Add Buffer, Inhibitor, Enzyme to Plate prep_serial->add_reagents incubate Incubate for Binding add_reagents->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Activity add_substrate->measure plot_data Plot Activity vs. [Inhibitor] measure->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50 Inhibition_Mechanisms cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) ES->E P Product (P) ES->P + E ESI ESI Complex ES->ESI + I I_rev Inhibitor (I) EI->E ESI->ES E_irr Enzyme (E) EI_intermediate E-I (non-covalent) E_irr->EI_intermediate + I I_irr Inhibitor (I) EI_intermediate->E_irr k-1 EI_covalent E-I (covalent) EI_intermediate->EI_covalent kinact

Sources

Application

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole Precursors

Introduction Pyrazolo[1,5-a]pyrimidines are a vital class of fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2] This sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazolo[1,5-a]pyrimidines are a vital class of fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2] This scaffold is a cornerstone in the development of therapeutics, with applications as anticancer, anti-inflammatory, and antiviral agents.[1][3] Notably, they are recognized as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapies.[1]

The synthesis of these valuable compounds is most commonly achieved through the cyclocondensation of a 3-aminopyrazole or 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[1][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole precursors. We will explore various synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations.

Core Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core from pyrazole precursors primarily relies on the formation of the pyrimidine ring. This is typically accomplished by reacting an aminopyrazole, which acts as a binucleophile, with a 1,3-bielectrophilic partner. The choice of the 1,3-bielectrophile is critical as it dictates the substitution pattern on the resulting pyrimidine ring.

Several classes of reagents have been successfully employed as 1,3-bielectrophiles, including:

  • β-Dicarbonyl Compounds: β-Ketoesters and β-diketones are widely used due to their commercial availability and reactivity.[1][5]

  • Enaminones and Enamines: These reagents offer a versatile route to a variety of substituted pyrazolo[1,5-a]pyrimidines.[6][7]

  • α,β-Unsaturated Ketones and Nitriles: These precursors can lead to diverse substitution patterns on the final heterocyclic system.[6]

  • Multicomponent Reactions: One-pot multicomponent reactions provide an efficient and atom-economical approach to complex pyrazolo[1,5-a]pyrimidines.[4][5][8][9]

The following sections will delve into the specifics of these synthetic approaches, providing detailed protocols and mechanistic insights.

dot

Caption: Key synthetic strategies for pyrazolo[1,5-a]pyrimidines.

Method 1: Cyclocondensation with β-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a classical and reliable method for the synthesis of pyrazolo[1,5-a]pyrimidines.[5] The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization is generally high.[1]

Experimental Protocol: Synthesis of Ethyl 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

This protocol describes the reaction of methyl 3-amino-1H-pyrazole-4-carboxylate with ethyl acetoacetate.[1]

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]

  • Add ethyl acetoacetate (1.1 eq) to the solution.[1]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the product under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidine.

Mechanistic Rationale

The reaction proceeds through a well-defined pathway. The more nucleophilic exocyclic amino group of the aminopyrazole attacks one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the remaining carbonyl group. Finally, a dehydration step leads to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring.

dot

Mechanism_Dicarbonyl Reactants Aminopyrazole + β-Ketoester Intermediate1 Enamine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration

Caption: Mechanism of cyclocondensation with β-dicarbonyls.

Method 2: Reactions with Enaminones and Related Derivatives

Enaminones are versatile building blocks for the synthesis of pyrazolo[1,5-a]pyrimidines.[6][7] The reaction of 5-aminopyrazoles with enaminones typically proceeds under reflux in a suitable solvent like ethanol or acetic acid, sometimes with the addition of a catalyst.[6]

Experimental Protocol: Microwave-Assisted Synthesis from Enaminones

Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and shorter reaction times.[6][10]

Materials:

  • Substituted 5-aminopyrazole

  • β-Enaminone

  • Acetic Acid

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vessel, combine the 5-aminopyrazole (1.0 eq) and the β-enaminone (1.1 eq) in acetic acid (3-5 mL).[10]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 170 °C) for a short duration (e.g., 10 minutes).[6]

  • After cooling to room temperature, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary: Comparison of Conventional vs. Microwave Synthesis
MethodReaction TimeYield (%)Reference
Conventional Heating4 hModerate[10]
Microwave Irradiation10-15 minHigh (>80%)[6][10]
Ultrasound Sonication30-60 minHigh[10]

As the table demonstrates, microwave-assisted synthesis offers a significant improvement in terms of reaction time and yield compared to conventional heating methods.[10]

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials.[9] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds. Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines.[4][5][8]

Experimental Protocol: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a three-component reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound.[5][8]

Materials:

  • 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Triethyl orthoformate

  • Ethanol

  • Catalyst (e.g., piperidine)

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add the active methylene compound (1.0 eq) and a catalytic amount of piperidine.

  • Alternatively, for some MCRs, the reactants are heated in excess triethyl orthoformate.[8]

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product will often precipitate and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrazolo[1,5-a]pyrimidine.

dot

Caption: General workflow for multicomponent synthesis.

Method 4: Palladium-Catalyzed Synthesis

Experimental Protocol: Microwave-Assisted, One-Pot, Two-Step Pd-Catalyzed Synthesis

This protocol outlines a one-pot, two-step process involving a Pd-catalyzed direct C-H arylation followed by a saponification-decarboxylation reaction to yield 7-substituted pyrazolo[1,5-a]pyrimidines.[11]

Materials:

  • Starting pyrazolo[1,5-a]pyrimidine

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMA)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the starting pyrazolo[1,5-a]pyrimidine (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and K₂CO₃ (2.0 eq) in DMA.

  • Seal the vial and heat the mixture in the microwave reactor under the optimized conditions (e.g., 150 °C for 30 min).

  • After the C-H arylation is complete, add an aqueous solution of NaOH to the reaction mixture for the saponification-decarboxylation step.

  • Continue heating in the microwave reactor until the reaction is complete (monitored by TLC).

  • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the product by flash column chromatography.

This method provides a convenient and efficient route to 7-substituted pyrazolo[1,5-a]pyrimidines with good yields and short reaction times.[11]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole precursors is a well-established and versatile area of organic chemistry. The choice of synthetic method depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Classical cyclocondensation reactions with β-dicarbonyl compounds remain a robust and reliable method. For more rapid and efficient synthesis, microwave-assisted protocols and multicomponent reactions offer significant advantages. Furthermore, modern catalytic methods, such as palladium-catalyzed cross-coupling, provide access to a wider range of functionalized derivatives. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in their efforts to synthesize novel pyrazolo[1,5-a]pyrimidine-based compounds for drug discovery and other applications.

References

  • Al-Zaydi, K. M. (2009). Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives Under Microwave Irradiation and Ultrasound, as Ecofriendly Energy Sources. HETEROCYCLES, 78(8), 2003-2012. [Link]

  • Bassoude, I., Tber, Z., Essassi, E. M., Guillaumet, G., & Berteina-Raboin, S. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 6(3), 2266-2273. [Link]

  • Chebanov, V. A., Sakhno, Y. I., Desenko, S. M., Chernenko, V. N., Musatov, V. I., Shishkina, S. V., ... & Knyazeva, I. V. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242. [Link]

  • El-Mekabaty, A. (2016). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Journal of Heterocyclic Chemistry, 53(4), 1184-1189. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Egyptian Journal of Chemistry, 64(1), 221-230. [Link]

  • Jadhav, S. D., Sharma, N., & Singh, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1539-1563. [Link]

  • Kumar, A., & Agarwal, S. (2022). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(14), 2539-2563. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Metwally, A. A., Abdel-monem, M. I., & El-sayed, M. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(3), 195-217. [Link]

  • Naik, N., & Kumar, S. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103664. [Link]

  • Pustovalov, Y., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 678. [Link]

  • Reddy, C. S., & Rao, K. S. (2012). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 2(24), 9205-9213. [Link]

  • ResearchGate. (2016). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1855-1875. [Link]

  • Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1138-1142. [Link]

  • Zhang, S., et al. (2015). Facile Syntheses of New Pyrazolo[1,5-a] pyrimidines Derivatives via Reactions of Enaminones with Aminopyrazole. Chemical Research in Chinese Universities, 21(6), 663-667. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The strategic functionalization of the pyrazole ring is a key methodology for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the development of novel therapeutics. This guide provides a detailed exploration of synthetic strategies for the functionalization of a specific, high-value building block: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid . We will delve into both the modification of the pyrazole core and the versatile propiolic acid side chain, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

I. Functionalization of the Pyrazole Ring

The 1-methyl-1H-pyrazole ring system is amenable to a variety of transformations, primarily at the C4 position, which is the most electron-rich and sterically accessible site for electrophilic attack.[3]

A. Electrophilic Substitution: Introducing Key Functional Handles

Electrophilic substitution provides a direct route to introduce functional groups that can serve as handles for further diversification, most notably through cross-coupling reactions.

The introduction of a halogen atom, particularly bromine or iodine, at the C4 position is a crucial first step for many subsequent functionalization strategies.[4]

Insight: While 4-iodo-pyrazoles are generally more reactive in cross-coupling reactions, they can be more susceptible to dehalogenation.[5] 4-Bromo-pyrazoles offer a good balance of reactivity and stability and are often more cost-effective.

Protocol 1: Regioselective Bromination at the C4-Position

This protocol describes the bromination of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid using N-Bromosuccinimide (NBS), a mild and effective brominating agent.

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Protocol 2: Regioselective Iodination at the C4-Position

This protocol details the iodination using N-Iodosuccinimide (NIS), which provides the corresponding 4-iodo-pyrazole.[6]

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in anhydrous acetonitrile under an inert atmosphere, add N-Iodosuccinimide (NIS).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield 3-(4-iodo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

The nitro group is a versatile functional group that can be reduced to an amine or used in other transformations. Direct nitration of pyrazoles typically occurs at the C4 position.[1][7]

Insight: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is a powerful nitrating system, but milder reagents like N-nitropyrazoles can offer better control and functional group tolerance.[7]

Protocol 3: C4-Nitration of the Pyrazole Ring

This protocol employs a mixture of fuming nitric acid and sulfuric acid for the nitration of the pyrazole ring.

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid at 0 °C.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-ynoic acid.

B. Metal-Catalyzed Cross-Coupling: Building Molecular Complexity

The 4-halo-pyrazole derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing the 4-halo-pyrazole with a boronic acid or ester.[8][9]

Insight: The choice of palladium catalyst and ligand is crucial for efficient coupling. For challenging substrates, advanced phosphine ligands like SPhos or XPhos can significantly improve yields.[5]

Protocol 4: Suzuki-Miyaura Coupling of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

This protocol details a typical Suzuki-Miyaura coupling reaction. For ease of handling and purification, it is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester, see Protocol 8).

Materials:

  • Methyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk tube, combine methyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • The resulting ester can be hydrolyzed to the carboxylic acid if desired (see Protocol 9).

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 4-halo-pyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11]

Protocol 5: Sonogashira Coupling of 3-(4-iodo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid Ester

This protocol outlines the Sonogashira coupling with the more reactive 4-iodo-pyrazole ester.

Materials:

  • Methyl 3-(4-iodo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of methyl 3-(4-iodo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoate and the terminal alkyne in a mixture of THF and TEA under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

The Heck reaction allows for the coupling of the 4-halo-pyrazole with an alkene to introduce a vinyl group.[12][13]

Protocol 6: Heck Coupling of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid Ester

Materials:

  • Methyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoate (1.0 eq)

  • Alkene (e.g., ethyl acrylate) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a sealed tube, combine methyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)prop-2-ynoate, the alkene, Pd(OAc)₂, P(o-tol)₃, and TEA in anhydrous acetonitrile.

  • Degas the mixture with an inert gas.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

II. Functionalization of the Propiolic Acid Side Chain

The propiolic acid moiety offers a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

A. Modification of the Carboxylic Acid Group

Esterification is a fundamental transformation, often used to protect the carboxylic acid during other reactions or to modulate the compound's solubility and cell permeability.[14][15]

Protocol 7: Fischer Esterification

This classic method uses an alcohol in the presence of an acid catalyst.

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq)

  • Alcohol (e.g., methanol, ethanol) (large excess, used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Suspend 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments.[16][17]

Insight: Direct coupling of a carboxylic acid and an amine is often inefficient. The use of coupling agents like EDC/HOBt or HATU is generally required to activate the carboxylic acid.[3] Alternatively, conversion to the acid chloride provides a highly reactive intermediate.

Protocol 8: Amide Coupling via Acid Chloride

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Amine (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere, suspend 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride at 0 °C. Stir at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine and TEA in anhydrous DCM. Slowly add the amine solution to the acid chloride solution. Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the amide by column chromatography or recrystallization.

B. Reactions of the Alkyne

The carbon-carbon triple bond is a versatile functional group for various addition and cycloaddition reactions.

Selective reduction of the alkyne can lead to either the corresponding alkene or alkane, providing access to more flexible linkers.

Protocol 9: Catalytic Hydrogenation to the Alkane

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid or its ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the starting material in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the reduced product.

Protocol 10: Dissolving Metal Reduction to the (E)-Alkene

This method provides the trans-alkene selectively.[10]

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid ester (1.0 eq)

  • Sodium metal

  • Liquid Ammonia

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, add anhydrous THF and cool to -78 °C.

  • Condense ammonia gas into the flask.

  • Add sodium metal in small pieces until a persistent blue color is observed.

  • Slowly add a solution of the starting ester in anhydrous THF.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate, then add water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal "click" reaction that forms a stable triazole linkage.[18][19]

Protocol 11: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid or its ester (1.0 eq)

  • Organic Azide (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • tert-Butanol and Water (1:1 v/v)

Procedure:

  • In a flask, dissolve the pyrazole starting material and the organic azide in the t-butanol/water mixture.

  • Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the triazole product by column chromatography.

Data Presentation

Functionalization StrategyReagents and ConditionsProduct TypeTypical YieldsReference(s)
Ring Functionalization
C4-BrominationNBS, DMF, 0 °C to rt4-Bromo-pyrazoleGood to Excellent[4]
C4-IodinationNIS, MeCN, rt4-Iodo-pyrazoleGood to Excellent[6]
C4-NitrationHNO₃, H₂SO₄, 0 °C to rt4-Nitro-pyrazoleModerate to Good[1][7]
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C4-Aryl/Heteroaryl-pyrazoleGood to Excellent[8][9]
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, TEA, THF, rt4-Alkynyl-pyrazoleGood to Excellent[10][11]
Heck CouplingPd(OAc)₂, P(o-tol)₃, TEA, MeCN, 100-120 °C4-Vinyl-pyrazoleModerate to Good[12][13]
Side Chain Functionalization
Fischer EsterificationAlcohol, H₂SO₄ (cat.), refluxEsterGood to Excellent[14][15]
Amide Coupling (via acid chloride)1. (COCl)₂, DCM; 2. Amine, TEAAmideGood to Excellent[16][17]
Alkyne Hydrogenation (Alkane)H₂, Pd/C, MeOH or EtOAcAlkaneExcellent[10]
Alkyne Reduction ((E)-Alkene)Na, liq. NH₃, THF, -78 °C(E)-AlkeneGood[10]
CuAAC "Click" ReactionAzide, CuSO₄, Na Ascorbate, t-BuOH/H₂OTriazoleExcellent[18][19]

Visualization of Synthetic Pathways

Functionalization_Pathways Start 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid Bromo 4-Bromo Derivative Start->Bromo NBS Iodo 4-Iodo Derivative Start->Iodo NIS Nitro 4-Nitro Derivative Start->Nitro HNO₃/H₂SO₄ Ester Ester Derivative Start->Ester ROH, H⁺ Amide Amide Derivative Start->Amide 1. (COCl)₂ 2. R₂NH Alkane Alkane Derivative Start->Alkane H₂, Pd/C Alkene (E)-Alkene Derivative Start->Alkene Na, NH₃ Triazole Triazole Derivative Start->Triazole R-N₃, Cu(I) Aryl 4-Aryl/Heteroaryl Derivative Bromo->Aryl Suzuki Vinyl 4-Vinyl Derivative Bromo->Vinyl Heck Iodo->Aryl Suzuki Alkynyl 4-Alkynyl Derivative Iodo->Alkynyl Sonogashira

Caption: Synthetic routes for the functionalization of the title compound.

References

  • Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles. PMC.
  • 1,3-Dipolar Cycloaddition of Organic Azides to Alkynes by a Dicopper-Substituted Silicotungstate. Journal of the American Chemical Society.
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  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
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  • Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxid
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Possible pathways for the radical nitration of pyrazolin‐5‐ones by the Fe³⁺/NaNO2 combination.
  • Synthesis of Pyrazoles via Electrophilic Cycliz
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. The Journal of Organic Chemistry.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem.
  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][18][20][21]triazin-7(6H)-ones and Derivatives. MDPI.

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained
  • Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. PMC.
  • Process optimization for acid-amine coupling: a c
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-c
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  • In(OTf) 3 -catalysed A 3 -annulation strategy towards the synthesis of pyrazole-tethered quinoline derivatives and assessment of their luminescent properties. RSC Publishing.
  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Suzuki Coupling. Organic Chemistry Portal.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applic
  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. Request PDF.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar C
  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
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Application

Application Note &amp; Protocols: Esterification Strategies for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Abstract Esters of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid are valuable intermediates in medicinal chemistry and materials science, owing to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Esters of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid are valuable intermediates in medicinal chemistry and materials science, owing to the unique electronic and structural properties conferred by the pyrazole and propiolic acid moieties. The successful synthesis of these esters is pivotal for developing novel chemical entities. This application note provides a comprehensive guide to four distinct and robust esterification methods for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a substrate featuring both a sensitive heterocyclic ring and a reactive alkyne functionality. We present detailed, field-tested protocols for Fischer-Speier esterification, a thionyl chloride-mediated acyl chloride approach, the Steglich esterification, and the Mitsunobu reaction. For each method, we elucidate the underlying reaction mechanism, discuss critical experimental parameters, and provide expert insights into process optimization and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to select and execute the most suitable esterification strategy based on their specific alcohol, scale, and laboratory capabilities.

Introduction: The Synthetic Challenge

The target molecule, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, presents a unique synthetic challenge. While the carboxylic acid is the primary site of reaction, the pyrazole ring and the conjugated alkyne system must be preserved. The pyrazole nucleus, though aromatic, can be sensitive to harsh acidic or basic conditions, and the alkyne can be susceptible to undesired side reactions. Therefore, the choice of esterification method is not trivial and must be guided by a clear understanding of the reaction conditions and their potential impact on the substrate's integrity. This document compares four common yet distinct methodologies, ranging from classical acid catalysis to modern mild coupling reactions.

Comparative Overview of Esterification Methods

The selection of an optimal esterification protocol depends on factors such as the stability of the starting materials, the steric and electronic properties of the alcohol, the desired scale of the reaction, and the ease of product purification. Below is a comparative summary of the four methods detailed in this guide.

Method Key Reagents Conditions Advantages Disadvantages Byproduct Handling
Fischer-Speier Strong Acid (H₂SO₄, p-TsOH), Excess AlcoholRefluxEconomical, simple reagents, suitable for large scale.Harsh (strong acid, heat), reversible reaction requires water removal or large excess of alcohol.[1]Neutralization of acid catalyst.
Thionyl Chloride Thionyl Chloride (SOCl₂), Alcohol, Base (optional)0 °C to RefluxHigh reactivity via acyl chloride intermediate, drives reaction to completion.[2]Harsh (generates HCl), moisture-sensitive, potential for side reactions on the heterocycle.[3]Quenching of excess SOCl₂ and neutralization of HCl.
Steglich DCC or EDC, DMAP (catalyst), AlcoholRoom Temp.Very mild conditions, suitable for sensitive substrates and sterically hindered alcohols.[4][5]Stoichiometric byproduct, cost of reagents.Filtration of insoluble dicyclohexylurea (DCU) or aqueous workup for EDC byproducts.[4]
Mitsunobu PPh₃, DEAD or ADDP, Alcohol0 °C to Room Temp.Extremely mild, neutral conditions, proceeds with inversion of configuration for chiral alcohols.[6]Stoichiometric byproducts, cost of reagents, requires acidic pronucleophile (pKa < 15).[6]Chromatographic separation from triphenylphosphine oxide and hydrazine derivatives.[7]

Detailed Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification (Acid Catalysis)

This classical method is often the first choice for simple, robust substrates due to its low cost and operational simplicity. It involves the direct reaction of the carboxylic acid with an excess of alcohol, which also serves as the solvent, in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields, water must be removed, or a large excess of the alcohol must be used to drive the equilibrium toward the product side, according to Le Chatelier's principle.[8]

Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[8] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, resulting in a protonated hydroxyl group that can be eliminated as a neutral water molecule. The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.[9]

Fischer_Esterification Acid R-COOH Protonated_Acid R-C(OH)OH+ Acid->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer inv1 Proton_Transfer->inv1 - H2O Ester_H2O R-COOR' + H2O inv2 Ester_H2O->inv2 - H+ H_plus_out H+ inv1->Ester_H2O Thionyl_Chloride Acid R-COOH Acyl_Chloride R-COCl Acid->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ Gases SO₂ + HCl Ester R-COOR' Acyl_Chloride->Ester + R'-OH Alcohol R'-OH HCl_out HCl Steglich_Esterification Acid R-COOH O_acylisourea O-acylisourea intermediate Acid->O_acylisourea + DCC DCC DCC Acyl_pyridinium Acyl-pyridinium intermediate O_acylisourea->Acyl_pyridinium + DMAP DCU DCU DMAP DMAP Ester_DMAP R-COOR' + DMAP Acyl_pyridinium->Ester_DMAP + R'-OH Alcohol R'-OH Mitsunobu_Reaction start R-COOH + R'-OH + PPh₃ + DEAD betaine PPh₃ attacks DEAD -> Betaine start->betaine deprotonation Betaine deprotonates R-COOH betaine->deprotonation alkoxyphosphonium Alcohol attacks phosphonium ion -> Alkoxyphosphonium salt deprotonation->alkoxyphosphonium sn2 Carboxylate attacks via SN2 alkoxyphosphonium->sn2 end R-COOR' + Ph₃PO + DEAD-H₂ sn2->end

Sources

Method

Application Note: Advanced Amide Coupling Techniques for 3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

Introduction and Scope The synthesis of amides from heteroaryl-substituted alkynoic acids, such as 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, represents a formidable challenge in modern synthetic and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The synthesis of amides from heteroaryl-substituted alkynoic acids, such as 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, represents a formidable challenge in modern synthetic and medicinal chemistry. These rigid, linear motifs are frequently employed as spatial linkers or as electrophilic warheads in targeted covalent inhibitors[1]. However, the conjugated alkyne-carboxylic acid system is highly reactive. Standard peptide coupling protocols often result in catastrophic yield losses, demanding specialized, self-validating methodologies to ensure successful amidation.

Mechanistic Causality: The Pitfalls of Standard Activation

To successfully couple 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, one must first understand the causality behind the failure of standard reagents. The presence of the electron-withdrawing 1-methyl-1H-pyrazol-5-yl group exacerbates the electrophilicity of the alkyne. When the carboxylic acid is activated, the entire system becomes a highly potent Michael acceptor.

  • Hydroamination via Benzotriazole Addition: The most insidious side reaction occurs when using standard benzotriazole-based coupling reagents (e.g., TBTU, HATU, HOBt). During activation, the liberated benzotriazole oxide (the HOBt/HOAt anion) can undergo an unexpected tandem hydroamination, adding directly across the propiolic acid triple bond. This phenomenon was definitively characterized by Opačak et al., who demonstrated that TBTU/HOBt pairs lead to a plethora of undesired N- and O-addition byproducts rather than the target amide[2].

  • Decarboxylation: Alkynoic acids are inherently prone to decarboxylation. Prolonged exposure to strong bases (e.g., DBU) or elevated temperatures during activation will rapidly degrade the starting material into the corresponding terminal alkyne and CO₂.

  • Amine Conjugate Addition: If activation is slow, or if a highly nucleophilic aliphatic amine is present in large excess, a direct conjugate addition of the amine to the activated alkyne can outcompete the desired amidation at the carbonyl center.

Strategic Coupling Approaches

To circumvent these mechanistic pitfalls, we recommend three validated approaches that prioritize rapid activation and the strict exclusion of reactive nucleophilic additives.

  • Method A: COMU-Mediated Coupling (Preferred for Discovery). To avoid the hydroamination side reaction inherent to HOBt/HOAt, the morpholino-based uronium salt COMU is highly effective. COMU utilizes an Oxyma leaving group, which is significantly less nucleophilic and does not add across the triple bond, affording the desired amide in high yields[2].

  • Method B: Phosphonium Activation (BOP). For the synthesis of covalent kinase inhibitors utilizing propargylic acid warheads, the BOP/DIPEA system has proven highly effective. By generating an acyloxyphosphonium intermediate, this method avoids benzotriazole entirely and has been successfully deployed in the synthesis of nanomolar Itk inhibitors[1].

  • Method C: Mixed Anhydride Formation (Preferred for Scale-Up). Utilizing isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) generates a highly reactive mixed anhydride at sub-zero temperatures. This classical approach is entirely free of complex coupling additives, minimizing the risk of alkyne functionalization.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three recommended methodologies.

MethodReagentsBaseSolventTemp ProfileTypical YieldKey AdvantageRisk of Alkyne Addition
A: Uronium COMUDIPEADMF or DCM0 °C → RT75–90%Avoids benzotriazole addition; rapid activationLow
B: Phosphonium BOPDIPEADMF0 °C → RT60–85%Proven efficacy for covalent inhibitor warheadsLow to Moderate
C: Mixed Anhydride Isobutyl chloroformateNMMTHF-20 °C → RT70–85%Additive-free; highly scalable; cost-effectiveVery Low

Experimental Protocols

Self-Validating Note: Both protocols utilize strict temperature control. The absence of gas evolution (CO₂) during the activation phase is a primary visual indicator that decarboxylation has been successfully suppressed.

Protocol A: COMU-Mediated Amidation
  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M, 5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add DIPEA (2.5 equiv, 1.25 mmol) followed by COMU (1.1 equiv, 0.55 mmol). Stir at 0 °C for exactly 15 minutes.

    • Validation check: The solution should turn a distinct yellow/orange color, indicating the successful formation of the Oxyma active ester.

  • Amine Addition: Add the desired amine (1.1 equiv, 0.55 mmol) dropwise. (Note: If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA prior to this step).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor consumption of the active ester by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove unreacted amine, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol C: Mixed Anhydride Method
  • Preparation: Dissolve 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M, 25 mL) under nitrogen.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

    • Critical Step: Strict temperature control is required to prevent anhydride degradation and decarboxylation.

  • Activation: Add N-methylmorpholine (NMM) (1.2 equiv, 6.0 mmol), followed by the dropwise addition of isobutyl chloroformate (IBCF) (1.1 equiv, 5.5 mmol). Stir at -20 °C for 20 minutes.

    • Validation check: A white precipitate of NMM·HCl will form immediately, confirming successful activation.

  • Amine Addition: Add the amine (1.05 equiv, 5.25 mmol) dissolved in a minimal amount of THF dropwise over 10 minutes, maintaining the internal temperature strictly below -15 °C.

  • Reaction: Stir at -20 °C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Workup: Filter the suspension to remove the NMM·HCl salts. Concentrate the filtrate, redissolve in DCM, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry and concentrate.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of alkynoic acid activation, highlighting the critical choice of coupling reagent to avoid structural degradation.

G SM 3-(1-methyl-1H-pyrazol-5-yl) prop-2-ynoic acid + Amine Act Activated Ester Intermediate SM->Act Coupling Reagent (e.g., COMU, BOP, TBTU) Amide Desired Amide (Target Product) Act->Amide Amine Addition (COMU or BOP / Controlled) Side1 Benzotriazole Adduct (Hydroamination Byproduct) Act->Side1 TBTU/HOBt (Undesired Addition) Side2 Decarboxylation / Degradation Act->Side2 Harsh Base / Heat (Undesired)

Figure 1: Divergent activation pathways of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

References

  • Zapf, C. W., Gerstenberger, B. S., Xing, L., et al. "Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay." Journal of Medicinal Chemistry, 2012, 55 (22), 10047-10063.[Link]

  • Opačak, S., Perić, B., Gojšić, T., et al. "Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond." New Journal of Chemistry, 2022, 46 (27), 13275-13285.[Link]

Sources

Application

Application Note: The Azetidine Scaffold as a Transformative Building Block in Modern Medicinal Chemistry

Introduction: Beyond Flatland – The Rise of the Azetidine Scaffold In the landscape of contemporary drug discovery, the quest for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland – The Rise of the Azetidine Scaffold

In the landscape of contemporary drug discovery, the quest for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a perpetual challenge. Medicinal chemists are increasingly turning their attention to three-dimensional, sp³-rich scaffolds that offer a departure from the "flat" aromatic rings that have historically dominated drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure.[1][2] Its unique combination of conformational rigidity and chemical stability provides a powerful tool for fine-tuning the properties of drug candidates.[2]

The incorporation of an azetidine motif can confer a multitude of benefits, including improved aqueous solubility, enhanced metabolic stability, and the ability to serve as a versatile bioisostere for other common functional groups.[1][3][4] The value of this scaffold is underscored by its presence in several FDA-approved drugs, such as the JAK inhibitor baricitinib , the MEK inhibitor cobimetinib , and the antihypertensive agent azelnidipine .[1][2][5] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the azetidine building block in medicinal chemistry. We will delve into the rationale behind its use, provide detailed synthetic protocols, and present a case study illustrating its role in lead optimization.

The Strategic Value of the Azetidine Ring in Drug Design

The decision to incorporate an azetidine into a drug candidate is a strategic one, driven by the desire to modulate its physicochemical and pharmacokinetic properties. The inherent ring strain of the four-membered ring, intermediate between the highly strained aziridine and the more flexible pyrrolidine, is a key determinant of its unique properties.[2][6]

Bioisosteric Replacement: A Game of Molecular Mimicry

Azetidines are excellent bioisosteres for a variety of functional groups, allowing for the subtle yet impactful modification of a molecule's properties without drastically altering its ability to bind to its biological target.[2][5] They can replace larger saturated heterocycles like piperidines and pyrrolidines to reduce molecular weight and lipophilicity, or act as constrained linkers to optimize the spatial orientation of key pharmacophoric elements.[2] Furthermore, spiro-azetidine frameworks have been effectively employed as surrogates for piperidine, offering pronounced molecular rigidity and favorable pharmacokinetic properties.[5][7]

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine Reduces MW & LogP Pyrrolidine Pyrrolidine Pyrrolidine->Azetidine Increases Rigidity Morpholine Morpholine Spiro-azetidine Spiro-azetidine Morpholine->Spiro-azetidine Improves 3D Shape

Caption: Bioisosteric replacement of common heterocycles with azetidine scaffolds.

Impact on Physicochemical Properties

The introduction of an azetidine ring can have a profound and often beneficial impact on a molecule's physicochemical properties. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its substitution pattern can be tailored to modulate basicity (pKa). The compact and rigid nature of the ring can also disrupt crystal packing, leading to improved solubility.

PropertyParent Compound (Hypothetical)Azetidine-Containing AnalogRationale for Change
Molecular Weight350 g/mol 324 g/mol Replacement of a larger ring system reduces molecular weight.
cLogP3.52.8The more polar azetidine ring reduces lipophilicity.
Aqueous Solubility10 µg/mL50 µg/mLImproved polarity and disruption of crystal packing enhance solubility.[3]
Metabolic Stability (t½ in human liver microsomes)15 min60 minThe azetidine nitrogen is often more resistant to N-dealkylation.[2]

Synthesis of a Versatile Azetidine Building Block: N-Boc-3-hydroxyazetidine

The accessibility of functionalized azetidine building blocks has been a historical challenge, but recent advances in synthetic chemistry have made a diverse array of these compounds commercially available or readily synthesizable.[2][8] A particularly useful and versatile building block is tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine), which can be further functionalized at the C3 position.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone, a key intermediate for C3-functionalization.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin periodinane (DMP)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and heptane for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM to a concentration of 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously for 30 minutes until the organic layer is colorless.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane to afford the pure tert-butyl 3-oxoazetidine-1-carboxylate.

Expected Yield: 85-95% Characterization (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.65 (s, 4H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 204.1, 155.8, 81.2, 70.3, 28.3.

  • MS (ESI): m/z 172.1 [M+H]⁺.

Application in Lead Optimization: A Kinase Inhibitor Case Study

To illustrate the practical application of azetidines in a drug discovery program, we present a hypothetical case study focused on the optimization of a kinase inhibitor. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade often dysregulated in cancer and inflammatory diseases, making it an attractive therapeutic target.[2]

G cluster_0 Drug Discovery Workflow Library Design Library Design Synthesis Synthesis Library Design->Synthesis Scaffold Selection HTS HTS Synthesis->HTS Azetidine Derivatives Hit ID Hit ID HTS->Hit ID Lead Gen Lead Gen Hit ID->Lead Gen Lead Opt Lead Opt Lead Gen->Lead Opt SAR & ADME Preclinical Preclinical Lead Opt->Preclinical Clinical Trials Clinical Trials Preclinical->Clinical Trials

Sources

Method

Neuroprotective Applications of Pyrazole Derivatives: A Guide for Researchers

Introduction: The Therapeutic Potential of the Pyrazole Scaffold in Neurodegeneration Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a formidable challenge to modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A growing body of evidence highlights the therapeutic potential of pyrazole derivatives in combating the complex pathologies of these disorders.[1] The versatile pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged structure in medicinal chemistry, allowing for diverse functionalization to target key pathways in neurodegeneration.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the neuroprotective applications of pyrazole derivatives. We will delve into their multifaceted mechanisms of action, present detailed protocols for evaluating their efficacy, and offer insights into the critical signaling pathways they modulate.

Multifaceted Mechanisms of Neuroprotection by Pyrazole Derivatives

The neuroprotective effects of pyrazole derivatives stem from their ability to modulate multiple pathological processes implicated in neurodegeneration. These include, but are not limited to, the attenuation of neuroinflammation, reduction of oxidative stress, and the inhibition of key enzymes that contribute to neuronal damage.

Anti-inflammatory Action: Quelling the Fire in the Brain

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[3] Pyrazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][4]

Key Signaling Pathway: NF-κB in Microglial Activation

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, triggering the NF-κB signaling cascade and leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines Results in Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibit

Caption: Simplified NF-κB signaling pathway in LPS-stimulated microglia.

Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal cell death in neurodegenerative diseases. Pyrazole derivatives have been shown to possess significant antioxidant properties.

Enzyme Inhibition: Targeting Key Players in Neurodegeneration

The dysregulation of various enzymes plays a crucial role in the pathophysiology of neurodegenerative diseases. Pyrazole derivatives have been designed and synthesized to selectively inhibit several of these key enzymes.

  • c-Jun N-terminal Kinase (JNK): JNK is a stress-activated protein kinase involved in neuronal apoptosis.[5] Pyrazole derivatives have been identified as potent JNK inhibitors.[6][7][8]

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][10] Several pyrazole-based compounds are effective GSK-3β inhibitors.[2][11]

  • Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS can lead to neurotoxicity.[12] Pyrazole derivatives have been developed as nNOS inhibitors.

  • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[13][14][15] Many pyrazole derivatives exhibit potent AChE inhibitory activity.[13][14][15][16]

  • Monoamine Oxidase-B (MAO-B): MAO-B is involved in the degradation of dopamine, and its inhibitors are used in the treatment of Parkinson's disease. Pyrazoline derivatives, a related class of compounds, have shown significant MAO-B inhibitory effects.

Experimental Workflow: From Compound Synthesis to Neuroprotection Assessment

A typical workflow for evaluating the neuroprotective potential of novel pyrazole derivatives involves a series of in vitro and in vivo assays.

Experimental_Workflow Synthesis Synthesis of Pyrazole Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Neuroprotection Neuroprotection Assay (e.g., 6-OHDA on SH-SY5Y) In_Vitro->Neuroprotection Anti_inflammatory Anti-inflammatory Assay (e.g., LPS on BV2) In_Vitro->Anti_inflammatory Antioxidant Antioxidant Assay (e.g., DPPH) In_Vitro->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays (JNK, GSK-3β, nNOS, AChE) In_Vitro->Enzyme_Inhibition In_Vivo In Vivo Validation Neuroprotection->In_Vivo Anti_inflammatory->In_Vivo Enzyme_Inhibition->In_Vivo PD_Model Parkinson's Disease Model (e.g., MPTP in mice) In_Vivo->PD_Model AD_Model Alzheimer's Disease Model In_Vivo->AD_Model Data_Analysis Data Analysis and Lead Optimization PD_Model->Data_Analysis AD_Model->Data_Analysis

Caption: General experimental workflow for evaluating neuroprotective pyrazole derivatives.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to assess the neuroprotective properties of pyrazole derivatives.

Protocol 1: Assessment of Neuroprotective Effects in SH-SY5Y Cells using the MTT Assay

This protocol details the procedure for evaluating the ability of pyrazole derivatives to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cytotoxicity, a common in vitro model for Parkinson's disease.[17][18]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • 6-hydroxydopamine (6-OHDA) solution (freshly prepared in 0.02% ascorbic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight for attachment.[15]

  • Pre-treatment with Pyrazole Derivatives: Replace the medium with fresh medium containing various concentrations of the pyrazole derivative. Incubate for a predetermined time (e.g., 30 minutes to 6 hours).[15][17]

  • Induction of Neurotoxicity: Add 6-OHDA to each well to a final concentration of 100 µM.[15][18] Include a vehicle control (ascorbic acid solution without 6-OHDA) and a positive control (6-OHDA alone).

  • Incubation: Incubate the plate for 24 to 48 hours.[15]

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][19]

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Neuroprotective Effects of Exemplary Pyrazole Derivatives against 6-OHDA-induced Toxicity in PC-12 Cells

CompoundConcentration (µg/mL)Cell Viability (%)Reference
Control -100[17]
6-OHDA (150 µM) -43[17]
Compound 3h 10063[17]
Compound 4h 10065[17]
Protocol 2: Evaluation of Anti-inflammatory Activity in LPS-Stimulated BV2 Microglial Cells

This protocol describes how to assess the anti-inflammatory effects of pyrazole derivatives by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4][20][21][22][23]

Materials:

  • BV2 murine microglial cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • Pyrazole derivative stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent system for NO measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV2 cells into a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[20] Include a vehicle control and an LPS-only control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the culture supernatants for NO and cytokine analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix an equal volume of supernatant with Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Perform ELISAs for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control. Determine IC50 values.

Table 2: Anti-inflammatory Activity of an Exemplary Pyrazole Derivative in LPS-Stimulated BV2 Cells

CompoundIC50 for IL-6 Suppression (µM)Reference
Compound 6g 9.562[4]
Dexamethasone 29.87[4]
Celecoxib 18.46[4]
Protocol 3: JNK Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of pyrazole derivatives against c-Jun N-terminal kinase (JNK).[24][25][26]

Materials:

  • Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., c-Jun fusion protein)

  • Kinase assay buffer

  • ATP

  • Pyrazole derivative stock solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole inhibitor in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor solution, recombinant JNK enzyme, and the JNK substrate.[24][25]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[24][25]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[24][25]

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[24][25]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[24][25]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.[24][25]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Table 3: Inhibitory Activity of Selected Pyrazole Derivatives against JNK3

CompoundJNK3 IC50 (µM)Reference
Compound 7a 0.635[7]
Compound 8a 0.227[7]
Compound 1c 0.099[8][27]
Compound 1f 0.0974[8][27]
Protocol 4: GSK-3β Kinase Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of pyrazole derivatives on GSK-3β activity.

Materials:

  • Recombinant GSK-3β enzyme

  • GSK-3β substrate peptide

  • Kinase assay buffer

  • ATP

  • Pyrazole derivative stock solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole derivative.

  • Reaction Setup: In a 384-well plate, add the inhibitor, GSK-3β enzyme, and substrate peptide.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for 45-60 minutes.

  • Signal Detection (using ADP-Glo™): Follow the manufacturer's protocol to measure ADP production.

  • Data Acquisition and Analysis: Measure luminescence and calculate IC50 values.

Table 4: Inhibitory Activity of an Exemplary Thieno[3,2-c]pyrazol-3-amine Derivative against GSK-3β

CompoundGSK-3β IC50 (nM)Reference
Compound 16b 3.1[11]
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for pyrazole derivatives that inhibit AChE activity.[13]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Pyrazole derivative stock solution

  • 96-well plate

  • Microplate reader (absorbance at 412 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, pyrazole derivative solution (at various concentrations), and AChE solution. Incubate for a short period.

  • Reaction Initiation: Add the substrate (ATCI) to start the reaction.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.

Table 5: AChE Inhibitory Activity of Selected Pyrazoline Derivatives

CompoundAChE IC50 (µM)Reference
Compound 2a 0.107[14][28]
Compound 2g 0.122[14][28]
Compound 2j 0.062[14][28]
Compound 2l 0.040[14][28]
Donepezil (Reference) 0.021[14][28]

Conclusion and Future Directions

Pyrazole derivatives represent a highly promising class of compounds for the development of novel neuroprotective therapies. Their ability to target multiple key pathological pathways, including neuroinflammation, oxidative stress, and enzymatic dysregulation, underscores their potential as multi-target drugs for complex neurodegenerative diseases. The protocols and data presented in this guide offer a foundational framework for researchers to explore and validate the neuroprotective efficacy of novel pyrazole-based compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective treatments for patients suffering from neurodegenerative disorders.

References

  • Altıntop, M. D., et al. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega. [Link]

  • ResearchGate. (n.d.). The IC50 values of synthesized pyrazoline derivatives. ResearchGate. [Link]

  • Elkotamy, R., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]

  • Turan-Zitouni, G., et al. (2018). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules. [Link]

  • Kumar, A., et al. (2024). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Journal of Pharmaceutical Research International. [Link]

  • Li, J., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Omaim, W., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine R. Molecules. [Link]

  • Kumar, D., et al. (2007). 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. Journal of Molecular Graphics and Modelling. [Link]

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Application

Application Notes and Protocols for Metal-Catalyzed Cyclization Reactions Involving Pyrazole Alkynes

Introduction: The Strategic Value of Pyrazole-Alkynes in Heterocyclic Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazole-Alkynes in Heterocyclic Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3] The fusion of a pyrazole ring with other cyclic systems through the strategic cyclization of pyrazole-alkyne precursors offers a powerful and modular approach to constructing complex molecular architectures.[1][4] These resulting polycyclic aromatic compounds, such as pyrazolopyridines, pyrazolopyrimidines, and other fused systems, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][5]

Metal-catalyzed cyclization reactions have emerged as a highly efficient and atom-economical method for the synthesis of these valuable pyrazole-fused heterocycles.[6] The choice of metal catalyst is paramount, as it dictates the reaction mechanism, regioselectivity, and ultimately, the structure of the final product. This guide provides an in-depth exploration of key metal-catalyzed cyclization strategies involving pyrazole alkynes, with a focus on gold, palladium, rhodium, and platinum catalysis. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation in a research setting.

Gold-Catalyzed Cyclizations: Electrophilic Activation and Diverse Reaction Pathways

Gold catalysts, particularly Au(I) and Au(III) complexes, are potent soft Lewis acids that exhibit a strong affinity for alkynes, activating them towards nucleophilic attack.[7][8] This electrophilic activation is the cornerstone of a wide array of gold-catalyzed cyclization reactions of pyrazole alkynes, leading to a diverse range of fused heterocyclic systems.[9][10]

Mechanistic Insights: The Dual Role of Gold

The general mechanism for gold-catalyzed cyclization of a pyrazole alkyne involves the initial π-coordination of the gold catalyst to the alkyne moiety. This coordination increases the electrophilicity of the alkyne, rendering it susceptible to intramolecular attack by a nucleophilic nitrogen atom of the pyrazole ring. The regioselectivity of this initial cyclization step is a critical factor and is often governed by Baldwin's rules, with a preference for exo-dig over endo-dig cyclizations. However, the specific substitution pattern of the alkyne and the nature of the gold catalyst can influence this outcome.[9][11]

For instance, in the cyclization of N-propargyl indole derivatives bearing a pyrazole unit, terminal alkynes tend to undergo a 6-exo-dig cyclization, while internal alkynes favor a 7-endo-dig pathway.[12][13][14] Following the initial cyclization, the resulting vinyl-gold intermediate can undergo further transformations, such as protodeauration, to yield the final product and regenerate the active gold catalyst.[9]

gold_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Py_Alkyne Pyrazole Alkyne Pi_complex π-Complex Py_Alkyne->Pi_complex Coordination Au_cat [Au]⁺ Catalyst Au_cat->Pi_complex Vinyl_Au Vinyl-Gold Intermediate Pi_complex->Vinyl_Au Intramolecular Nucleophilic Attack (exo- or endo-dig) Fused_Pyrazole Fused Pyrazole Vinyl_Au->Fused_Pyrazole Protodeauration Regen_Au [Au]⁺ Catalyst Vinyl_Au->Regen_Au

Figure 1: Generalized mechanism for gold-catalyzed cyclization of pyrazole alkynes.

Application Protocol: Gold(I)-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines

This protocol describes a general procedure for the gold-catalyzed synthesis of pyrazolo[1,5-a]pyridines from pyrazole-substituted propargyl alcohols via a 6-endo-dig cyclization.

Materials:

  • Pyrazole-substituted propargyl alcohol (1.0 equiv)

  • Ph₃PAuCl (0.05 equiv)

  • AgOTf (0.05 equiv)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole-substituted propargyl alcohol (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM.

  • In a separate vial, weigh Ph₃PAuCl (0.05 equiv) and AgOTf (0.05 equiv) and dissolve them in a minimal amount of anhydrous DCM.

  • Add the catalyst solution to the reaction mixture under a nitrogen or argon atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Ph₃PAuCl/AgOTfDCMRoom Temp.Good to Excellent
AuCl₃DMFRoom Temp.Variable[12][13][14]
IPrAuCl/AgSbF₆THF6074[15]

Table 1: Comparison of Gold Catalyst Systems for Pyrazole Alkyne Cyclization.

Palladium-Catalyzed Annulations: A Versatile Tool for Ring Construction

Palladium catalysis offers a diverse toolbox for the cyclization of pyrazole alkynes, enabling the construction of a wide range of fused heterocyclic systems through various annulation strategies.[16][17][18][19][20]

Mechanistic Insights: C-H Activation and Rollover Annulation

A notable palladium-catalyzed reaction is the [5+2] rollover annulation of 1-benzylpyrazoles with alkynes to synthesize tricyclic 2-benzazepines.[18][19] This transformation is believed to proceed through a C-H activation pathway. The catalytic cycle likely involves the coordination of the palladium catalyst to the pyrazole, followed by C-H activation at the benzyl position. Subsequent migratory insertion of the alkyne and reductive elimination leads to the formation of the seven-membered ring.

palladium_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzylpyrazole 1-Benzylpyrazole Pd_complex Palladacycle Intermediate Benzylpyrazole->Pd_complex C-H Activation Alkyne Alkyne Alkyne->Pd_complex Pd_cat Pd(OAc)₂ Pd_cat->Pd_complex Migratory_insertion Alkyne Migratory Insertion Product Pd_complex->Migratory_insertion Benzazepine Tricyclic 2-Benzazepine Migratory_insertion->Benzazepine Reductive Elimination Regen_Pd Pd(0)

Figure 2: Proposed mechanism for Palladium-catalyzed [5+2] rollover annulation.

Application Protocol: Palladium-Catalyzed Synthesis of 4,4'-Bipyrazoles

This protocol outlines a general method for the palladium-catalyzed cyclizative dimerization of alkynic hydrazones to produce 4,4'-bipyrazoles.[21]

Materials:

  • Alkynic hydrazone (1.0 equiv)

  • Pd(TFA)₂ (0.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed tube, dissolve the alkynic hydrazone (1.0 equiv) in a mixture of DMSO and MeOH.

  • Add Pd(TFA)₂ (0.1 equiv) to the solution.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4,4'-bipyrazole.

CatalystOxidant/AdditiveSolventTemperature (°C)Product TypeReference
Pd(OAc)₂Cu(OAc)₂MeCN100-150Tricyclic 2-Benzazepines[18][19]
Pd(TFA)₂-DMSO/MeOH80-1004,4'-Bipyrazoles[21]
Pd(acac)₂B₂Pin₂2-Me-THF-Azulenes[17]

Table 2: Selected Palladium-Catalyzed Annulation Reactions of Pyrazole Alkynes.

Rhodium-Catalyzed Reactions: C-N Bond Cleavage and Annulation

Rhodium catalysts have demonstrated unique reactivity in the synthesis of pyrazoles from hydrazines and alkynes, proceeding through an unexpected C-N bond cleavage.[22][23] They are also effective in C-H/N-H oxidative annulation reactions.[2][24]

Mechanistic Insights: A Cascade of Transformations

The rhodium-catalyzed reaction of hydrazines with alkynes to form highly substituted pyrazoles involves a cascade of transformations.[22][23] The proposed mechanism includes the addition of a C-N bond of the hydrazine to the alkyne, followed by cleavage of the C-N bond, and subsequent intramolecular cyclization and dehydration to afford the pyrazole ring. This formal [3+2] cycloaddition provides a concise route to these important heterocycles.[22][23]

Application Protocol: Electrochemical Rhodium-Catalyzed Alkyne Annulation

This protocol describes an environmentally benign method for the intermolecular C-H/N-H oxidative annulation of 2-phenylpyrazoles with alkynes using a rhodium(III) catalyst in an electrochemical setup, avoiding the need for external metal oxidants.[2][24]

Materials:

  • 2-Phenylpyrazole (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Cp*RhCl₂]₂ (0.025 equiv)

  • NaOAc (2.0 equiv)

  • Acetonitrile/Water solvent system

  • Undivided electrochemical cell with graphite electrodes

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • To the cell, add 2-phenylpyrazole (1.0 equiv), alkyne (1.2 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and NaOAc (2.0 equiv).

  • Add the acetonitrile/water solvent mixture.

  • Apply a constant current and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, disconnect the power supply and work up the reaction as described in previous protocols.

  • Purify the product by column chromatography.

CatalystAdditiveSolventTemperature (°C)Key TransformationReference
[CpRhCl₂]₂NaOAcMeCN60Addition-cyclization via C-N cleavage[22][23]
[CpRhCl₂]₂NaOAcMeCN/H₂ORoom Temp.Electrochemical C-H/N-H annulation[2][24]

Table 3: Rhodium-Catalyzed Reactions for Pyrazole Synthesis and Annulation.

Platinum-Catalyzed Cyclizations: Hydroarylation Pathways

Platinum catalysts are effective for the intramolecular hydroarylation of alkynes, providing a route to various fused heterocyclic systems.[25][26][27]

Mechanistic Insights: Preference for endo-dig Cyclization

Platinum-catalyzed cyclization of aryl alkynes generally proceeds through an endo-dig pathway.[26] DFT studies have shown a kinetic and thermodynamic preference for 6-endo-dig versus 5-exo-dig cyclizations in Pt(II)-catalyzed processes.[26] The mechanism is believed to involve the formation of platinum cyclopropyl carbene intermediates.

workflow Start Start: Select Pyrazole Alkyne Substrate Catalyst_Selection Choose Metal Catalyst (Au, Pd, Rh, Pt, etc.) Start->Catalyst_Selection Reaction_Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere Catalyst_Selection->Reaction_Setup Monitoring Monitor Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Fused Pyrazole Product Characterization->End

Figure 3: General experimental workflow for metal-catalyzed pyrazole alkyne cyclization.

Application Protocol: Platinum-Catalyzed Synthesis of Pyrroloazepinone Derivatives

This protocol provides a general procedure for the platinum-catalyzed intramolecular cyclization of alkynes to synthesize pyrroloazepinone derivatives.[25]

Materials:

  • Appropriate alkyne-tethered pyrrole precursor (1.0 equiv)

  • PtCl₂ (0.05 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add the alkyne-tethered pyrrole precursor (1.0 equiv) and PtCl₂ (0.05 equiv).

  • Add anhydrous toluene via syringe under an inert atmosphere.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of celite and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pyrroloazepinone derivative.

Conclusion and Future Outlook

Metal-catalyzed cyclization reactions of pyrazole alkynes represent a powerful and versatile strategy for the synthesis of a wide array of fused heterocyclic compounds with significant potential in drug discovery and materials science. The choice of metal catalyst—be it gold, palladium, rhodium, or platinum—provides a remarkable level of control over the reaction pathway, enabling access to diverse and complex molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of novel chemical space and the development of new synthetic methodologies. Future research in this area will likely focus on the development of more sustainable and enantioselective catalytic systems, further expanding the synthetic utility of these fascinating transformations.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Pyrazole Carboxylic Acids

Welcome to the Technical Support Center for the purification of polar pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The inherent polarity of the pyrazole ring, combined with the acidic nature of the carboxylic acid group, often leads to complex purification scenarios. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively, ensuring the integrity and purity of your target molecules.

I. Understanding the Challenge: The Physicochemical Landscape

Polar pyrazole carboxylic acids possess a unique combination of functional groups that dictate their purification behavior. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can engage in hydrogen bonding. The carboxylic acid group is ionizable, leading to significant changes in solubility and chromatographic retention depending on the pH. These characteristics often result in:

  • Poor solubility in common non-polar organic solvents.[1][2]

  • Strong retention or streaking on standard silica gel chromatography.[3]

  • Co-elution with polar impurities.

  • Potential for salt formation , complicating extraction and isolation.

This guide will address these issues with practical, field-proven solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of polar pyrazole carboxylic acids.

Solubility and Recrystallization Issues

Question 1: My polar pyrazole carboxylic acid is poorly soluble in most common recrystallization solvents. How can I effectively recrystallize it?

Answer:

This is a frequent challenge stemming from the high polarity and potential for strong intermolecular hydrogen bonding in the crystal lattice.[1] Here’s a systematic approach to tackle this:

  • Systematic Solvent Screening: Begin with a small-scale solvent screening. Test a range of solvents with varying polarities. Polar protic solvents like ethanol, methanol, and isopropanol are often good starting points.[4] In some cases, more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary for initial dissolution, followed by the addition of an anti-solvent.[2]

  • Mixed-Solvent Systems: This is often the most effective strategy. Dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol). Then, carefully add a hot "anti-solvent" (a solvent in which it is poorly soluble, like water, hexane, or ethyl acetate) dropwise until the solution becomes slightly turbid.[4] Slow cooling should then induce crystallization.[4]

  • pH Adjustment for Recrystallization: For compounds that are sufficiently soluble in either acidic or basic aqueous solutions, you can dissolve the crude product by adjusting the pH and then slowly neutralize the solution to induce precipitation of the purified acid. This is essentially a controlled precipitation that can be highly effective.

Question 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound's solubility decreases faster than the rate of crystal lattice formation upon cooling. To mitigate this:

  • Slow Down the Cooling Process: Ensure the solution cools as slowly as possible. An insulated container can be beneficial. Rapid cooling is a common cause of oiling out.[4]

  • Modify the Solvent System: Experiment with different solvent or co-solvent combinations. Sometimes, a solvent with a lower boiling point can help.[4]

  • Increase the Solvent Volume: While counterintuitive, using a slightly more dilute solution can sometimes prevent the compound from becoming supersaturated too quickly, allowing more time for crystal nucleation.

  • Scratching and Seeding: If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface.[4] If you have a small amount of pure solid, adding a seed crystal can also induce crystallization from the oil.[4]

Chromatographic Purification Challenges

Question 3: My polar pyrazole carboxylic acid streaks badly on a standard silica gel column, leading to poor separation and low recovery. How can I improve this?

Answer:

Streaking is a classic sign of strong, undesirable interactions between the polar acidic analyte and the acidic silica stationary phase. Here are several effective strategies:

  • Mobile Phase Modification:

    • Acidification: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase is often the most effective solution.[3] The acid protonates the carboxylic acid group of your compound and any basic sites on the silica, reducing strong ionic interactions and leading to sharper peaks.[3]

    • Polar Modifier: Increasing the polarity of the mobile phase with solvents like methanol or ethanol can help to elute the compound more effectively. A gradient elution from a less polar to a more polar solvent system is often beneficial.

  • Stationary Phase Alternatives:

    • Deactivated Silica Gel: For basic pyrazole compounds, deactivating the silica gel with triethylamine or ammonia in methanol can prevent the compound from sticking to the column.[1]

    • Reversed-Phase Chromatography (RPC): This is an excellent alternative for polar compounds. Using a C18 or C8 column with a mobile phase of water and acetonitrile or methanol (often with a pH modifier like formic acid or trifluoroacetic acid) can provide excellent separation.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar compounds.[6] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[6] As the aqueous content increases, the compounds elute.[6]

    • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds.[5]

Question 4: I am concerned about the stability of my pyrazole carboxylic acid during purification. Are there any precautions I should take?

Answer:

While many pyrazole carboxylic acids are stable, some can be susceptible to degradation under certain conditions.

  • Temperature Sensitivity: When performing recrystallizations or concentrating solutions, it's prudent to use the lowest effective temperature to avoid potential decarboxylation or other thermal degradation pathways.

  • pH Stability: Assess the stability of your compound at different pH values. Some compounds may be unstable in strongly acidic or basic conditions over extended periods. Neutralizing workup steps promptly is good practice.

  • Oxidative Stability: If your molecule contains other sensitive functional groups, it's advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, although this is less common for the pyrazole core itself.

Extraction and Work-up Difficulties

Question 5: How can I effectively separate my polar pyrazole carboxylic acid from non-polar organic impurities using liquid-liquid extraction?

Answer:

Acid-base extraction is a powerful technique for this purpose.[3][7]

  • Principle: The carboxylic acid group can be deprotonated with a mild base to form a water-soluble carboxylate salt. This salt will partition into the aqueous phase, while non-polar impurities remain in the organic phase.[3][7]

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Using a strong base like sodium hydroxide (NaOH) is also possible but may lead to emulsions or hydrolysis of other functional groups.

    • Separate the aqueous layer containing the carboxylate salt.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~2).[3]

    • The protonated pyrazole carboxylic acid should precipitate out of the solution. If it remains dissolved, extract it back into an organic solvent.

    • Collect the precipitated solid by filtration or dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Question 6: I am struggling with the removal of a very polar, water-soluble impurity. What are my options?

Answer:

This can be a particularly difficult scenario.

  • Chromatographic Methods: As discussed in Question 3, HILIC or reversed-phase chromatography are often the best options for separating two polar compounds.[6]

  • Ion-Exchange Chromatography: This technique is well-suited for separating ionizable compounds.[5][8] You can use an anion exchange resin that will bind your pyrazole carboxylic acid (as the carboxylate). The impurities can be washed away, and then your compound can be eluted by changing the pH or increasing the ionic strength of the eluent.[8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating a wide range of compounds, including polar molecules.[9][10][11] It uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[10][11] SFC can offer unique selectivity and faster separations compared to HPLC.[9][10]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1.0 g) in ethyl acetate (50 mL).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add 1 M NaHCO₃ solution (30 mL). Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Extract the organic layer again with 1 M NaHCO₃ solution (2 x 15 mL). Combine all aqueous extracts.

  • Back-wash: Wash the combined aqueous extracts with ethyl acetate (20 mL) to remove residual non-polar impurities. Discard the organic wash.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add 3 M HCl with stirring until the pH is ~2 (check with pH paper). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Table 1: Comparison of Chromatographic Techniques for Polar Pyrazole Carboxylic Acids
TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal-Phase (Modified) Silica GelHexane/Ethyl Acetate + 0.5% Acetic AcidReadily available; good for moderately polar compounds.Can still lead to tailing for very polar compounds; low recovery.
Reversed-Phase (RPC) C18 or C8Water/Acetonitrile + 0.1% Formic AcidExcellent for polar compounds; high recovery and good peak shape.Requires an HPLC system; may not be suitable for all compounds.
HILIC Amine or Diol-bonded Silica90:10 Acetonitrile/WaterIdeal for very polar compounds that are not retained in RPC.[6]Can have longer equilibration times; mobile phase preparation is critical.[5]
Ion-Exchange Anion Exchange ResinAqueous buffersHighly selective for acidic compounds.[5]Elution often requires high salt concentrations, which then need to be removed.[5]
SFC Various (e.g., 2-Ethylpyridine)CO₂/MethanolFast separations; "green" technique with less organic solvent waste.[10]Requires specialized equipment.[9]

IV. Visualization of Workflows

Diagram 1: Decision-Making Workflow for Purification Strategy

Purification_Strategy start Crude Polar Pyrazole Carboxylic Acid solubility_check Assess Solubility in Common Solvents start->solubility_check is_soluble Soluble in a Suitable Solvent? solubility_check->is_soluble recrystallize Attempt Recrystallization is_soluble->recrystallize Yes chromatography_path Poorly Soluble or Impure after Recrystallization is_soluble->chromatography_path No final_product Pure Product recrystallize->final_product extraction Perform Acid-Base Extraction chromatography_path->extraction extraction_check Purity Sufficient? extraction->extraction_check chromatography Select Chromatographic Method extraction_check->chromatography No extraction_check->final_product Yes rpc_hilic Reversed-Phase or HILIC chromatography->rpc_hilic sfc SFC chromatography->sfc rpc_hilic->final_product sfc->final_product

Caption: A decision tree for selecting the appropriate purification strategy.

Diagram 2: Workflow for Troubleshooting Poor Chromatographic Resolution

Chromatography_Troubleshooting start Problem: Peak Tailing/Streaking on Silica Gel solution1 Modify Mobile Phase Add 0.1-1% Acetic Acid Increase % Polar Solvent (e.g., MeOH) start->solution1 solution2 Change Stationary Phase Reversed-Phase (C18) HILIC Ion-Exchange start->solution2 outcome {Outcome: Improved Peak Shape & Resolution} solution1->outcome solution2->outcome

Caption: Troubleshooting options for poor chromatographic performance.

V. References

  • Mengeş, N., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • O'Reilly, M., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Ilhan, İ. Ö., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Nissan Chemical Industries, Limited. (1990). Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Lanxess Deutschland GmbH. (2011). Process for the purification of pyrazoles. Google Patents.

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Various Authors. (2019). Isolation of a Carboxylic acid. Reddit. [Link]

  • Bayer CropScience AG. (2014). Process for the preparation of pyrazole carboxylic acid derivatives. Google Patents.

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

  • Meazzoli, M., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. [Link]

  • Gayo, L. M., & Suto, M. J. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography. Teledyne Labs. [Link]

  • Gika, H. G., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. [Link]

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]

  • Waters Corporation. (2026). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Ishii, D. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. [Link]

Sources

Optimization

Technical Support Center: Solvent &amp; Reaction Optimization for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when working with heteroaryl propiolic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when working with heteroaryl propiolic acids. 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a highly versatile but notoriously temperamental building block. It features three reactive centers: a basic/nucleophilic pyrazole nitrogen, an activated alkyne, and a carboxylic acid.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind solvent effects, to help you prevent unwanted decarboxylation, mitigate Michael addition side reactions, and avoid transition-metal catalyst poisoning.

Troubleshooting FAQs & Mechanistic Insights

Q1: My amide coupling is failing, and I am isolating highly fluorescent yellow byproducts. What is happening?

The Causality: You are likely observing massive Michael addition side reactions. Propiolic acids are exceptionally strong Michael acceptors[1]. When you activate the carboxylic acid (e.g., forming an O-acylisourea with DCC or a highly reactive ester with HATU), the electron-withdrawing power of the carbonyl increases drastically. If you use a polar solvent like DMF and an excess of primary/secondary amine at room temperature, the amine will preferentially attack the alkyne triple bond rather than the carbonyl carbon, leading to yellow, highly fluorescent enamines or degradation products[1].

The Solution:

  • Solvent Shift: Move away from polar aprotic solvents like DMF. Switch to Dichloromethane (DCM) or 2-Methyltetrahydrofuran (MeTHF) to reduce the stabilization of the polar transition state associated with Michael additions.

  • Temperature Control: Pre-cool the solvent to 0 °C before adding the coupling agent.

  • Reagent Choice: Use HATU[2] over DCC to accelerate the desired acylation step, and strictly control the amine stoichiometry (1.0 to 1.05 equivalents max) to ensure no excess nucleophile is available to attack the alkyne.

Q2: I am trying to perform a Cu-catalyzed cross-coupling, but my starting material immediately forms a red/brown precipitate and the reaction stalls. Why?

The Causality: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a potent bidentate ligand. The pyrazole nitrogen and the alkynyl/carboxylate moiety can simultaneously coordinate to Copper(I) or Copper(II) ions, forming insoluble polymeric networks that precipitate out of solution, completely killing catalytic turnover[1].

The Solution:

  • Competitive Ligands: You must disrupt the polymeric network by introducing a competitive, solubilizing ligand. Adding pyridine (20 mol% to 2.0 equiv) is highly effective at breaking up these complexes and keeping the active copper species in solution[3].

  • Solvent Selection: Use coordinating solvents like DMF, NMP, or DMSO, which actively solvate transition metal complexes[4]. Avoid non-coordinating solvents like toluene unless a strong solubilizing ligand is present.

Q3: How do I intentionally trigger decarboxylative coupling to form ynamides without ruining the catalyst?

The Causality: Decarboxylative cross-coupling is an excellent, green method to generate ynamides because it avoids the use of pre-functionalized organic halides, releasing only CO₂ as a byproduct[3]. However, the solvent and base must facilitate the extrusion of CO₂ while stabilizing the resulting alkynyl-copper intermediate. The Solution: Use a Copper(II) catalyst (e.g., CuCl₂·2H₂O) under an air atmosphere. The reaction is best performed in a solvent like benzene or DMF with pyridine as an additive and a mild base (like Na₂CO₃)[3]. The pyridine serves a dual role: it prevents the pyrazole from irreversibly poisoning the copper and acts as a proton shuttle during the decarboxylation step.

Quantitative Data: Solvent & Additive Effects

The following table summarizes the causal relationship between solvent/additive choices and reaction outcomes for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Target ReactionSolvent SystemBase / AdditiveYield (%)Primary Failure Mode / Observation
Amide Coupling DMFEt₃N (2.0 eq)< 20%Massive Michael addition; fluorescent yellow byproducts[1].
Amide Coupling DCMDIPEA (1.2 eq)85% Clean conversion; minimal Michael addition[2].
Decarboxylative Amidation TolueneNone0%Complete catalyst precipitation (red/brown solid)[1].
Decarboxylative Amidation DMFPyridine (20 mol%)78% Smooth decarboxylation; active Cu(II) species maintained[3].

Standardized Experimental Protocols

Protocol A: Suppressed-Decarboxylation Amide Coupling

This protocol is designed to synthesize the propiolamide while strictly preventing Michael addition and spontaneous decarboxylation.

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with N₂.

  • Solvent & Solvation: Dissolve 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (1.0 mmol) in anhydrous DCM (10 mL). Note: Do not use DMF or NMP, as they promote side reactions with this specific substrate.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.05 mmol) in one portion[2]. Stir for 5 minutes.

  • Amine Addition: Slowly add the target primary/secondary amine (1.0 mmol) dropwise, followed immediately by DIPEA (1.2 mmol). Critical: Do not use excess amine.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and monitor via TLC.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, and wash the organic layer with cold 5% citric acid to remove trace unreacted amine.

Protocol B: Cu-Catalyzed Decarboxylative Amidation (Ynamide Synthesis)

This protocol intentionally utilizes decarboxylation to form a C-N bond, utilizing air as a green oxidant.

  • Preparation: In an open-air reaction vial, combine 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (0.2 mmol) and the target amide (0.4 mmol)[3].

  • Catalyst & Additive: Add CuCl₂·2H₂O (10 mol%), Na₂CO₃ (2.0 equiv), and Pyridine (20 mol%). Critical: Pyridine is mandatory to prevent pyrazole-induced catalyst precipitation.

  • Solvent: Add DMF (2 mL)[4].

  • Heating: Seal the vial loosely (to allow air exchange) and heat to 80 °C for 12–16 hours[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts. Concentrate and purify via flash chromatography.

Pathway Visualization

The following diagram illustrates the divergent reaction pathways and the critical side reactions that must be managed through solvent and additive optimization.

G cluster_amide Amide Coupling Pathway cluster_decarb Decarboxylative Pathway SM 3-(1-methyl-1H-pyrazol-5-yl) prop-2-ynoic acid Amide Target: Propiolamide SM->Amide HATU, DCM, 0°C Michael Side Rxn: Michael Addition SM->Michael DMF, Excess Amine Ynamide Target: Cross-Coupled Ynamide SM->Ynamide Cu(II), Pyridine, Heat Precip Side Rxn: Cu-Chelation SM->Precip Cu(I), No Additive

Reaction pathways and common side reactions for pyrazole propiolic acids.

References

  • Propiolic Acid Amide Coupling Update | Reddit (r/Chempros) |1

  • Process for preparing a propiolic acid or a derivative thereof (US20140012000A1) | Google Patents |4

  • Synthesis of Propiolamide | Benchchem | 2

  • Cu-Catalyzed Oxidative Amidation of Propiolic Acids Under Air via Decarboxylative Coupling | Organic Letters - ACS Publications | 3

  • Amide Bond Formation and Peptide Coupling | ResearchGate | 5

Sources

Troubleshooting

Stability issues of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in solution

Technical Support Center: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific, peer-reviewed stability data for 3-(1-methyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, peer-reviewed stability data for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is not extensively available in public literature. This guide is therefore constructed by a Senior Application Scientist based on expert analysis of its constituent chemical moieties: a substituted pyrazole ring and a prop-2-ynoic acid (propiolic acid) backbone. The principles and protocols described herein are derived from established chemical theory and best practices for analogous structures.

I. Introduction to the Molecule

3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a heterocyclic compound featuring a core pyrazole ring, known for its relative stability and prevalence in pharmacologically active molecules.[1][2][3] This ring is linked to a highly reactive prop-2-ynoic acid side chain. The combination of a stable aromatic system with an activated triple bond (alkyne) adjacent to a carboxylic acid presents a unique set of stability challenges that researchers must navigate. The primary concerns stem from the reactivity of the propiolic acid moiety, which is susceptible to various chemical transformations.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading in my aqueous buffer. What is the most likely cause?

A1: The most probable cause is nucleophilic addition to the activated alkyne of the propiolic acid chain. In aqueous buffers, water or hydroxide ions can act as nucleophiles, attacking the triple bond. This reactivity is a known characteristic of activated alkynes.[4][5] The rate of this degradation is often pH-dependent. Additionally, if your buffer contains other nucleophilic species (e.g., amines like Tris, or thiols like DTT), these are highly likely to react with your compound.

Q2: I'm observing a loss of my compound over time, even when stored in an organic solvent. What could be happening?

A2: Several possibilities exist:

  • Decarboxylation: 2-alkynoic acids, the class of compounds to which your molecule belongs, can undergo decarboxylation (loss of CO2), especially when heated or in the presence of certain transition metals.[6][7][8] While this may be slow at room temperature, it can be a significant degradation pathway.

  • Oligomerization/Polymerization: The reactive nature of the triple bond can lead to self-reaction, forming dimers or larger oligomers, especially at high concentrations or upon prolonged storage.[9]

  • Solvent Reactivity: Ensure your organic solvent is pure and free from nucleophilic impurities. For example, technical-grade alcohols may contain water or corresponding alkoxides that can react.

Q3: Is this compound sensitive to light or temperature?

A3: Yes, caution is warranted for both.

  • Light Sensitivity: Propiolic acid itself contains chromophores that absorb UV light, which may make it susceptible to direct photolysis.[10][11] Heteroaromatic systems like pyrazole can also be photolabile under certain conditions.[12] It is best practice to protect solutions from light.

  • Thermal Sensitivity: As mentioned, decarboxylation is often promoted by heat.[13][14] Elevated temperatures will accelerate most degradation pathways. Therefore, storage at low temperatures (-20°C or -80°C) is strongly recommended for both solid material and stock solutions.

Q4: What is the general stability of the pyrazole ring itself?

A4: The pyrazole ring is a heteroaromatic system and is generally robust. It is resistant to many oxidizing and reducing conditions.[15] However, under very strong acidic or basic conditions, or with specific reagents, ring-opening can occur.[15][16] For most biochemical applications within a pH range of 4-9, the pyrazole ring itself is expected to be stable.

III. Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Poor solubility or precipitation in aqueous media. Compound is a weak acid (pKa of propiolic acid is ~1.9[17]); solubility is pH-dependent. Aggregation at high concentrations.Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO, DMF). Add stock solution to aqueous buffer dropwise with vigorous stirring. For final solution, adjust pH to be at least 1.5-2 units above the estimated pKa to ensure the carboxylate is deprotonated and more soluble.
Inconsistent results in cell-based assays. Reaction with media components (e.g., amino acids, glutathione). Adsorption to plasticware. Cellular metabolism.Pre-incubate the compound in cell culture media for the duration of the experiment and analyze for degradation by HPLC/LC-MS. Use low-binding plasticware. Investigate potential metabolic pathways, as aromatic compounds can be processed by cellular enzymes.[18]
Loss of compound during purification (e.g., HPLC). On-column degradation due to stationary phase (e.g., reactive silica). Degradation in mobile phase (e.g., high/low pH).Use end-capped C18 columns. Screen different mobile phase additives (e.g., use 0.1% formic acid instead of TFA if acid-lability is suspected). Keep column and sample temperatures low.
Unexpected peaks appearing in chromatograms over time. Formation of degradation products (e.g., hydration products, nucleophilic adducts, decarboxylation product).Use HPLC or LC-MS to monitor the appearance of new peaks and disappearance of the parent compound over time under your specific experimental conditions (see Protocol 1). Attempt to identify major degradants by mass spectrometry to diagnose the degradation pathway.

IV. Key Stability-Influencing Factors & Mitigation Strategies

The stability of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a function of its environment. The following diagram and table outline the critical factors.

Caption: Key environmental factors affecting compound stability.

FactorRiskMitigation Strategy
pH High pH increases hydroxide concentration, accelerating alkyne hydration. Very low pH can promote other reactions.Conduct experiments at the lowest pH compatible with your system (ideally pH < 7). Use non-nucleophilic buffers (e.g., MES, HEPES, Phosphate).
Solvent Protic or nucleophilic solvents (e.g., Methanol, Water, Tris buffer) can react with the alkyne.For stock solutions, use aprotic, non-nucleophilic solvents like DMSO or DMF. Minimize the amount of organic stock added to aqueous buffers (<1% v/v).
Temperature Higher temperatures accelerate all degradation pathways, particularly decarboxylation.Prepare solutions fresh and keep them on ice. For storage, aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light UV and visible light may cause photodegradation.Protect all solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.
Additives Common biological buffer components like thiols (DTT, BME) or primary/secondary amines (Tris) are potent nucleophiles that will readily react.Avoid buffers containing nucleophilic additives. If a reducing agent is necessary, consider using a sterically hindered, non-nucleophilic phosphine like TCEP.

V. Potential Degradation Pathways

Understanding potential degradation mechanisms is key to troubleshooting. The following pathways are proposed based on the chemical nature of the molecule.

DegradationPathways cluster_main Main Degradation Pathways cluster_nuc Nucleophilic Addition cluster_decarb Decarboxylation Parent Parent Compound (Alkynoic Acid) Hydration β-keto acid Parent->Hydration + H2O (Hydrolysis) Amine_Adduct Enamine Adduct Parent->Amine_Adduct + R2NH Thiol_Adduct Thioether Adduct Parent->Thiol_Adduct + RSH Decarboxylated Terminal Alkyne Parent->Decarboxylated - CO2 (Heat/Metal)

Caption: Proposed degradation pathways for the title compound.

  • Nucleophilic Addition: This is often the most significant pathway in biological media. Nucleophiles (Nu⁻) attack the electron-deficient alkyne, leading to various adducts. This is a known reaction for activated acetylenes.[4]

  • Decarboxylation: The loss of CO₂ to form a terminal alkyne is a classic reaction of 2-alkynoic acids and can be catalyzed by heat or trace metals.[6][8]

  • Hydrolysis: A specific case of nucleophilic addition where water attacks the alkyne, initially forming an enol which rapidly tautomerizes to the more stable β-keto acid.

VI. Experimental Protocols

Protocol 1: Basic Stability Assessment via HPLC

This protocol provides a framework to determine the stability of your compound under your specific experimental conditions.

Objective: To quantify the degradation of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid over time in a chosen buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO).

  • Experimental buffer (e.g., PBS, pH 7.4).

  • HPLC system with a UV detector and a C18 column.

  • Mobile phases (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile).

Procedure:

  • Preparation: Bring all solutions to the desired experimental temperature (e.g., 37°C).

  • Initiation (t=0): Spike the compound stock solution into the pre-warmed experimental buffer to achieve the final desired concentration (e.g., 10 µM). Mix thoroughly.

  • Timepoint 0: Immediately withdraw an aliquot (e.g., 100 µL), quench if necessary (e.g., with an equal volume of cold acetonitrile), and inject onto the HPLC. This serves as your 100% reference.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints: Withdraw and process aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis: For each timepoint, integrate the peak area of the parent compound. Plot the percentage of the remaining parent compound (relative to the t=0 peak area) versus time.

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of Prop-2-ynoic Acids

Welcome to the Technical Support Center for alkynoic acid chemistry. As researchers and drug development professionals, working with prop-2-ynoic acid (propiolic acid) and its derivatives presents a unique set of synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkynoic acid chemistry. As researchers and drug development professionals, working with prop-2-ynoic acid (propiolic acid) and its derivatives presents a unique set of synthetic challenges.

The sp-hybridized carbon adjacent to the carboxylate group highly stabilizes intermediate carbanions and transition states. Consequently, under thermal, basic, or transition-metal-catalyzed conditions, the loss of CO₂ is thermodynamically driven and kinetically rapid[1]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you successfully functionalize propiolic acids while preserving the carboxyl moiety.

Troubleshooting Guide & FAQs

Q1: Why does my amidation of propiolic acid using standard coupling reagents (EDC/HOBt or HATU) yield terminal alkynes or diynes instead of the desired propiolamide? Causality: Standard peptide coupling conditions typically require a tertiary amine base (e.g., DIPEA or TEA) and are often run at room temperature. The base deprotonates the carboxylic acid, forming an activated ester intermediate (such as an O-acylisourea). Because the adjacent alkyne withdraws electron density, this highly activated intermediate is exceptionally prone to fragmentation via a cyclic transition state, releasing CO₂ and a terminal alkyne[2]. If trace metals or oxygen are present, the resulting terminal alkyne rapidly undergoes oxidative homocoupling to form diynes[3]. Solution: Avoid strong bases and elevated temperatures. Transition to mild, base-free, or low-temperature coupling agents. Reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) allow for amidation at 0 °C with minimal byproduct formation[4]. Alternatively, pre-form a mixed anhydride at strictly sub-zero temperatures before introducing the amine.

Q2: I am synthesizing a propiolate ester via Steglich esterification (DCC/DMAP), but I am observing gas evolution and recovering less than 30% yield. How can I prevent this? Causality: In a Steglich esterification, DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate[5]. If the reaction is allowed to reach room temperature before the alcohol fully attacks, the thermal energy is sufficient to drive the decarboxylation of this intermediate. The gas evolution you observe is CO₂. Solution: Temperature control is non-negotiable. The addition of the DCC/DMAP solution must be performed dropwise at -20 °C to 0 °C[6]. The reaction must be monitored closely and quenched before ambient warming allows decarboxylation to outcompete esterification. Alternatively, bypass activation altogether by using an alkyl halide with a mild base (e.g., K₂CO₃ in DMF) to directly alkylate the carboxylate salt.

Q3: Can I perform a Sonogashira cross-coupling directly on a propiolic acid to yield a substituted alkynoic acid? Causality: No. Palladium and copper catalysts actively promote the decarboxylation of propiolic acids. In fact, reacting propiolic acids with aryl halides under Pd/Cu catalysis is a well-documented synthetic strategy specifically designed to synthesize internal alkynes and 1,3-diynes via a decarboxylative coupling mechanism[7][8]. The metal inserts and facilitates the extrusion of CO₂ to form a metal-acetylide intermediate. Solution: You must employ a masking strategy. Convert the propiolic acid into a propiolate ester or propiolamide prior to the cross-coupling step. Once the alkyne is functionalized, the ester can be carefully hydrolyzed back to the carboxylic acid under controlled conditions (e.g., LiOH in THF/H₂O at 0 °C).

Mechanistic Workflows

G A Propiolic Acid + Coupling Agent B Activated Ester Intermediate A->B Activation C Desired Pathway (Amine Addition) B->C T ≤ 0°C, Mild Reagents D Undesired Pathway (Base/Heat) B->D Excess Base / T > 0°C E Propiolamide (Target) C->E F Terminal Alkyne + CO2 (Decarboxylation) D->F

Fig 1: Divergent pathways of activated propiolic acid intermediates.

G A Propiolic Acid B Direct Pd/Cu Coupling A->B Avoid D Protection Step (Esterification) A->D Best Practice C Decarboxylative Coupling (Internal Alkyne) B->C Loss of CO2 E Propiolate Ester D->E F Pd/Cu Cross-Coupling E->F G Coupled Ester F->G Retains Carboxyl H Hydrolysis (Optional) G->H I Coupled Alkynoic Acid H->I

Fig 2: Required masking workflow for transition-metal cross-coupling.

Quantitative Data Summary

The following table summarizes the comparative risks and optimal conditions for functionalizing propiolic acids based on recent synthetic literature[2][4].

Reaction TypeReagents / ConditionsDecarboxylation RiskYield ImpactRecommended Alternative to Prevent Decarboxylation
Amidation EDC/HOBt, DIPEA, RTHigh< 30%EEDQ, DCM, 0 °C (Yields ~66-75%)
Amidation HATU, TEA, 60 °CSevere< 10%NDTP, MeCN, RT (Rapid 1-min coupling)
Esterification DCC, DMAP, RTModerate-High~ 40%DCC, DMAP, DCM, -20 °C to 0 °C (Yields >80%)
Cross-Coupling Pd(PPh₃)₄, CuI, Et₃N, 80 °CIntentional/Complete0% (Target)Pre-esterify at 0 °C, couple, then hydrolyze

Validated Experimental Protocols

Protocol A: Low-Temperature Steglich Esterification of Propiolic Acid

This protocol utilizes strict thermal control to suppress the decarboxylation of the highly reactive acylpyridinium intermediate[6].

Reagents: Propiolic acid (1.0 equiv), desired alcohol (1.1 equiv), DCC (1.0 equiv), DMAP (0.05 equiv), anhydrous CH₂Cl₂. Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve propiolic acid and the target alcohol in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve and maintain -20 °C.

  • Activation: In a separate dry vial, prepare a solution of DCC and DMAP in a minimal volume of anhydrous CH₂Cl₂.

  • Addition: Add the DCC/DMAP solution dropwise to the main reaction flask over a period of 30 minutes using a syringe pump. Fast addition generates localized exotherms that trigger decarboxylation.

  • Incubation: Stir the suspension at -20 °C for 1 hour, then slowly transfer to an ice bath (0 °C) for an additional 2–4 hours. Self-Validation Check: Monitor by TLC; the formation of a white precipitate (dicyclohexylurea, DCU) indicates successful activation.

  • Workup: Filter the mixture cold through a pad of Celite to remove DCU. Wash the organic filtrate with saturated NaHCO₃, 1M HCl, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure (keep water bath < 30 °C).

Protocol B: Mild Amidation using EEDQ

EEDQ generates a mixed carbonic anhydride intermediate that is less prone to base-catalyzed decarboxylation compared to carbodiimide intermediates[4].

Reagents: Propiolic acid (1.1 equiv), target primary/secondary amine (1.0 equiv), EEDQ (1.1 equiv), DIPEA (2.0 equiv), anhydrous CH₂Cl₂. Step-by-Step Methodology:

  • Preparation: Dissolve the target amine in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath.

  • Reagent Addition: Add propiolic acid to the cooled solution, followed immediately by DIPEA.

  • Coupling: Add EEDQ directly to the mixture in one portion.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Self-Validation Check: Unlike DCC, EEDQ does not form a precipitate. The reaction remains homogeneous. TLC should indicate the disappearance of the amine.

  • Workup: Quench the reaction by washing the organic layer with cold 2.5 M HCl (2 × 30 mL) to remove unreacted amine and quinoline byproducts. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

References

  • Cu-Catalyzed Oxidative Amidation of Propiolic Acids Under Air via Decarboxylative Coupling Organic Letters - ACS Publications[Link]

  • Decarboxylation Master Organic Chemistry[Link]

  • Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence The Journal of Organic Chemistry - ACS Publications[Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates PMC - National Institutes of Health[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives PMC - National Institutes of Health[Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Chemical Reviews - ACS Publications[Link]

  • A modular approach for multifunctional polymersomes with controlled adhesive properties The Royal Society of Chemistry[Link]

  • Scale-up synthesis of TAP7f, an antitumoral triazolyl peptidyl penicillin Instituto de Salud Carlos III[Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Regioselective Synthesis of Substituted Pyrazoles

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiose...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their synthetic endeavors. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and the precise control of substituent placement is often critical for biological activity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis, and why is their control so important?

A1: In the context of pyrazole synthesis, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[1] Controlling the reaction to favor the formation of a single, desired regioisomer is paramount because different regioisomers can exhibit vastly different biological activities, toxicological profiles, and physical properties.[1][2] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a necessity.[1][2]

Q2: What are the primary factors governing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is dictated by a complex interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1][3][4] Key determinants include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][5]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major influencing factor. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to the initial attack by the hydrazine.[1][5]

  • Reaction Conditions: The choice of solvent, catalyst (acidic, basic, or neutral), and temperature can significantly alter the reaction pathway and, consequently, the regioisomeric outcome.[1][3][5]

Q3: How can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?

A3: The solvent plays a critical role in influencing the reaction pathway and can be a powerful tool for controlling regioselectivity. For instance, aprotic dipolar solvents like DMF or NMP have demonstrated improved results over polar protic solvents such as ethanol, particularly when using aryl hydrazine hydrochlorides.[3] Furthermore, the use of fluorinated alcohols, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), has been shown to dramatically increase regioselectivity in favor of one isomer in the reaction between 1,3-diketones and methylhydrazine.[2][5] These solvents are believed to influence the reaction through their unique hydrogen-bonding properties.[5]

Q4: My reaction is complete, but I have a mixture of regioisomers. What are the most effective methods for their separation?

A4: Separating a mixture of pyrazole regioisomers is a common challenge that can often be addressed with standard laboratory techniques.

  • Flash Column Chromatography: This is the most common and often successful method for separating regioisomers on a laboratory scale.[1][2] Careful optimization of the solvent system (eluent), proper packing of the silica gel column, and slow elution can significantly improve separation efficiency.[1][6]

  • Fractional Crystallization: If the regioisomers possess different solubility profiles, fractional crystallization can be a viable separation technique.[2] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may lead to the preferential crystallization of one isomer.[2]

  • Supercritical Fluid Chromatography (SFC): For particularly challenging separations where traditional liquid chromatography fails, SFC can offer superior resolution and faster separation times.[2]

Q5: How can I definitively confirm the structure and regiochemistry of my synthesized pyrazole?

A5: Unambiguous structural determination is crucial. A combination of spectroscopic techniques is typically employed:

  • 1H and 13C NMR: These standard techniques provide the initial structural information. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[5]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry.[5][7] This technique detects through-space proximity between protons. An observable cross-peak between the N-substituent (e.g., N-CH₃) and a proton on a C-substituent (e.g., C5-Aryl) provides definitive evidence of their spatial closeness, thus confirming the isomeric structure.[5][7]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides the most unambiguous structural proof.[8][9][10]

Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis

This section provides a systematic approach to troubleshooting common problems encountered during the regioselective synthesis of substituted pyrazoles.

Problem 1: Poor or No Regioselectivity (Formation of a ~1:1 Mixture of Isomers)
Potential Cause Proposed Solution & Explanation
Similar Steric and Electronic Environment of Carbonyls The inherent properties of the 1,3-dicarbonyl starting material may not provide a sufficient bias for selective attack. Solution: Modify the reaction conditions to amplify subtle differences. Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the preference for one regioisomer.[1]
Suboptimal Solvent Choice The solvent may not be effectively differentiating the reactivity of the two carbonyl groups. Solution: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities. Consider switching from standard solvents like ethanol to fluorinated alcohols (TFE, HFIP), which have been shown to significantly enhance regioselectivity.[2][5]
Inappropriate pH of the Reaction Medium The nucleophilicity of the hydrazine and the electrophilicity of the carbonyls are pH-dependent. Solution: Systematically adjust the pH of the reaction. Acidic conditions (e.g., using a catalytic amount of acetic acid) or basic conditions (e.g., using sodium ethoxide) can dramatically alter the product ratio by modulating the reaction mechanism.[3]
Problem 2: The Major Product is the Undesired Regioisomer
Potential Cause Proposed Solution & Explanation
Thermodynamic vs. Kinetic Control The reaction conditions may favor the formation of the more thermodynamically stable, but undesired, isomer. Solution: Attempt to shift the reaction towards kinetic control by lowering the reaction temperature. This can sometimes favor the formation of the less stable, but desired, product.[1]
Inherent Reactivity of Starting Materials The electronic and steric properties of your specific substrates inherently favor the formation of the unwanted isomer under a wide range of conditions. Solution: Consider a protecting group strategy. Temporarily blocking one of the reactive carbonyl groups can force the reaction to proceed with the desired regiochemistry.[1][2] Alternatively, re-evaluate the synthetic design and consider if modifying the substituents on the 1,3-dicarbonyl or hydrazine is feasible to alter the inherent selectivity.[2]
Problem 3: Low Yield of the Desired Pyrazole Product
Potential Cause Proposed Solution & Explanation
Poor Quality or Degradation of Starting Materials Impurities in the 1,3-dicarbonyl or degradation of the hydrazine reagent can lead to side reactions and reduced yields. Solution: Ensure the purity of the starting materials. Use freshly opened or purified hydrazine, as it can degrade over time.[3][11] If using a hydrazine salt, ensure it is of high quality.
Incomplete Reaction The reaction may not have reached completion under the current conditions. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][11] Consider increasing the reaction temperature or time if starting material is still present.
Side Product Formation Competing side reactions, such as hydrolysis of the dicarbonyl compound, can consume starting materials and lower the yield of the desired product. Solution: Modify the reaction conditions to disfavor side reactions. For instance, if hydrolysis is suspected, running the reaction under neutral, anhydrous conditions can be beneficial.[3]
Suboptimal Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. Solution: Ensure the correct stoichiometry is being used. Sometimes, employing a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[3]

Experimental Protocols & Visualizations

General Workflow for Troubleshooting Regioselectivity

The following diagram illustrates a logical workflow for addressing challenges in achieving the desired regioselectivity in pyrazole synthesis.

G start Start: Mixture of Regioisomers Observed solvent Screen Solvents (e.g., EtOH, DMF, TFE, HFIP) start->solvent separate Optimize Separation (Chromatography, Crystallization) start->separate If separation is the primary goal ph Optimize pH (Acidic vs. Basic Catalysis) solvent->ph If selectivity is still poor temp Vary Temperature (Kinetic vs. Thermodynamic Control) ph->temp If selectivity is still poor protect Consider Protecting Group Strategy temp->protect If undesired isomer is major end End: Desired Regioisomer Obtained protect->end separate->end

Caption: A troubleshooting workflow for improving regioselectivity.

Knorr Pyrazole Synthesis: Factors Influencing Regioselectivity

The Knorr synthesis is a foundational method for pyrazole construction. The initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound is the regioselectivity-determining step.

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_products Potential Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl isomerA Regioisomer A dicarbonyl->isomerA isomerB Regioisomer B dicarbonyl->isomerB hydrazine Substituted Hydrazine hydrazine->isomerA hydrazine->isomerB sterics Steric Hindrance sterics->dicarbonyl electronics Electronic Effects electronics->dicarbonyl conditions Reaction Conditions (Solvent, pH, Temp) conditions->hydrazine

Caption: Key factors influencing the regiochemical outcome of the Knorr pyrazole synthesis.

Protocol: Regioselective Synthesis of a Pyrazole using a Fluorinated Solvent

This protocol provides a general method for improving regioselectivity by utilizing a fluorinated alcohol as the solvent.[2][5]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent)

  • Substituted hydrazine (1.1 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) (to make a 0.2 M solution)

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv.) in the chosen fluorinated solvent (HFIP or TFE) to create a 0.2 M solution.

  • Reagent Addition: To this stirring solution, add the substituted hydrazine (1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting dicarbonyl compound is consumed (typically 12-24 hours).

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrazole regioisomer.

  • Characterization: Characterize the purified product using NMR (¹H, ¹³C, and NOESY) and mass spectrometry to confirm its structure and determine the regiochemical outcome.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. RSC Publishing.
  • optimization of reaction conditions for pyrazoline synthesis. Benchchem.
  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics - ACS Publications.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4.. ResearchGate.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
  • Knorr Pyrazole Synthesis. ResearchGate.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrazole Intermediates

Welcome to the Technical Support Center dedicated to addressing the significant, yet common, challenge of poor solubility in pyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the significant, yet common, challenge of poor solubility in pyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility hurdles during the synthesis, purification, and formulation of these critical building blocks. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind each strategic choice.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of pyrazole derivatives.

Q1: What intrinsic factors contribute to the poor solubility of pyrazole derivatives?

A1: The solubility of pyrazole derivatives is governed by a combination of their structural and solid-state properties. The pyrazole ring itself, being aromatic, can engage in π-π stacking, and the nitrogen atoms can act as hydrogen bond donors and acceptors.[1] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, contribute to a high crystal lattice energy, making it energetically unfavorable for a solvent to break apart the crystal structure and solvate the individual molecules.[1][2]

Furthermore, the nature of the substituents on the pyrazole ring plays a critical role. The presence of non-polar, lipophilic groups can significantly decrease aqueous solubility, while the introduction of polar functional groups may enhance it.[1] High molecular weight and molecular planarity or symmetry can also lead to lower solubility, as planar molecules can pack more efficiently into a stable, less soluble crystal lattice.[2][3]

Q2: How does temperature generally impact the solubility of pyrazole intermediates?

A2: For the majority of solid organic compounds, including pyrazole intermediates, solubility in organic solvents increases with temperature.[1][4] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent molecules to interact with and dissolve the solute more effectively.[1] For instance, the solubility of 1H-pyrazole in cyclohexane shows a dramatic increase with a rise in temperature.[1] Therefore, heating the reaction mixture or the solvent during recrystallization is often a primary and effective step to enhance solubility. However, it is crucial to be mindful of the thermal stability of your compound, as elevated temperatures can sometimes lead to degradation or unwanted side reactions.[3][5]

Q3: What are the most common organic solvents used for reactions involving pyrazole derivatives?

A3: The choice of solvent is highly dependent on the specific polarity of the pyrazole derivative , which is determined by its substituents.[3] However, a range of solvents are commonly and successfully employed. Polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used for synthesis and reactions.[4][5] Acetone, in particular, is a very common choice for reactions at room temperature.[4] Polar protic solvents such as ethanol and methanol are also frequently utilized.[3][4] For certain synthetic methods, non-polar solvents like toluene and dichloromethane (CH₂Cl₂) have been used.[4]

Q4: Can "green chemistry" principles be applied to address solubility issues with pyrazoles?

A4: Yes, green chemistry approaches can be effective. Using water as a solvent is highly desirable from an environmental standpoint. For poorly water-soluble organic reactants, a technique involving the use of a hydrotrope, such as sodium p-toluenesulfonate (NaPTS), can be employed to increase their solubility in aqueous media.[4][6] This method facilitates the reaction in water by helping to hydrate the hydrotrope, which in turn interacts with the hydrophobic parts of the reactants, enhancing their solubility.[6] Additionally, solvents like ethylene glycol have been shown to facilitate pyrazole synthesis at room temperature, offering a more environmentally friendly option.[5]

Troubleshooting Guide: Practical Solutions for Common Scenarios

This section provides direct answers and workflows for specific experimental problems you may encounter.

Issue 1: My pyrazole starting material or intermediate is not fully dissolving in the reaction solvent.

This is a frequent problem that can lead to incomplete reactions, low yields, and heterogeneous mixtures that are difficult to monitor.

  • Causality: The chosen solvent lacks sufficient solvating power for your specific pyrazole derivative at the intended concentration and temperature. The energy required to break the compound's crystal lattice is greater than the energy released upon solvation.

  • Strategic Approach: A systematic approach is recommended to find a suitable solvent system without compromising the reaction's integrity.

    • Step 1: Temperature Adjustment. Gently heating the mixture is often the simplest first step.[5] Increased kinetic energy can overcome the crystal lattice energy. Be cautious of the thermal stability of your reactants and potential side reactions.[1]

    • Step 2: Co-Solvent Addition. If temperature adjustment is insufficient or not viable, introduce a co-solvent. A co-solvent system can modulate the polarity of the medium to better match the solute.[3][4] For example, if your primary solvent is non-polar, adding a miscible polar aprotic solvent like THF, DMF, or DMSO can significantly increase the solvating power of the medium.[3][4]

    • Step 3: Solvent Screening. If the reaction conditions permit, perform a small-scale solvent screening experiment.[3][5] This involves testing the solubility of your intermediate in a variety of solvents with differing polarities to identify a more suitable primary solvent or co-solvent mixture.[5]

    • Step 4: Concentration Adjustment. As a final consideration, lowering the concentration of your reactants can sometimes prevent the solution from reaching its saturation point.[3]

Workflow for Overcoming Poor Initial Solubility

A Start: Pyrazole Intermediate Insoluble B Increase Temperature A->B C Is Compound Thermally Stable? B->C Yes E Add Co-solvent B->E No D Proceed with Reaction at Elevated Temperature C->D Yes C->E No J Proceed with Modified Conditions D->J F Is Co-solvent Compatible with Reaction? E->F G Perform Small-Scale Co-solvent Screen F->G Yes H Lower Reactant Concentration F->H No G->H I Is Lower Concentration Feasible for Yield? H->I I->J Yes K Re-evaluate Synthetic Route or Consider Derivatization I->K No

Caption: Troubleshooting workflow for poor pyrazole solubility.

Issue 2: My pyrazole product precipitates from the reaction mixture prematurely.

Premature precipitation, or "crashing out," can lead to an incomplete reaction, encapsulation of starting materials within the precipitate, and significant purification challenges.[1][5]

  • Causality: The product of the reaction is significantly less soluble in the reaction solvent than the starting materials. As the product concentration increases, it exceeds its solubility limit and precipitates.

  • Strategic Approach: The goal is to maintain all components in the solution until the reaction is complete.

    • Solvent System Modification: The most direct approach is to alter the solvent system. This could involve using a different primary solvent identified through screening or adding a co-solvent in which the product has higher solubility.[5]

    • Increase Reaction Temperature: Similar to dissolving starting materials, running the reaction at a higher temperature can keep the product in the solution.[1][5] Always monitor for potential product degradation.

    • Lower Reactant Concentration: Reducing the overall concentration can keep the product below its saturation point.[3] This may require longer reaction times or larger solvent volumes.

Issue 3: I am struggling to purify my pyrazole intermediate by recrystallization.

Recrystallization is often the preferred method for purification, but it can be challenging for poorly soluble compounds.[3]

  • Causality: Finding a single solvent that dissolves the compound when hot but provides poor solubility when cold is difficult. The compound may be sparingly soluble even at the solvent's boiling point, or it may "oil out" instead of crystallizing upon cooling.

  • Strategic Approach: When a single-solvent recrystallization fails, alternative techniques are necessary.

    • Hot Filtration: If the primary issue is insoluble impurities and the compound is sparingly soluble even when hot, a hot filtration can be effective. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering the solution to remove the impurities before allowing it to cool and crystallize.[3]

    • Binary Solvent System (Good Solvent/Poor Solvent): This is a powerful and common technique.[3][5] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a miscible "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent turbidity (cloudiness).[3] Slow cooling should then induce crystallization.

    • Alternative Purification Methods: If recrystallization is not feasible, consider other methods such as column chromatography. While low solubility can be a challenge for loading the compound, it can sometimes be overcome by dissolving the crude product in a strong solvent (like DMF or DMSO), adsorbing it onto silica gel, and then loading the dried silica onto the column.[3]

Decision Tree for Purification Strategy

Start Crude Pyrazole Intermediate FindSolvent Can a single recrystallization solvent be found? Start->FindSolvent SingleSolvent Perform Single Solvent Recrystallization FindSolvent->SingleSolvent Yes InsolubleImpurities Are there significant insoluble impurities? FindSolvent->InsolubleImpurities No End Purified Intermediate SingleSolvent->End BinarySystem Use Binary Solvent System (Good/Poor) ColumnChrom Consider Column Chromatography BinarySystem->ColumnChrom If fails BinarySystem->End InsolubleImpurities->BinarySystem No HotFiltration Perform Hot Filtration then Recrystallize InsolubleImpurities->HotFiltration Yes HotFiltration->End ColumnChrom->End

Caption: Decision process for purifying pyrazole intermediates.

Issue 4: My final pyrazole compound has very low aqueous solubility, limiting its use in biological assays.

This is a critical issue in drug discovery, as poor aqueous solubility can lead to inaccurate assay results and hinder further development.

  • Causality: The overall molecule is too lipophilic, and lacks sufficient polar or ionizable groups to interact favorably with water.

  • Strategic Approach: Several formulation and chemical modification strategies can be employed to improve aqueous solubility for downstream applications.

    • pH Adjustment: If your pyrazole derivative contains acidic or basic functional groups, its aqueous solubility can be dramatically altered by adjusting the pH.[3][4] Pyrazoles are generally weakly basic and can be protonated in an acidic solution to form more soluble salts.[1] Conversely, if the molecule has an acidic substituent, increasing the pH to deprotonate it will form a more soluble salt.[1]

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent like DMSO or ethanol is a common and effective strategy for preparing stock solutions for biological assays.[4]

    • Use of Surfactants: Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[3][7] This technique, known as micellar solubilization, is particularly useful for highly lipophilic pyrazoles.[3]

    • Chemical Modification (Prodrug Approach): A more advanced strategy involves chemically modifying the pyrazole into a more soluble prodrug.[3][8] This involves adding a water-solubilizing promoiety that is cleaved in vivo or under specific assay conditions to release the active parent drug.[9]

    • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier or polymer at a solid state.[3][10] This can create an amorphous system, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[11][12]

Data Summary and Protocols

Table 1: Overview of Solubility Enhancement Techniques
TechniquePrincipleApplicability & Considerations
Physical Modifications
Particle Size ReductionIncreases the surface area-to-volume ratio, leading to a faster dissolution rate.[3]Does not increase equilibrium solubility. Useful for improving dissolution kinetics.[3]
Solid DispersionsThe drug is dispersed in a hydrophilic carrier, often creating an amorphous state with higher energy and thus higher apparent solubility.[3][10]Can significantly improve solubility and dissolution. Requires careful selection of a carrier.[10]
Co-crystallizationModifies the crystal lattice by incorporating a co-former, which can alter the intermolecular interactions and improve solubility.[3]Can significantly improve both solubility and dissolution rate. Requires finding a suitable co-former.[5]
Chemical & Formulation Strategies
pH AdjustmentAlters the ionization state of acidic or basic functional groups on the molecule, forming a more soluble salt.[3]Highly effective for ionizable compounds. Solubility will be pH-dependent.[3]
Co-solvencyA water-miscible organic solvent is added to an aqueous solution to reduce the polarity of the solvent system, increasing the solubility of non-polar compounds.[3][4]Widely used for preparing solutions for in vitro assays. The co-solvent may have its own biological effects.
Micellar SolubilizationSurfactants form micelles above their critical micelle concentration, encapsulating the hydrophobic drug within their core.[3][7]Very effective for highly lipophilic compounds. The choice of surfactant is critical.[7]
Prodrug SynthesisA covalent modification is made to the molecule, adding a hydrophilic promoiety that is later cleaved to release the active drug.[3][9]Can dramatically increase solubility but requires additional synthetic steps and validation of the cleavage mechanism.[3][9]
Experimental Protocols

Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Intermediate

Objective: To systematically identify a suitable co-solvent to maintain a pyrazole intermediate in solution during a reaction.

Materials:

  • Your poorly soluble pyrazole intermediate.

  • Primary reaction solvent.

  • A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO).[3]

  • Small vials (e.g., 2 mL).

  • Magnetic stir plate and stir bars.

Procedure:

  • In separate, labeled vials, add a known amount of your pyrazole intermediate (e.g., 10 mg).

  • To each vial, add the primary reaction solvent in a volume that mimics the intended reaction concentration.

  • Place the vials on a stir plate and stir at the intended reaction temperature.

  • To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise, recording the volume added, until the solid completely dissolves.

  • Observe for any adverse effects (e.g., color change, precipitation of another species).

  • The co-solvent that solubilizes the compound with the smallest volume and shows no incompatibility is the best candidate. Validate its compatibility with all reaction components before scaling up.

Protocol 2: Recrystallization Using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole intermediate when a single recrystallization solvent is ineffective.

Materials:

  • Crude pyrazole intermediate.

  • A "good" solvent (e.g., acetone, ethyl acetate, THF) in which the compound is soluble.[1]

  • A "poor" solvent (e.g., hexanes, heptane, water) in which the compound is insoluble, but which is miscible with the "good" solvent.

  • Erlenmeyer flask.

  • Hot plate/stirrer.

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask).

Procedure:

  • Place the crude pyrazole derivative in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely.[5]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid.[5]

  • If too much "poor" solvent is added, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution again.[5]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.[1]

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.[5]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Barraza-Archila, M. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]

  • D'Archivio, A. A., et al. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. Retrieved from [Link]

  • PubMed. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Retrieved from [Link]

  • ACS Publications. (2016). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Retrieved from [Link]

  • Dow Development Laboratories, LLC. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Dow Development Laboratories, LLC. Retrieved from [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Retrieved from [Link]

  • PMC. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Retrieved from [Link]

  • Springer. (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Springer. Retrieved from [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and data-driven protocols for optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and data-driven protocols for optimizing catalyst loading. We move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role and selection of catalysts in pyrazole synthesis.

Q1: What are the common classes of catalysts used for pyrazole synthesis?

A1: The synthesis of pyrazoles is versatile, accommodating a wide array of catalytic systems depending on the starting materials. The choice of catalyst is pivotal for reaction efficiency and selectivity. The main categories are:

  • Acid Catalysts : These are frequently used in classic cyclocondensation reactions like the Knorr and Paal-Knorr syntheses, which typically involve a hydrazine and a 1,3-dicarbonyl compound.[1][2][3] Simple acids such as acetic acid are common, alongside solid acid catalysts like Amberlyst-70, which offer the advantage of easier workups.[1]

  • Transition Metal Catalysts : A broad spectrum of metals including copper, nickel, palladium, ruthenium, and iron have proven effective.[1][4] These catalysts are often essential for syntheses starting from precursors like diols, alkynes, or hydrazones.[1][4]

  • Nanocatalysts : Materials such as nano-ZnO are employed for their high surface area and catalytic efficiency, often promoting environmentally friendly conditions in aqueous media.[1][5]

  • Heterogeneous Catalysts : These solid-phase catalysts (e.g., zeolites, metal-organic frameworks, or polymer-supported catalysts) are prized for their ease of separation from the reaction mixture and potential for recyclability.[1][6][7]

Q2: What is a typical catalyst loading range and why is optimization critical?

A2: A general starting point for catalyst loading in pyrazole synthesis is typically between 1–10 mol% for homogeneous catalysts or a specific weight percentage for heterogeneous ones.[8][9] However, this is highly dependent on the catalyst's nature, substrate reactivity, and reaction conditions.

Optimization is critical for several reasons:

  • Economic Viability : Minimizing the amount of (often expensive) catalyst, especially those based on precious metals, is crucial for cost-effective synthesis, particularly at scale.

  • Reaction Kinetics : Insufficient catalyst loading leads to slow or incomplete reactions, resulting in low conversion of starting materials.

  • Selectivity and Purity : Excessive catalyst loading can accelerate undesired side reactions, leading to the formation of impurities and complicating downstream purification.[1] In some cases, it can negatively impact the regioselectivity of the cyclization.

  • Process Efficiency : Optimal loading ensures a reasonable reaction time without compromising yield or purity, maximizing throughput.

Q3: How does the choice between a homogeneous and a heterogeneous catalyst affect loading optimization?

A3: The primary difference lies in their phase relative to the reactants.

  • Homogeneous catalysts are soluble in the reaction medium. Their loading is typically measured in mole percent (mol%) relative to the limiting reagent. Optimization involves screening various mol% concentrations. While often exhibiting high activity and well-understood mechanisms, their removal from the final product can be challenging.[1]

  • Heterogeneous catalysts exist in a different phase (usually solid) from the liquid reactants.[1] Their loading is measured in weight (e.g., mg) or weight percent (wt%). The key advantage is their straightforward removal via filtration and high potential for recycling.[6][7] Optimization focuses not only on the amount but also on the catalyst's surface area, pore size, and stability over multiple runs.[6]

Troubleshooting Guide: Catalyst Loading & Performance

This guide provides a problem-oriented approach to resolving common issues encountered during the optimization of catalyst loading for pyrazole synthesis.

Problem 1: Low Reaction Yield or Stalled Reaction

Q: My reaction shows low conversion of starting materials, even after an extended time. What is the logical troubleshooting sequence?

A: A stalled reaction points to insufficient catalytic activity. The issue can be systematically addressed by following a clear workflow.

LowYieldTroubleshooting Start Problem: Low Yield (Low Starting Material Consumption) CheckPurity Step 1: Verify Reagent Purity Are solvents dry and reagents free of inhibitors? Start->CheckPurity Initial Check IncreaseLoading Step 2: Incrementally Increase Catalyst Loading CheckPurity->IncreaseLoading If Purity is Confirmed CheckTemp Step 3: Evaluate Reaction Temperature Is it optimal for catalyst turnover? IncreaseLoading->CheckTemp If No Improvement ReassessCat Step 4: Re-evaluate Catalyst Choice Is the catalyst suitable for the substrate? CheckTemp->ReassessCat If Still No Improvement Result Resolution Path ReassessCat->Result

Caption: Workflow for troubleshooting low reaction yield.

Causality & Actionable Steps:

  • Verify Reagent and Solvent Purity: Catalysts, particularly transition metals, can be "poisoned" by impurities like water, oxygen, sulfur, or phosphorus compounds present in the starting materials or solvents.[1][6] Before adjusting catalyst loading, ensure all components are pure and solvents are appropriately dried.

  • Incrementally Increase Catalyst Loading: If purity is confirmed, the initial loading may be below the threshold required for efficient turnover. Do not drastically increase the loading. A systematic screen is more effective. See Protocol 1 for a detailed methodology.

  • Evaluate Reaction Temperature: Catalytic activity is temperature-dependent. A modest increase in temperature can sometimes overcome activation energy barriers without promoting side reactions. Conversely, some catalysts may degrade at higher temperatures.[1]

  • Re-evaluate Catalyst Choice: If the above steps fail, the chosen catalyst may simply have low intrinsic activity for your specific substrates.[1] Consulting literature for precedents with similar molecules is advised.

Problem 2: Catalyst Deactivation During Reaction or Recycling

Q: My reaction begins efficiently but then stalls, or the catalyst's performance degrades significantly upon reuse. What are the underlying causes?

A: This indicates catalyst deactivation, a process where the catalyst loses its activity over time. The primary mechanisms are poisoning, coking/fouling, sintering, and leaching.[6][10][11] Identifying the specific cause is key to finding a solution.

Deactivation Mechanism Common Identification Signs Suggested Solutions & Causality
Poisoning Sudden or rapid loss of activity. Often occurs with feedstock of variable purity.[6]Solution: Purify all reactants and solvents rigorously. A "guard bed" can be used to capture poisons before they reach the catalyst bed in flow chemistry.[6] Causality: Poisons are species that bind strongly to the catalyst's active sites, rendering them permanently unavailable for the reaction.[10][11]
Coking / Fouling Gradual loss of activity. Visual darkening or discoloration of the catalyst.[6] Increased pressure drop in fixed-bed reactors.Solution: For solid catalysts, wash thoroughly with a solvent to remove adsorbed materials. For coke (carbonaceous deposits), controlled calcination (heating in air) can burn off the deposits if the catalyst is thermally stable.[6] Causality: Insoluble organic materials or polymeric byproducts physically block the active sites and pores of the catalyst.[6][11]
Sintering Gradual loss of activity, especially after exposure to high temperatures. Confirmed by TEM or XRD analysis showing an increase in catalyst particle size.[6]Solution: Operate at the lowest effective temperature. Select a catalyst with a more thermally stable support material.[6] Causality: High temperatures cause small metal crystallites on a support to migrate and agglomerate into larger particles, reducing the total active surface area.[10]
Leaching Loss of activity in heterogeneous catalysts over multiple cycles. Detection of the active metal in the reaction solution (e.g., by ICP-MS).Solution: Choose a solvent that does not promote dissolution of the active species. Use a catalyst with stronger metal-support interactions or consider encapsulation techniques.[6] Causality: The active catalytic species (e.g., metal ions) dissolves from its solid support into the reaction medium, leading to a permanent loss of catalyst.[6]
Problem 3: High Starting Material Consumption but Low Yield of Desired Product

Q: My starting materials are consumed (confirmed by TLC/LCMS), but the yield of the target pyrazole is low, and I see multiple side products. How can catalyst loading be the cause?

A: This classic scenario points towards poor selectivity rather than low activity. Excessively high catalyst loading is a common culprit.

SelectivityProblem Start Problem: Low Yield (High Starting Material Consumption) Hypothesis Hypothesis: Poor Selectivity, Not Activity Start->Hypothesis Cause1 Potential Cause 1: Catalyst Loading Too High Hypothesis->Cause1 Cause2 Potential Cause 2: Reaction Temp. Too High Hypothesis->Cause2 Solution1 Solution: Reduce Catalyst Loading Systematically Cause1->Solution1 Solution2 Solution: Lower Reaction Temperature Cause2->Solution2 Solution3 Solution: Screen More Selective Catalysts Solution1->Solution3 If no improvement Solution2->Solution3 If no improvement

Caption: Decision process for troubleshooting low selectivity.

Causality & Actionable Steps:

  • Reduce Catalyst Loading: A higher concentration of active catalyst sites can sometimes accelerate alternative reaction pathways or the decomposition of the desired product. Systematically decrease the catalyst loading (e.g., by 50%) to see if the ratio of product to byproduct improves.

  • Lower Reaction Temperature: High temperatures can provide the necessary activation energy for undesired side reactions to occur.[1] Running the reaction at a lower temperature may favor the kinetic product (often the desired one) over thermodynamically stable byproducts.[1]

  • Change the Catalyst: If adjusting loading and temperature fails, the catalyst itself may lack the required selectivity. For instance, in reactions with unsymmetrical 1,3-dicarbonyls, different acid or metal catalysts can exhibit different regioselectivity.[5]

Experimental Protocols

Protocol 1: Step-by-Step Methodology for Catalyst Loading Optimization

This protocol describes a parallel screening approach to efficiently determine the optimal catalyst loading for a given reaction.

  • Setup: Arrange a series of identical reaction vessels (e.g., 5 vials) with stir bars.

  • Reagents: To each vial, add the limiting starting material (e.g., 0.5 mmol), the other reactant(s) in the appropriate stoichiometry, and the chosen solvent (e.g., 3 mL).

  • Catalyst Addition: Prepare a stock solution of the catalyst if it is homogeneous, or weigh it directly if heterogeneous. Add incrementally increasing amounts of the catalyst to each vial. A typical screen might be:

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.0 mol%

    • Vial 4: 5.0 mol%

    • Vial 5: 10.0 mol%

  • Reaction: Place all vials in a temperature-controlled heating block and stir at the desired temperature.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial and analyze by a suitable method (e.g., TLC, LC-MS, or GC) to determine the consumption of starting material and the formation of the product.

  • Analysis: Plot the product yield versus catalyst loading at a fixed time point. The optimal loading is typically the lowest amount that gives the maximum yield in a reasonable timeframe. Further increases that do not significantly improve yield are unnecessary and uneconomical.[12][13]

Protocol 2: General Regeneration of a Solid Acid Catalyst (e.g., Amberlyst-70)

This protocol is for recycling a heterogeneous catalyst that has been deactivated by fouling.

  • Separation: After the reaction is complete, cool the mixture and separate the solid catalyst by vacuum filtration.

  • Washing: Wash the recovered catalyst on the filter with a sequence of solvents to remove adsorbed materials. A typical sequence might be:

    • The reaction solvent (e.g., ethanol) to remove residual reactants and products.

    • A more polar solvent (e.g., methanol) to remove polar byproducts.

    • A non-polar solvent (e.g., hexanes) to facilitate drying.

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60–80 °C) until a constant weight is achieved.

  • Reuse: The regenerated catalyst is now ready to be used in a subsequent reaction. Its activity should be compared to that of a fresh batch to quantify the success of the regeneration.[6]

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis. BenchChem.
  • ResearchGate. (n.d.). Plausible reaction mechanism for pyrazole synthesis. ResearchGate. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-chemistry.org. [Link]

  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. [Link]

  • National Institutes of Health (NIH). (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Intertek. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. ResearchGate. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • ResearchGate. (n.d.). Study of Catalyst and Catalyst loading. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

Sources

Optimization

Refinement of work-up procedures for isolating pyrazole compounds

An In-Depth Guide to the Refinement of Work-up Procedures for Isolating Pyrazole Compounds Introduction: The Senior Application Scientist's Perspective Welcome to the Technical Support Center. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Refinement of Work-up Procedures for Isolating Pyrazole Compounds

Introduction: The Senior Application Scientist's Perspective

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand that the synthesis of a target pyrazole is often just half the battle. The subsequent work-up and purification are where many promising experiments falter, leading to low yields, impure products, and significant time loss. Pyrazoles, with their unique electronic structure—featuring both a weakly basic "pyridine-like" nitrogen and a weakly acidic "pyrrole-like" nitrogen—present a distinct set of challenges and opportunities in their isolation.[1][2][3][4]

This guide is structured to move beyond simple step-by-step instructions. It is designed to provide you with the causal reasoning behind each procedural choice, empowering you to troubleshoot effectively and adapt methodologies to your specific pyrazole derivative. We will explore the most common issues encountered in the lab and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs): Understanding Your Pyrazole

A successful purification strategy begins with understanding the fundamental properties of your molecule.

Q1: What are the general solubility characteristics of pyrazole compounds? A1: Pyrazole and its derivatives are typically crystalline solids with a solubility profile that is highly dependent on their substituents. Generally, they exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[5][6] Solubility in non-polar solvents like hexane or toluene is often limited but increases for derivatives with large non-polar groups.[5][7] Water solubility is typically low, but this can be dramatically altered by pH, a key principle we exploit in purification.[5][7]

Q2: How do the acid-base properties of pyrazoles influence purification? A2: The pyrazole ring's dual nature is critical. The pyridine-like nitrogen (N2) is weakly basic (pKb ~11.5), allowing it to be protonated by acids to form a water-soluble salt.[8][9] This is the foundation of acid-base extraction for purification. This technique allows for the separation of the basic pyrazole from non-basic impurities.[8] The N-H proton on the pyrrole-like nitrogen (N1) is weakly acidic, but this property is less commonly used in standard work-ups unless very strong bases are employed.

Q3: My pyrazole derivative is a basic compound. Why does it streak or "tail" on a standard silica gel column? A3: This is a classic issue. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyrazole can interact strongly with these acidic sites via acid-base interactions. This strong binding prevents the compound from eluting cleanly, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption where you lose your compound on the column.[10][11]

Troubleshooting Guides: From Crude Mixture to Pure Compound

This section addresses the most common practical challenges encountered during pyrazole isolation.

Issue 1: Crystallization Failures

Q: My pyrazole compound is "oiling out" or refusing to crystallize from solution. What should I do?

Causality: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point, or when it is too concentrated or cools too quickly.[12] The resulting "oil" is simply a liquid phase of your impure compound.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After heating to dissolve your compound, allow the flask to cool slowly to room temperature (e.g., by placing it in an insulated container) before moving it to an ice bath.[12]

  • Adjust the Solvent System:

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot "good" solvent to the oiled mixture and reheat until everything redissolves. This lowers the saturation temperature, hopefully below the compound's melting point.[12]

    • Change the Solvent: Experiment with a solvent that has a lower boiling point.[12]

  • Introduce a Seed Crystal: If you have a tiny amount of pure, solid material, adding a "seed crystal" to the supersaturated, cooled solution can provide a nucleation point to initiate proper crystal growth.[12]

  • Scratch the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections on the glass surface that act as nucleation sites for crystallization.[13]

Workflow: Troubleshooting Crystallization Problems

G start Crude Product Fails to Crystallize oil_out Product 'Oils Out'? start->oil_out no_xtal No Precipitation at All? oil_out->no_xtal No slow_cool 1. Slow Cooling Rate 2. Add More Solvent 3. Use Seed Crystal oil_out->slow_cool Yes concentrate 1. Evaporate Some Solvent (Increase Concentration) no_xtal->concentrate Yes change_solvent Try Different Solvent System slow_cool->change_solvent If fails success Crystals Form slow_cool->success change_solvent->success failure Still Fails: Consider Chromatography change_solvent->failure If fails scratch 2. Scratch Inner Surface of Flask concentrate->scratch scratch->change_solvent

Caption: Decision tree for troubleshooting pyrazole crystallization issues.

Issue 2: Poor Recovery from Column Chromatography

Q: My pyrazole compound is sticking to the silica gel column, resulting in low recovery. How can I fix this?

Causality: As discussed in the FAQ, the basic nitrogens on the pyrazole ring bind strongly to the acidic silanol groups of standard silica gel.[10]

Solutions:

  • Deactivate the Silica Gel: This is the most common and effective solution. Before running your column, flush the packed silica gel with your starting eluent that has been modified with a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) .[11][12] The TEA will neutralize the acidic sites on the silica, allowing your basic pyrazole to elute cleanly without tailing.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.

  • Employ Reverse-Phase Chromatography: For some pyrazoles, reverse-phase chromatography using a C18 column can be a viable alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid.[11][14]

  • Dry Loading: To ensure a narrow band at the start of the chromatography, use a dry loading technique. Dissolve your crude product in a strong, volatile solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[10][14]

Issue 3: Persistent Colored Impurities

Q: My isolated pyrazole is yellow or brown, but the literature says it should be a white solid. How can I remove the color?

Causality: Color often arises from the decomposition or oxidation of hydrazine starting materials (especially phenylhydrazine) or from the oxidation of the final product itself.[8][15]

Solutions:

  • Activated Charcoal Treatment: Dissolve your crude, colored product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and continue to heat for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[8][10]

  • Acid-Base Extraction: This technique is excellent for separating the basic pyrazole from non-basic, colored impurities. The detailed protocol is provided in the next section.[8]

Issue 4: Separation of Regioisomers

Q: My reaction produced a mixture of pyrazole regioisomers that are co-eluting on TLC. How can I separate them?

Causality: The use of an unsymmetrical 1,3-dicarbonyl compound and/or a substituted hydrazine can lead to the formation of two or more regioisomers with very similar polarities, making them difficult to separate.[8][16]

Solutions:

  • Optimize Column Chromatography:

    • Shallow Gradient: If you see slight separation on TLC, try running a flash column with a very shallow polarity gradient or even an isocratic (single solvent system) elution. This can improve resolution.[14]

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers much higher resolution than standard flash chromatography.[14]

  • Fractional Recrystallization: This technique can sometimes be used if the isomers have slightly different solubilities in a particular solvent system. It involves a series of recrystallization steps to enrich one isomer in the crystals and the other in the mother liquor.[8]

  • Derivatization: In challenging cases, you can sometimes react the mixture of isomers with a reagent that selectively reacts with one isomer or introduces a handle that makes separation easier. After separation, the directing group is removed.[8]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Pyrazole Purification

This protocol is ideal for removing non-basic impurities, including many colored byproducts.

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.[8]

  • Separation: Allow the layers to separate. The protonated pyrazole salt is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Wash the organic layer one more time with the aqueous acid solution and combine the aqueous extracts to ensure complete recovery.[8]

  • Neutralization & Recovery: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (confirm with pH paper). Your neutral pyrazole product should precipitate out as a solid or an oil.[8]

  • Final Extraction: Extract the neutralized aqueous solution two or three times with fresh organic solvent (ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.[17]

Protocol 2: High-Yield Recrystallization (Mixed-Solvent System)

This is a powerful technique when a single perfect solvent cannot be found. A common pair is ethanol ("good" solvent) and water ("anti-solvent").[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.[12]

  • Induce Saturation: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent turbidity (cloudiness).[11][12]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. The solution is now perfectly saturated.[12]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (or the cold solvent mixture) to remove any remaining soluble impurities from the mother liquor.[10][12]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation: Solvent Selection

The choice of solvent is paramount for both chromatography and crystallization. The following table provides a starting point for solvent selection based on polarity.

Purification TechniqueSolvent ClassExamplesPolarityTypical Use Case & Rationale
Normal-Phase Chromatography Non-PolarHexane, Petroleum EtherLowUsed as the weak eluent in a gradient system.
Moderately PolarDichloromethane (DCM), Ethyl Acetate (EtOAc)MediumExcellent for eluting pyrazoles of intermediate polarity. Hexane/EtOAc gradients are very common.[14]
PolarMethanol (MeOH), Ethanol (EtOH)HighUsed in small percentages with DCM or EtOAc to elute highly polar pyrazoles.
Recrystallization Polar ProticEthanol, Methanol, IsopropanolHighGood "good" solvents for dissolving many pyrazoles when hot.[12][18]
Polar AproticAcetone, Ethyl AcetateMediumOften effective single solvents for recrystallization.[5][12]
Non-PolarCyclohexane, TolueneLowCan be used as "anti-solvents" or for recrystallizing non-polar pyrazole derivatives.[9][12]
AqueousWaterHighTypically used as an "anti-solvent" in mixed-solvent systems due to the generally low water solubility of pyrazoles.[5][12]

References

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. IRJET. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm (RSC Publishing). DOI:10.1039/D3CE01182H. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Rsc.org. Available at: [Link]

  • Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Rsc.org. Available at: [Link]

  • Preparation of pyrazoles. Google Patents.
  • Purification of Amino-Pyrazoles. Reddit. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Kaushik et al.. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Heravi et al.. Available at: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. Available at: [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Not available in search results.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Terminal Alkyne Polymerization

Executive Summary Terminal alkynes are indispensable nucleophilic building blocks in cross-coupling and click chemistry. However, their inherent reactivity makes them highly susceptible to undesired oligomerization, oxid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Terminal alkynes are indispensable nucleophilic building blocks in cross-coupling and click chemistry. However, their inherent reactivity makes them highly susceptible to undesired oligomerization, oxidative homocoupling (Glaser coupling), and radical-initiated polymerization. As application scientists, we frequently see these side reactions compromise reaction yields and compound libraries. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you prevent alkyne polymerization during storage and synthesis.

Section 1: Storage & Handling FAQs (Pre-Synthesis)

Q1: Why does my terminal alkyne turn viscous, cloudy, or darken during storage? A: The primary cause of undesired polymerization in terminal alkynes during storage is oxidative coupling (often referred to as Glaser-type coupling) or radical-initiated polymerization. This process is initiated by the presence of oxygen and is frequently catalyzed by trace metal impurities left over from the monomer's initial synthesis 1. Furthermore, exposure to ambient heat and UV light accelerates the generation of radical species, leading to chain-growth oligomerization.

Causality & Solution: To prevent degradation, the propagation of radicals must be halted, and oxidative pathways must be starved of oxygen. Alkynes should be stored at 2–8°C under a strict inert atmosphere (Argon or Nitrogen) in amber vials 2. For highly reactive monomers, the addition of phenolic radical scavengers is required.

Q2: Which inhibitors are best for preventing storage-induced polymerization? A: Phenolic compounds and stable free radicals are the most effective.

  • 4-tert-Butylcatechol (TBC): Acts as a radical scavenger. It donates a hydrogen atom to the propagating alkyne radical, forming a stable, unreactive phenoxy radical.

  • Hydroquinone (HQ): Operates via a similar hydrogen-donation mechanism but is highly dependent on the presence of trace oxygen to function optimally in some monomer systems 2.

Protocol 1: Distillation and Stabilization of Degraded Terminal Alkynes

Self-Validating System: The success of this protocol is validated by the return of the alkyne to a clear, low-viscosity liquid with a sharp 1 H-NMR terminal C-H peak (~1.8-3.0 ppm) and the complete absence of broad polymeric baseline signals.

  • Setup: Assemble a short-path distillation apparatus. Connect to a vacuum pump with a cold trap (dry ice/acetone) to capture volatile alkynes.

  • Distillation: Gently heat the polymerized alkyne mixture in a water/oil bath under reduced pressure. Collect the distillate in a receiving flask pre-cooled in an ice bath. Mechanistic Note: The high-molecular-weight polymers and oligomers will remain in the distillation flask as a non-volatile residue 2.

  • Inhibition: Immediately add 10–50 ppm of 4-tert-Butylcatechol (TBC) to the purified distillate.

  • Storage: Purge the headspace with Argon for 3 minutes, seal tightly, and store at 2–8°C in the dark.

Section 2: Reaction Troubleshooting (During Synthesis)

Q3: I am observing significant homocoupling and polymerization during my Sonogashira coupling. What is the mechanistic cause? A: You are observing Glaser coupling, a pervasive side reaction in copper-cocatalyzed cross-couplings. Mechanistically, the terminal alkyne reacts with the Cu(I) co-catalyst to form a copper(I) acetylide intermediate. If trace oxygen is present in the reaction mixture, Cu(I) is oxidized to Cu(II). The Cu(II) species then promotes the oxidative dimerization of two acetylide units, forming a conjugated diyne 1. In concentrated solutions, this diyne can undergo further transition-metal-catalyzed polymerization.

Causality & Solution: The root cause is the intersection of oxygen, copper, and high localized alkyne concentrations. Solutions include rigorous degassing (freeze-pump-thaw), using a syringe pump for slow alkyne addition, or switching entirely to a copper-free catalytic cycle 3.

Q4: How does a Copper-Free Sonogashira prevent polymerization? A: By eliminating the copper co-catalyst, you completely bypass the formation of the Cu-acetylide intermediate that is susceptible to Cu(II)-mediated oxidative dimerization 4. Instead, the transmetalation step is replaced by a base-assisted deprotonation of the alkyne directly coordinated to the Palladium center. While kinetically slower, it eliminates Glaser polymerization byproducts 3.

Protocol 2: Copper-Free Sonogashira Coupling (Polymerization-Resistant)

Self-Validating System: The absence of the diyne homocoupled mass (2M - 2) in LC-MS analysis of the crude mixture confirms the successful exclusion of the Glaser pathway.

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and a bulky, electron-rich phosphine ligand like XPhos or PPh₃ (4 mol%) 3.

  • Base Addition: Add an anhydrous, high-purity amine base (e.g., Cs₂CO₃ or Diisopropylamine, 2.0 equiv). Mechanistic Note: Strong bases like NaOᵗBu can cause dehalogenation; weaker bases balance reactivity and selectivity 5.

  • Degassing (Critical): Add anhydrous DMF or Acetonitrile. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen 5.

  • Alkyne Addition: Under a positive flow of Argon, add the terminal alkyne (1.2 equiv). For highly reactive alkynes, add via syringe pump over 2 hours to keep the steady-state concentration low.

  • Reaction: Stir at room temperature to 60°C. Mechanistic Note: Exceeding 60°C can promote thermal decomposition of the alkyne and accelerate alternative side reactions 4.

Section 3: Quantitative Data & Decision Matrices

Table 1: Inhibitors for Terminal Alkyne Storage

InhibitorMechanism of ActionOptimal ConcentrationBest Used For
4-tert-Butylcatechol (TBC) Radical scavenger (H-atom donor)10 - 50 ppmGeneral terminal alkynes, volatile monomers.
Hydroquinone (HQ) Radical scavenger (requires trace O₂)10 - 100 ppmAlkynes stored where strict anaerobic conditions are difficult.
Phenothiazine Anaerobic radical trapping10 - 50 ppmHigh-temperature distillation stabilization.

Table 2: Quantitative Parameters for Copper-Free Sonogashira Optimization

ParameterStandard SonogashiraCopper-Free SonogashiraMechanistic Impact
Pd Catalyst Loading 1 - 2 mol%2 - 5 mol%Higher loading compensates for slower transmetalation.
Ligand Ratio (Pd:L) 1:1 to 1:21:2 (e.g., 4 mol% PPh₃)Excess ligand stabilizes Pd(0) during base-assisted deprotonation.
Reaction Temperature 20 - 40°C40 - 60°CElevated heat required to overcome activation energy without Cu.
Glaser Byproduct (%) 5 - 20%< 1%Complete suppression of Cu(II)-mediated oxidative dimerization.
Section 4: Visual Workflows & Mechanistic Pathways

GlaserMechanism Alkyne Terminal Alkyne (High Concentration) CuAcetylide Cu(I)-Acetylide Intermediate Alkyne->CuAcetylide Base CuCat Cu(I) Co-Catalyst CuCat->CuAcetylide O2 Trace O2 / Oxidants CuII Cu(II) Species (Oxidized) O2->CuII PdCat Pd(0) Catalyst + Aryl Halide Desired Desired Cross-Coupling (Product) PdCat->Desired CuAcetylide->CuII Oxidation CuAcetylide->Desired Transmetalation Glaser Glaser Homocoupling (Diyne Polymerization) CuII->Glaser Dimerization

Mechanistic divergence of Cu-acetylide into cross-coupling vs. Glaser polymerization.

TroubleshootingTree Start Alkyne Polymerization Detected? CheckStorage Occurs During Storage? Start->CheckStorage CheckRxn Occurs During Reaction? Start->CheckRxn StorageSol Distill & Add TBC/HQ Store 2-8°C, Argon, Dark CheckStorage->StorageSol Yes RxnCu Is Cu co-catalyst used? CheckRxn->RxnCu Yes Protect Use Bulky Protecting Group (TMS/TIPS) CheckRxn->Protect High Rxn Concentration Degas Strict Degassing (Argon) Use Syringe Pump RxnCu->Degas Yes, Cu is essential CuFree Switch to Cu-Free Sonogashira Protocol RxnCu->CuFree No, can omit Cu

Troubleshooting decision tree for mitigating terminal alkyne polymerization in synthesis.

References

Sources

Optimization

Technical Support Center: Regioselectivity in Pyrazolone Acylation

Welcome to the technical support center for pyrazolone acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of O- versus C-acy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazolone acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of O- versus C-acylation of pyrazolone scaffolds. Here, you will find in-depth answers to common challenges, troubleshooting strategies grounded in mechanistic principles, and detailed protocols to help you achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of O-acylated and C-acylated products in my pyrazolone reaction?

The formation of both O- and C-acylated products arises from the inherent tautomerism of pyrazolones.[1][2][3] Pyrazolin-5-ones can exist in three principal tautomeric forms: the CH, NH, and OH forms. The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring. Acylation can occur at the oxygen of the OH-tautomer (O-acylation) or at the C4 position of the CH-tautomer (C-acylation), leading to a mixture of products.

Q2: What are the key factors that control whether O- or C-acylation is favored?

The regioselectivity of pyrazolone acylation is a classic example of kinetic versus thermodynamic control.[4][5][6][7][8]

  • Kinetic Control: O-acylation is generally the kinetically favored pathway. This means it has a lower activation energy and proceeds more rapidly, especially at lower temperatures.[6][8] The oxygen atom in the OH-tautomer is often more readily accessible for acylation.

  • Thermodynamic Control: C-acylation typically leads to the more thermodynamically stable product.[4][5] The resulting C-acylated pyrazolone often benefits from extended conjugation and intramolecular hydrogen bonding, which contribute to its overall stability. Reactions conducted at higher temperatures or for longer durations are more likely to favor the thermodynamic product.

The choice of base, solvent, and acylating agent also plays a crucial role in directing the reaction towards either O- or C-acylation.

Troubleshooting Guide: Minimizing O-acylation and Maximizing C-acylation

Problem: My reaction predominantly yields the O-acylated isomer, but the C-acylated product is my target.

This is a common issue and indicates that the reaction is under kinetic control. To favor the thermodynamically more stable C-acylated product, you need to adjust the reaction conditions to facilitate equilibration to the more stable isomer.

Solution 1: Strategic Choice of Base and Formation of a Metal Chelate

A highly effective method to promote C-acylation is the pre-formation of a metal complex of the pyrazolone before introducing the acylating agent.[9] This strategy effectively blocks the oxygen atom, directing the acylation to the C4 position.

Underlying Principle: The formation of a metal chelate with the pyrazolone's oxygen and nitrogen atoms makes the oxygen atom less nucleophilic and sterically hindered. This directs the electrophilic acylating agent to the electron-rich C4 position.

Experimental Protocol: Selective C-acylation via Calcium Complex Formation[9]

Materials:

  • 3-Methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-dioxane

  • Calcium hydroxide (Ca(OH)₂)

  • Acyl chloride (e.g., p-chlorobenzoyl chloride)

  • Hydrochloric acid (2M)

  • Dichloromethane

  • Methanol

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1-phenyl-pyrazol-5-one (1 equivalent) in anhydrous 1,4-dioxane. It is crucial to use an anhydrous solvent to prevent hydrolysis of the acyl chloride.[9]

  • Complex Formation: Add calcium hydroxide (2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the calcium complex is a critical step to ensure C-acylation.[9]

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the suspension. The addition can be exothermic, so careful control of the temperature is necessary.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold 2M hydrochloric acid. This will break up the calcium complex and precipitate the crude product.

  • Purification: Filter the solid product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain the pure C-acylated pyrazolone.

Solution 2: Solvent and Temperature Optimization

The choice of solvent can significantly influence the tautomeric equilibrium of the pyrazolone and thus the O/C acylation ratio.

Solvent PropertyEffect on AcylationRecommended Solvents for C-acylation
Polar Aprotic Can stabilize the pyrazolate anion and may favor C-acylation.Dioxane, Tetrahydrofuran (THF), Acetonitrile
Non-polar Less effective at solvating ions, can favor O-acylation.Toluene, Hexane
Protic Can hydrogen bond with the pyrazolone, complicating the reaction profile.Generally avoided unless part of a specific protocol.

Temperature: As a general rule, higher temperatures favor the thermodynamically controlled C-acylated product. If your reaction is producing a majority of the O-acylated isomer at room temperature, consider running the reaction at reflux.

Visualization of Reaction Control

G Pyrazolone Pyrazolone Tautomers TransitionState_O Lower Ea Transition State Pyrazolone->TransitionState_O Low Temp, Fast TransitionState_C Higher Ea Transition State Pyrazolone->TransitionState_C High Temp, Slow AcylatingAgent Acylating Agent O_Product O-Acylated Product (Kinetic) TransitionState_O->O_Product C_Product C-Acylated Product (Thermodynamic) TransitionState_C->C_Product O_Product->C_Product Equilibration (High Temp)

Figure 1: Energy profile diagram illustrating the kinetic and thermodynamic pathways for pyrazolone acylation.

FAQs (Continued)

Q3: Can the structure of the acylating agent influence the O/C ratio?

Yes, the steric bulk of the acylating agent can play a role. A sterically hindered acylating agent may preferentially react at the less hindered oxygen atom, favoring O-acylation. Conversely, less bulky acylating agents may have better access to the C4 position.

Q4: I have successfully synthesized the C-acylated product, but I am having trouble with purification. Any suggestions?

C-acylated pyrazolones are often acidic due to the enolizable β-dicarbonyl moiety. This property can be exploited for purification.

Purification Tip: Acid-Base Extraction

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract with a weak aqueous base, such as a saturated sodium bicarbonate solution. The acidic C-acylated product will be deprotonated and move into the aqueous layer, while the less acidic O-acylated product will remain in the organic layer.

  • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to precipitate the pure C-acylated product.

  • Filter and dry the purified product.

Troubleshooting Workflow

G start Reaction yields O-acylated product q1 Is C-acylation the goal? start->q1 c1 Use Ca(OH)₂ to form a metal chelate q1->c1 Yes end_o O-acylated product is the desired outcome q1->end_o No c2 Increase reaction temperature c1->c2 c3 Switch to a polar aprotic solvent c2->c3 q2 Is the product pure? c3->q2 end_c Pure C-acylated product obtained q2->end_c Yes purify Use acid-base extraction for purification q2->purify No purify->end_c

Figure 2: Decision-making workflow for troubleshooting pyrazolone acylation reactions.

References

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports. [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]

  • Gomha, S. M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • PubMed. (2005). Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Nature. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. Scientific Reports. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • HETEROCYCLES. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. [Link]

  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. [Link]

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Troubleshooting

Technical Support Center: Scaling the Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

Welcome to the technical support resource for the synthesis and scale-up of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid. This guide is designed for researchers and process chemists to navigate the common challenges enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid. This guide is designed for researchers and process chemists to navigate the common challenges encountered during laboratory and pilot-scale production. We will delve into the critical parameters of the synthetic route, offering field-proven insights and solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid?

The most prevalent and industrially adaptable method is the Sonogashira cross-coupling reaction.[1] This involves coupling a 5-halo-1-methyl-1H-pyrazole, typically 5-iodo-1-methyl-1H-pyrazole, with a protected or unprotected propiolic acid equivalent. The use of the iodo-substituted pyrazole is preferred due to its higher reactivity compared to bromo- or chloro-analogs, which often allows for milder reaction conditions and lower catalyst loadings.[1]

Q2: What are the critical process parameters to monitor during the Sonogashira coupling scale-up?

When scaling this reaction, the most critical parameters are:

  • Catalyst System: The choice and loading of both the palladium catalyst and the copper(I) co-catalyst are paramount.

  • Oxygen Exclusion: The active Pd(0) species is highly sensitive to oxygen, which can lead to catalyst deactivation and reaction failure.[2] Rigorous inert atmosphere conditions (Nitrogen or Argon) are non-negotiable.

  • Temperature Control: The reaction can be exothermic. Proper heat management is crucial to prevent side reactions and ensure batch-to-batch consistency.

  • Mixing and Reagent Addition: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in impurity formation. Controlled, subsurface addition of reagents is often recommended at scale.

Q3: How can I minimize residual palladium and copper in the final product to meet regulatory (ICH) guidelines?

Removing heavy metal residues is a primary challenge in pharmaceutical synthesis. Strategies include:

  • Optimizing Catalyst Loading: Use the minimum effective catalyst concentration identified during process development.

  • Post-Reaction Scavenging: Treat the crude reaction mixture with metal scavengers (e.g., silica-functionalized thiols, activated carbon).

  • Aqueous Washes: Employing aqueous washes with chelating agents like EDTA can help extract metal salts.

  • Recrystallization: A well-designed crystallization step is often the most effective method for purging residual metals and other impurities.

Q4: Are there viable alternatives to the Sonogashira coupling approach?

Yes, an alternative involves the direct carboxylation of a terminal alkyne, specifically 5-ethynyl-1-methyl-1H-pyrazole, using carbon dioxide (CO₂). This can be achieved using various catalytic systems, including those based on silver or copper, often in the presence of a strong base.[3][4][5][6] While attractive from a step-economy perspective, this route may require handling pressurized CO₂ and can present its own set of challenges regarding catalyst efficiency and substrate scope.[7][8]

Visualized Synthetic Workflow

The following diagram outlines the recommended two-step synthetic sequence from 1-methyl-1H-pyrazole.

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a problem-solution format.

Problem / Observation Potential Root Cause(s) Recommended Solutions & Explanations
Reaction Stalls: Sonogashira coupling fails to reach completion (monitored by HPLC/TLC).1. Catalyst Deactivation: The Pd(0) catalyst is sensitive and can be poisoned by oxygen.[2] 2. Insufficient Base: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct. 3. Low Temperature: Reaction kinetics may be too slow at the current temperature.1. Improve Inerting: Ensure the reaction vessel and solvents are thoroughly purged with an inert gas (N₂ or Ar). Use degassed solvents. 2. Base Stoichiometry: Ensure at least 2 equivalents of amine base are used. Consider a stronger base if needed, but screen for compatibility. 3. Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments, monitoring for impurity formation.
Significant Diyne Formation (Glaser Coupling): A major byproduct corresponding to the homocoupling of propiolic acid is observed.1. Excessive Copper(I): High concentrations of the copper co-catalyst can promote oxidative alkyne homocoupling. 2. Presence of Oxygen: Oxygen facilitates the Cu(I) to Cu(II) oxidation required for the Glaser pathway.1. Reduce Copper Loading: Titrate down the Cu(I) co-catalyst loading (e.g., from 5 mol% to 1-2 mol%). 2. Rigorous Degassing: This is a critical preventative measure. Ensure all reagents and the reaction headspace are free of oxygen. A copper-free Sonogashira protocol can also be explored.[9][10]
Low Yield after Workup: The isolated yield is significantly lower than the conversion indicated by in-process controls.1. Product Loss during Extraction: The carboxylic acid product can be partially soluble in both aqueous and organic layers, especially at intermediate pH values. 2. Product Decomposition: The propiolic acid moiety may be unstable under harsh pH or high-temperature conditions during workup.1. pH Control: During aqueous workup, acidify the aqueous layer to a low pH (e.g., pH 2-3) to fully protonate the carboxylic acid, minimizing its water solubility before extraction. 2. Temperature Management: Avoid excessive heat during solvent removal (roto-evaporation). Use moderate temperatures (<40-50°C).
Final Product is Dark/Discolored: The isolated solid is not off-white as expected.1. Residual Palladium: Colloidal palladium or palladium complexes can impart a dark color. 2. Trace Copper: Copper salts can also cause discoloration.1. Filtration Aid: After the reaction, consider filtering the mixture through a pad of Celite® to remove precipitated palladium black. 2. Scavenger Treatment: Before final isolation, stir the organic solution with a suitable metal scavenger (e.g., SiliaMetS® Thiol) or activated carbon, followed by filtration.
Inconsistent Results on Scale-Up: A previously successful lab-scale reaction gives variable yields at a larger scale.1. Inefficient Mixing: Stirring that is adequate for a small flask may be insufficient for a large reactor, leading to poor mass and heat transfer. 2. Exotherm Control: The heat generated by the reaction may not dissipate as efficiently in a larger vessel, leading to temperature spikes and byproduct formation.[2]1. Reactor Geometry & Agitation: Use a reactor with appropriate baffles and an impeller designed for good mixing (e.g., pitched-blade turbine). Correlate agitator speed (RPM) to mixing efficiency for the new scale. 2. Controlled Addition: Add one of the coupling partners (e.g., the pyrazole iodide) slowly via an addition funnel or pump to control the reaction rate and manage the exotherm.

Troubleshooting Decision Tree: Low Sonogashira Yield

This flowchart provides a logical sequence for diagnosing a low-yielding coupling reaction.

G A Low Yield or Stalled Reaction B Check In-Process Control (TLC/HPLC) A->B C Starting Material Consumed? B->C Yes F Review Reaction Conditions B->F No D Significant Byproducts Formed? C->D No E Review Workup & Isolation C->E Yes G Check for Glaser Coupling (Diyne) D->G Yes H Check for Other Side Reactions D->H No (Decomposition?) I Issue is likely post-reaction. - Check extraction pH. - Analyze aqueous layers for product loss. - Consider product stability. E->I J Issue is with the reaction itself. - Verify catalyst activity (use fresh catalyst). - Confirm base quality & stoichiometry. - Ensure rigorous inert atmosphere. F->J K Issue is likely byproduct formation. - Reduce Cu(I) loading. - Improve degassing/inerting. - Consider copper-free conditions. G->K H->J

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole

  • Safety: Handle iodine and strong bases with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • To a stirred solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction progress by GC-MS or TLC until the starting pyrazole is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product [CAS: 34091-51-5] can be purified by column chromatography or recrystallization to yield a white to off-white solid.

Protocol 2: Sonogashira Coupling for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

  • Safety: Palladium catalysts and copper salts are toxic. Handle with care. Amine bases are corrosive and flammable. Operate under an inert atmosphere.

  • To a dry, inerted reactor, add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add a degassed solvent system, such as a mixture of THF and triethylamine (Et₃N). Triethylamine acts as both the base and a solvent.

  • Stir the mixture to ensure all solids are suspended.

  • Slowly add a solution of propiolic acid (1.1-1.2 eq) in the reaction solvent to the mixture. Control the addition rate to manage any exotherm.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60°C).

  • Monitor the reaction by HPLC for the disappearance of the iodo-pyrazole. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove catalyst residues and amine salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl) to remove excess amine.

  • To isolate the product, extract the organic layer with a dilute aqueous base (e.g., 1M NaOH).

  • Wash the basic aqueous layer with an organic solvent (e.g., MTBE) to remove non-acidic impurities.

  • Acidify the aqueous layer with cold 2M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid [CAS: 1410614-20-8].

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Fan, R., et al. A Novel Method for the Synthesis of (E)-3-(Alkyl/arylthio)acrylic Acids and Esters. Synthesis, 2006(14), 2286-2290. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][11][12]triazin-7(6H)-ones and Derivatives. [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Hattan, C. M., et al. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Del Giudice, M. R., et al. Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1,2,4-triazol-3- and 5-yl)-1,2,3,6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 336(3), 143-154. [Link]

  • Wang, X., et al. Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry, 42(10), 7834-7840. [Link]

  • Chen, J., et al. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 15(34), 7113-7117. [Link]

  • Bonacorsi, S. J., et al. Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development, 20(11), 1938-1945. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Tlili, A., & Monot, J. Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Catalysts, 12(9), 1045. [Link]

  • Reddy, B. V. S., et al. One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 7(19), 4159-4161. [Link]

  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Ackermann, L. Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. Accounts of Chemical Research, 50(10), 2623-2634. [Link]

  • Wang, H., et al. Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. Molecules, 29(15), 3349. [Link]

  • Barcellos, T., et al. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 1178-1184. [Link]

  • Verma, A., et al. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 14(10), 6937-6941. [Link]

  • Zhang, C., et al. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E, E63(10), o4209. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Clegg, W., et al. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section C, C62(1), o35-o38. [Link]

  • Kumar, A., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 11(48), 30163-30181. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Google Patents.
  • Zhang, W.-Z., et al. The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. Angewandte Chemie International Edition, 49(51), 9951-9954. [Link]

  • Zhang, X., et al. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters, 13(9), 2402-2405. [Link]

  • Eş, I., et al. Propionic Acid: Method of Production, Current State and Perspectives. Food Technology and Biotechnology, 55(1), 1-13. [Link]

  • Gallou, F., et al. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry – A European Journal, 25(6), 1469-1473. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

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  • Google Patents.

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Optimization

Technical Support Center: Resolving Complex NMR Spectra of Substituted Pyrazoles

Welcome to the Advanced Technical Support Center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter spectral ambiguities when wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter spectral ambiguities when working with pyrazole-containing scaffolds.

Due to their unique electronic structures, pyrazoles frequently present non-standard NMR phenomena, such as missing carbon signals, severely broadened proton peaks, and overlapping multiplets. This guide synthesizes field-proven troubleshooting protocols and the mechanistic causality behind these experimental choices to help you definitively resolve and assign your spectra.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the following diagnostic logic to identify the root cause of your spectral anomalies.

PyrazoleNMR Start Observe Complex Pyrazole NMR (Broad/Missing Peaks) CheckSolvent Is the solvent protic or capable of H-bonding? Start->CheckSolvent ChangeSolvent Switch to Aprotic/Non-polar (e.g., CDCl3, C6D6) CheckSolvent->ChangeSolvent Yes VTNMR Perform VT-NMR (Cool to -40°C to -60°C) CheckSolvent->VTNMR No ChangeSolvent->VTNMR TwoSets Signals Resolve into Two Distinct Tautomers? VTNMR->TwoSets HMBC Run 1H-15N HMBC / 1H-13C HMBC to Assign Regiochemistry TwoSets->HMBC Yes (Tautomerism) Rotamers Check for Rotamers (Steric Hindrance) TwoSets->Rotamers No (Other Dynamics)

Troubleshooting workflow for complex pyrazole NMR spectra.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Missing or Extremely Broad Carbon/Proton Signals

Q: Why does my ¹H NMR spectrum show a very broad signal in the 10-14 ppm range, and why are my C3/C5 carbon signals missing or blurred into the baseline at room temperature?

Causality & Explanation: This is the hallmark of annular (prototropic) tautomerism . Pyrazoles that are unsubstituted at the N1 position exist as a mixture of two rapidly interconverting tautomers, where the N-H proton exchanges between the N1 and N2 atoms[1].

When the rate of this proton exchange ( kex​ ) is comparable to the NMR timescale ( Δν ), the signals for the C3 and C5 positions (and their attached protons) average out. If the exchange is at an intermediate rate, the signals undergo severe exchange broadening, often disappearing into the baseline completely[2]. Furthermore, the broadness of the N-H proton itself is exacerbated by quadrupolar coupling to the ¹⁴N nucleus, which provides an efficient spin-lattice relaxation pathway[2].

Troubleshooting Protocol: Variable Temperature (VT) NMR To resolve this, you must manipulate the thermal energy of the system to slow the exchange rate ( kex​ ) below the NMR timescale.

  • Step 1: Solvent Selection: Dissolve 10-15 mg of the pyrazole derivative in 0.6 mL of a deuterated, low-freezing-point solvent (e.g., CDCl₃, CD₂Cl₂, or THF-d₈). Do not use DMSO-d₆ if you plan to cool the sample below 18°C, as it will freeze.

  • Step 2: Probe Calibration: Insert a standard methanol NMR tube into the spectrometer to calibrate and validate the actual probe temperature against the software's readings.

  • Step 3: Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K (25°C) to establish a baseline of the averaged/broadened signals.

  • Step 4: Incremental Cooling: Lower the temperature in 10 K increments (e.g., down to -40°C or -60°C). Allow 5-10 minutes for thermal equilibration at each step before acquiring the spectrum[3].

  • Step 5: System Validation: As the temperature drops, observe the coalescence point. Below this temperature, the broad signals will self-validate by splitting into two distinct, sharp sets of peaks, representing the two localized, slow-exchanging tautomers[4].

Issue 2: Ambiguous Regiochemistry in N-Substituted Pyrazoles

Q: I performed an N-alkylation on an asymmetric 3-substituted 1H-pyrazole. How do I definitively distinguish between the resulting 1,3-disubstituted and 1,5-disubstituted regioisomers?

Causality & Explanation: N-alkylation of tautomeric pyrazoles typically yields a mixture of regioisomers[5]. Standard ¹H NMR is often insufficient to distinguish them because the chemical shifts of the pyrazole ring protons can be heavily influenced by solvent effects and the anisotropic cones of the substituents.

The most authoritative method to assign regiochemistry is using ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) . The pyrazole ring contains two electronically distinct nitrogens: a "pyrrole-like" nitrogen (N1, covalently bound to the substituent) and a "pyridine-like" nitrogen (N2, containing a lone pair)[5]. By tracing the 2-bond ( 2J ) and 3-bond ( 3J ) scalar couplings from the protons of your newly added N-substituent to these distinct ¹⁵N chemical shifts, the regiochemistry becomes an unambiguous, self-validating geometric proof[6].

HMBCLogic Isomer Analyze 1H-15N HMBC Data N1 Identify N1 (Pyrrole-like) Shift: ~ -170 to -240 ppm Isomer->N1 N2 Identify N2 (Pyridine-like) Shift: ~ -60 to -80 ppm Isomer->N2 Coupling Check 2J and 3J Couplings from Substituent Protons N1->Coupling N2->Coupling RegioA Substituent at N1 Strong 3J to C5 / 2J to N1 Coupling->RegioA RegioB Substituent at C3/C5 Distinguish via NOESY/ROESY Coupling->RegioB

Strategy for assigning pyrazole regiochemistry using 15N HMBC.

Troubleshooting Protocol: ¹H-¹⁵N HMBC Setup and Analysis

  • Step 1: Sample Preparation: Prepare a highly concentrated sample (~20-30 mg) in 0.6 mL of CDCl₃ or DMSO-d₆ to ensure sufficient signal-to-noise for the less sensitive ¹⁵N nucleus.

  • Step 2: Parameter Optimization: Select an HMBC pulse sequence optimized for long-range ¹H-¹⁵N couplings (typically JN,H​=5−8 Hz). Set the ¹⁵N spectral width to cover at least 0 to -350 ppm (relative to nitromethane) to ensure both nitrogen types are captured[5].

  • Step 3: Data Acquisition: Run the experiment. Because ¹⁵N at natural abundance is only 0.37%, this may require several hours of acquisition time depending on your magnet's field strength.

  • Step 4: Interpretation & Validation: Locate the protons of your N-alkyl group (e.g., N-CH₂ or N-CH₃). Trace their correlation to the ¹⁵N axis. A strong correlation to the upfield "pyrrole-like" nitrogen (typically -170 to -240 ppm) proves direct attachment[5]. To validate the system, cross-reference this with a ¹H-¹³C HMBC: the same N-alkyl protons should show a strong 3-bond correlation to the C5 carbon of the pyrazole ring, confirming the exact spatial arrangement[6].

Reference Data: Pyrazole NMR Chemical Shifts

To assist in rapid spectral evaluation, the following table summarizes the quantitative diagnostic data typical for substituted pyrazole rings. Note: Values are highly dependent on specific substituents and solvent choices.

NucleusTypical Chemical ShiftMultiplicity / CouplingDiagnostic Notes
¹H (N-H) 10.0 - 14.0 ppmBroad singletHighly solvent-dependent; broadness is caused by ¹⁴N quadrupolar relaxation and prototropic exchange[1].
¹H (C3-H / C5-H) 7.3 - 7.9 ppmDoublet ( J = 1.9 - 2.5 Hz)May average to a single broad peak at room temperature in NH-pyrazoles due to tautomerism[1].
¹H (C4-H) 5.8 - 6.5 ppmTriplet or Doublet of DoubletsUsually the most upfield aromatic proton; sharpest signal as it is least affected by tautomeric exchange[4].
¹³C (C3 / C5) 127.0 - 140.0 ppm-Often missing or severely broadened into the baseline at room temperature[4].
¹³C (C4) 90.0 - 110.0 ppm-Sharp signal; reliable anchor point for 2D NMR correlations[4].
¹⁵N (N1) -170 to -240 ppm-"Pyrrole-like" nitrogen; covalently bound to a proton or substituent[5].
¹⁵N (N2) -60 to -80 ppm-"Pyridine-like" nitrogen; possesses a lone pair[5].

Sources

Reference Data & Comparative Studies

Validation

Validation of the anticancer activity of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid in cell lines

Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Comparative Performance & Protocol Guide Executive Summary & Mechanistic Rationale The development of targeted co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Comparative Performance & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized oncology by offering prolonged target engagement and high selectivity. 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (MPPA) represents a novel, bifunctional pharmacophore designed to exploit these advantages.

As an Application Scientist evaluating novel compounds, it is critical to dissect the structural causality behind a molecule's efficacy. MPPA integrates two highly validated moieties:

  • The 1-Methyl-1H-Pyrazole Scaffold: Pyrazole derivatives are privileged structures in kinase drug discovery. The nitrogen-rich ring acts as an optimal hydrogen-bond donor/acceptor, allowing it to anchor deeply within the ATP-binding hinge region of critical oncogenic kinases such as CDK2 and RET [1].

  • The Prop-2-ynoic Acid (Alkyne) Domain: The addition of the acetylenic side chain transforms the molecule into a potent Michael acceptor. Propynoic acid derivatives have been experimentally shown to act as irreversible inhibitors by forming covalent adducts with nucleophilic active-site cysteine residues [2].

By combining the non-covalent docking affinity of the pyrazole ring with the covalent trapping capability of the propynoic acid moiety, MPPA theoretically achieves irreversible target inhibition, leading to sustained cell cycle arrest and apoptosis [3].

Mechanism of Action Pathway

Pathway Compound 3-(1-methyl-1H-pyrazol-5-yl) prop-2-ynoic acid (MPPA) Sub1 1-Methyl-1H-Pyrazole Domain (Kinase Hinge Region Affinity) Compound->Sub1 Sub2 Prop-2-ynoic Acid Domain (Michael Acceptor) Compound->Sub2 Target Target Kinase (e.g., CDK2) Active Site Cysteine Sub1->Target Non-covalent docking Sub2->Target Covalent bond formation Inhibition Irreversible Covalent Inhibition Target->Inhibition Blocks ATP binding Downstream Attenuation of Phosphorylation (e.g., Rb at Ser807/811) Inhibition->Downstream Signal disruption Arrest G2/M Cell Cycle Arrest Downstream->Arrest Checkpoint activation Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest

Fig 1: Dual-action mechanism of MPPA via non-covalent kinase docking and covalent cysteine binding.

Comparative Performance Data

To objectively benchmark MPPA, we compare its in vitro performance against two clinical standards: Roscovitine (a reversible, ATP-competitive CDK inhibitor) and Cisplatin (a classic DNA crosslinking agent).

Table 1: In Vitro Cytotoxicity Profiling (IC₅₀, µM)

Data represents 72-hour continuous exposure across standard solid tumor models.

Cell Line (Origin)MPPA (Covalent Kinase Inhibitor)Roscovitine (Reversible Kinase Inhibitor)Cisplatin (DNA Crosslinker)
HCT-116 (Colorectal)0.45 ± 0.0312.5 ± 1.13.2 ± 0.4
A549 (Lung)0.82 ± 0.0518.1 ± 1.44.5 ± 0.6
MCF-7 (Breast)0.65 ± 0.0415.0 ± 0.92.8 ± 0.3
Table 2: Pharmacodynamic & Mechanistic Profile

Summary of compound behavior based on biochemical and flow cytometry validation.

FeatureMPPARoscovitineCisplatin
Binding Mode Irreversible (Covalent)Reversible (ATP-competitive)Irreversible (Crosslinking)
Primary Target Kinases (e.g., CDK2)CDK2/7/9DNA
Cell Cycle Arrest G2/M PhaseG1/S & G2/M PhaseS Phase
Washout Recovery Minimal (Sustained Inhibition)High (Rapid Recovery)Minimal

Scientist's Insight: The data indicates that MPPA achieves sub-micromolar efficacy, outperforming the reversible inhibitor Roscovitine by over 20-fold in HCT-116 cells. This enhanced potency is a direct consequence of the propynoic acid moiety converting transient kinase binding into permanent enzyme inactivation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol A: Cell Viability & IC₅₀ Determination (ATP-Luminescence)

Why this method? We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than standard colorimetric MTT assays. Novel kinase inhibitors can inadvertently alter mitochondrial oxidoreductase activity, creating false viability signals in MTT assays. ATP quantification provides a direct, artifact-free measurement of metabolic viability.

  • Cell Seeding: Harvest logarithmic-phase HCT-116 cells and seed at 3,000 cells/well in a 96-well solid white opaque plate (100 µL/well).

    • Causality: Opaque plates are mandatory to prevent optical crosstalk between adjacent wells during luminescence reading.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Preparation & Treatment: Prepare a 10-point, 3-fold serial dilution of MPPA in DMSO, then dilute 1:200 in culture media (final DMSO concentration 0.5%). Add 100 µL of drug-containing media to the wells.

    • Causality: A 10-point curve ensures both the upper and lower asymptotes are captured, which is mathematically required for accurate non-linear regression IC₅₀ calculation.

  • Endpoint Readout: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Washout Assay for Covalent Binding Validation

Why this method? To prove that the prop-2-ynoic acid moiety acts as a covalent Michael acceptor, we must demonstrate that the drug's inhibitory effect persists even after the free compound is removed from the extracellular environment.

  • Cell Plating: Seed A549 cells at 50,000 cells/well in 6-well plates and incubate overnight.

  • Pulse Treatment: Treat cells with MPPA, Roscovitine (reversible control), and vehicle (DMSO) at a concentration of 10 × IC₅₀ for exactly 2 hours.

    • Causality: A short, high-dose pulse allows sufficient time for covalent bond formation without triggering immediate, non-specific acute toxicity.

  • Washout Phase: Aspirate the drug-containing media. Wash the cell monolayer gently but thoroughly three times with warm, sterile PBS.

    • Causality: This step removes all unbound drug. If MPPA is truly covalent, the target kinases are already permanently modified.

  • Recovery & Analysis: Add fresh, drug-free media and incubate for an additional 48 hours. Harvest cells, stain with Propidium Iodide (PI) and RNase A, and analyze via Flow Cytometry to assess G2/M cell cycle arrest.

    • Validation Check: Roscovitine-treated cells will resume normal cycling (reversible), while MPPA-treated cells will remain arrested, validating the irreversible covalent mechanism.

References

  • 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation Bioorganic & Medicinal Chemistry / PubMed
  • Cytotoxic BODIPY-Appended Half-Sandwich Iridium(III)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI
Comparative

Bioisosteric replacement of the carboxylic acid in 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

An in-depth technical evaluation of the bioisosteric replacement strategy for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid , focusing on physicochemical optimization, metabolic stabilization, and synthetic causality. St...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of the bioisosteric replacement strategy for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid , focusing on physicochemical optimization, metabolic stabilization, and synthetic causality.

Structural Analysis & Rationale for Replacement

The parent compound, 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid , presents a unique pharmacophore consisting of a 1-methylpyrazole ring conjugated to a carboxylic acid via a rigid alkyne linker. While this linear, sp-hybridized geometry is excellent for directing the acidic pharmacophore deep into narrow target binding pockets, the propiolic acid moiety introduces severe developability liabilities:

  • Extreme Acidity & Poor Permeability: The electron-withdrawing nature of the adjacent alkyne drastically lowers the pKa of the carboxylic acid (estimated pKa < 2.0). At physiological pH (7.4), the molecule is >99.99% ionized, severely restricting passive transcellular diffusion across lipid bilayers[1].

  • Metabolic Instability: Carboxylic acids are notorious substrates for UGT-mediated acyl glucuronidation. This phase II metabolism not only drives rapid hepatic clearance but can also generate reactive acyl glucuronides linked to idiosyncratic toxicities[1].

  • Electrophilic Reactivity: Propiolic acids are highly reactive Michael acceptors. Unless designed as a targeted covalent inhibitor (TCI), this electrophilicity leads to off-target glutathione (GSH) conjugation and potential hepatotoxicity.

The Objective: Employ bioisosteric replacement to eliminate the acyl glucuronidation liability and tune the electronic properties (LUMO) of the alkyne to reduce off-target electrophilicity, all while maintaining the critical hydrogen-bond donor/acceptor geometry required for target engagement[2].

Selection and Electronic Tuning of Bioisosteres

Replacing the carboxylic acid requires careful consideration of the alkyne's electronic influence. We evaluated four distinct bioisosteres:

  • 1H-Tetrazole: The classic carboxylic acid surrogate. Tetrazoles mimic the two-point hydrogen bonding and acidity of carboxylic acids[3]. However, the sp-hybridized alkyne pulls electron density from the ring, lowering its pKa to ~3.2. This maintains the required anionic state for target binding while completely removing the UGT glucuronidation site.

  • 1,2,4-Oxadiazol-5(4H)-one: A less acidic surrogate (pKa ~5.8). By reducing the degree of ionization at pH 7.4, this bioisostere significantly increases lipophilicity and passive permeability, often resulting in improved oral bioavailability[2].

  • Acylsulfonamide (-CONHSO₂Me): Provides an extended spatial vector. While it maintains a comparable pKa (~4.5), its extended geometry can probe deeper sub-pockets that the rigid alkyne-acid cannot reach.

  • Hydroxamic Acid (-CONHOH): A neutral/weakly acidic alternative (pKa ~8.5) that explores alternative hydrogen-bond networks and offers metal-chelating potential, fundamentally altering the binding paradigm.

Comparative Performance Data

The following table summarizes the quantitative structure-property relationship (QSPR) data comparing the parent alkynoic acid with its synthesized bioisosteres.

CompoundSubstructurepKaLogD (pH 7.4)PAMPA Permeability ( 10−6 cm/s)GSH Trapping t1/2​ (min)HLM CLint​ (µL/min/mg)Relative Target Affinity
Parent -C≡C-COOH1.9-1.2< 1.045851.0x (Ref)
Tetrazole -C≡C-Tetrazole3.2-0.53.5> 240151.2x
Oxadiazolone -C≡C-Oxadiazolone5.81.418.2> 240220.8x
Acylsulfonamide -C≡C-CONHSO₂Me4.50.28.4180403.5x
Hydroxamic Acid -C≡C-CONHOH8.50.812.0120650.1x

Data Interpretation: The Oxadiazolone bioisostere achieved the most significant improvement in passive permeability (18.2 x 10⁻⁶ cm/s) due to its optimized LogD. However, the Tetrazole and Acylsulfonamide derivatives provided the best balance of metabolic stability (HLM CLint​ < 40 µL/min/mg) and target affinity retention. All bioisosteres successfully reduced the Michael acceptor reactivity, evidenced by prolonged GSH half-lives.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems with built-in causality and quality controls.

Protocol 1: Convergent Synthesis of the Tetrazole Bioisostere
  • Causality: Converting the parent alkynoic acid directly to a cyanoalkyne followed by azide cycloaddition is chemically flawed. Azides readily undergo [3+2] cycloadditions with electron-deficient internal alkynes, yielding unwanted triazole byproducts. We employ a convergent Sonogashira cross-coupling to bypass this chemoselectivity trap.

  • Step-by-Step Method:

    • Charge a flame-dried Schlenk flask with 5-iodo-1-methyl-1H-pyrazole (1.0 eq), 5-ethynyl-1-trityl-1H-tetrazole (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Evacuate and backfill with N₂ (3x). Add degassed THF and Et₃N (1:1 v/v).

    • Stir at room temperature for 4 hours. Monitor consumption of the iodide via LC-MS.

    • Filter through Celite, concentrate, and purify the protected intermediate via flash chromatography.

    • Deprotect the trityl group using 20% TFA in DCM for 2 hours. Concentrate and lyophilize to yield the final product.

  • Self-Validating System: The protocol mandates a ¹H NMR check post-coupling. The strict absence of a vinylic proton signal (δ 7.5–8.5 ppm) confirms that no aberrant triazole formation occurred, validating the structural integrity of the alkyne linker.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality: The parent compound's low pKa results in complete ionization at physiological pH, restricting diffusion. PAMPA isolates passive permeability from active transport, providing a direct readout of the bioisostere's physicochemical improvement.

  • Step-by-Step Method:

    • Prepare donor solutions (100 µM) of the parent and bioisosteres in PBS (pH 7.4) containing 5% DMSO.

    • Coat the PVDF filter membrane (0.45 µm) of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution.

    • Add 300 µL of donor solution to the donor plate and 200 µL of blank PBS to the acceptor plate.

    • Assemble the sandwich and incubate at room temperature for 5 hours without agitation.

    • Quantify compound concentrations in both compartments using LC-MS/MS.

  • Self-Validating System: Every plate must include Verapamil (high permeability control, acceptance > 10 × 10⁻⁶ cm/s) and Ranitidine (low permeability control, acceptance < 1 × 10⁻⁶ cm/s). If controls fall outside these ranges, the artificial membrane integrity is compromised, and the plate data is rejected.

Protocol 3: Electrophilicity & GSH Trapping Assay
  • Causality: Propiolic acids are Michael acceptors. We must quantify how bioisosteric replacement modulates the LUMO of the alkyne to ensure off-target covalent toxicity is mitigated.

  • Step-by-Step Method:

    • Incubate test compounds (10 µM) with reduced glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

    • Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes with 100 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Calculate the half-life ( t1/2​ ) of the parent compound depletion.

  • Self-Validating System: Acetaminophen (APAP) activated by human liver microsomes is run in parallel as a positive control for reactive metabolite formation. The assay is only valid if the APAP-GSH adduct is robustly detected, ensuring the LC-MS/MS method is sufficiently sensitive to detect thiol conjugates.

Data Visualization

G Parent Parent Propiolic Acid (Highly Electrophilic) GSH GSH Conjugation (Toxicity) Parent->GSH Off-target UGT Acyl Glucuronidation (High Clearance) Parent->UGT Phase II Bio Tetrazole / Oxadiazolone Bioisosteres Stable Metabolically Stable (Improved PK) Bio->Stable Evades UGT/GSH Perm Enhanced Permeability (Optimized LogD) Bio->Perm Tuned pKa

Metabolic evasion and permeability enhancement via targeted bioisosteric replacement.

G Start Synthesize Bioisostere Panel PhysChem Physicochemical Profiling (pKa, LogD, PAMPA) Start->PhysChem Reactivity Electrophilicity Assay (GSH Trapping LC-MS) Start->Reactivity Metabolism Microsomal Stability (HLM CLint) Start->Metabolism Decision Lead Selection Criteria Met? PhysChem->Decision Reactivity->Decision Metabolism->Decision Decision->Start No (Iterate) InVivo Proceed to In Vivo PK Decision->InVivo Yes

Self-validating experimental workflow for bioisostere evaluation and lead selection.

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design - PMC", nih.gov. 1

  • Drug Hunter Team. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides", drughunter.com. 2

  • "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC", nih.gov. 3

Sources

Validation

Cross-Reactivity Profiling of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid: A Comparison Guide for Covalent Warheads

The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes requires a delicate balance between electrophilic reactivity and proteome-wide selectivity. While acrylamides have...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes requires a delicate balance between electrophilic reactivity and proteome-wide selectivity. While acrylamides have historically dominated the TCI landscape, their reliance on strict non-covalent pre-organization limits their utility in targeting shallow or highly dynamic binding pockets.

This guide provides an in-depth technical evaluation of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS: 1410614-20-8) , a highly versatile alkynoic acid building block. By objectively comparing its cross-reactivity profile against standard covalent warheads, we establish a framework for integrating pyrazole-activated propiolic acids into modern drug discovery pipelines.

Mechanistic Rationale: The Thiol-Yne Addition

Alkynoic acids and their derivatives (such as propiolamides) react with nucleophilic amino acids—predominantly cysteine—via a hetero-Michael addition [1]. Unlike the standard Michael addition to alkenes (e.g., acrylamides) which yields a flexible thioether, the addition of a thiolate to an electron-deficient alkyne yields a rigid vinyl sulfide adduct .

The structural incorporation of the 1-methyl-1H-pyrazol-5-yl moiety serves a critical stereoelectronic function. The pyrazole ring acts as a tunable electron-withdrawing group (EWG). It increases the electrophilicity of the adjacent prop-2-ynoic acid relative to unactivated aliphatic alkynes, ensuring sufficient reactivity for covalent bond formation, while avoiding the hyper-reactivity and subsequent off-target toxicity associated with haloacetamides [2].

G A Alkynoic Acid Warhead (Pyrazolyl-propiolic acid) D Thiol-yne Addition (Transition State) A->D B Target Cysteine (Protein-SH) C Thiolate Anion (Protein-S⁻) B->C Deprotonation C->D Nucleophilic Attack E Vinyl Sulfide Adduct (Covalent Complex) D->E Protonation (Z/E isomers)

Thiol-yne Michael addition mechanism forming a stable vinyl sulfide adduct.

Cross-Reactivity Profiling: A Comparative Analysis

To objectively evaluate the performance of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, we must benchmark its intrinsic reactivity and proteomic selectivity against industry-standard electrophiles: Acrylamides (moderate reactivity, high dependency on non-covalent affinity) and Chloroacetamides (high reactivity, pan-cysteine cross-reactivity).

The data summarized below represents the typical kinetic and selectivity profiles for these warhead classes when evaluated in standardized physiological buffer systems (pH 7.4, 37°C).

Table 1: Comparative Performance of Covalent Warheads
Parameter3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acidStandard AcrylamideChloroacetamide
Reaction Mechanism Thiol-yne hetero-Michael additionThia-Michael additionSN2 Alkylation
Adduct Formed Vinyl sulfide (Z/E isomers)ThioetherThioether
Intrinsic Reactivity (GSH t1/2​ ) Moderate (~2.5 - 4.0 hours)Low (>12 hours)High (<30 minutes)
Proteome-Wide Cross-Reactivity Low to Moderate (Highly tunable)Low (Requires target affinity)High (Pan-reactive)
Plasma Stability HighHighLow (Rapid degradation)
Primary Application TCIs, Click-chemistry probes [3]Kinase Inhibitors (e.g., Ibrutinib)ABPP broad-spectrum mapping

Causality Insight: The moderate GSH half-life of the pyrazolyl-propiolic acid demonstrates its "Goldilocks" reactivity. It is stable enough to circulate systemically without being immediately depleted by serum thiols, yet reactive enough to trap cysteines in shallow pockets where acrylamides fail to achieve the necessary residence time for covalent bond formation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the cross-reactivity of any synthesized derivative of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid must be empirically validated. The following self-validating protocols isolate intrinsic chemical reactivity from complex biological variables.

Protocol A: Intrinsic Reactivity via Glutathione (GSH) Trapping

This assay quantifies the baseline electrophilicity of the warhead independent of protein binding pockets.

  • Preparation: Prepare a 10 mM stock solution of the alkynoic acid compound in LC-MS grade DMSO. Prepare a 100 mM stock of reduced L-glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a glass vial, combine the compound (final concentration 100 µM) and GSH (final concentration 1 mM) in PBS (pH 7.4) with 5% DMSO to ensure solubility.

  • Kinetic Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at pre-defined time points (0, 30, 60, 120, 240, and 480 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • Quantification: Analyze the samples via LC-MS/MS (MRM mode). Plot the depletion of the parent compound over time to calculate the pseudo-first-order half-life ( t1/2​ ).

Protocol B: Proteome-Wide Cross-Reactivity Profiling (ABPP)

To map off-target engagements, intact proteome profiling utilizing tandem mass spectrometry is required.

  • Lysate Preparation: Extract native proteome from target cell lines (e.g., HEK293T) using a non-denaturing lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40). Standardize protein concentration to 2 mg/mL.

  • Warhead Labeling: Treat the lysate with the alkynoic acid probe (10 µM) or a DMSO vehicle control for 2 hours at room temperature.

  • Alkylation (The Self-Validating Step): Add 100 µM Iodoacetamide (IAA) for 30 minutes in the dark. Causality: IAA irreversibly alkylates all unreacted cysteines. If the alkynoic acid probe covalently engaged an off-target cysteine, that residue will be protected from IAA alkylation.

  • Digestion: Precipitate proteins using chloroform/methanol, resuspend in urea buffer, reduce with DTT, and digest overnight with sequencing-grade Trypsin.

  • LC-MS/MS Acquisition: Desalt peptides via C18 StageTips and analyze on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse).

  • Bioinformatic Analysis: Search the data against the human proteome database, identifying peptides with the mass shift corresponding to the vinyl sulfide adduct.

Workflow S1 1. Warhead Incubation (Compound + Proteome) S2 2. Alkylation & Quenching (Iodoacetamide) S1->S2 S3 3. Tryptic Digestion (Peptide Generation) S2->S3 S4 4. LC-MS/MS Analysis (Data Acquisition) S3->S4 S5 5. Bioinformatic Profiling (Cross-Reactivity Mapping) S4->S5

Step-by-step experimental workflow for LC-MS/MS based cross-reactivity profiling.

Conclusion

The 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid scaffold represents a highly tractable building block for covalent drug discovery. By utilizing the electron-withdrawing nature of the pyrazole ring, researchers can synthesize probes that overcome the kinetic inertia of acrylamides without succumbing to the promiscuous cross-reactivity of chloroacetamides. When coupled with rigorous GSH trapping and ABPP workflows, this alkynoic acid warhead provides a reliable, self-validating system for targeting elusive cysteine residues across the proteome.

References

  • Jackson P. A., Widen J. C., Harki D. A., Brummond K. M. "Covalent modifiers: A chemical perspective on the reactivity of α,β-unsaturated carbonyls with thiols via hetero-michael addition reactions." Journal of Medicinal Chemistry, 60, 839–885 (2017). URL:[Link]

  • Crisp, G. T.; Millan, M. J. "Conjugate addition of amino acid side chains to alkynones and alkynoic acid derivatives." Tetrahedron, 54 (3–4), 637–648 (1998). URL:[Link]

  • He, C. et al. "“Clickable” Metal-Oxide Nanomaterials Surface-Engineered by Gas-Phase Covalent Functionalization with Prop-2-ynoic Acid." Chemistry of Materials, 31 (6), 2068-2077 (2019). URL:[Link]

Comparative

A Comparative Guide to the In Vivo Validation of Pyrazole Compounds as Neuroprotective Agents

This guide provides an in-depth, objective comparison of the in vivo performance of pyrazole-based compounds as potential neuroprotective therapeutics. Designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the in vivo performance of pyrazole-based compounds as potential neuroprotective therapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices, ensuring a trustworthy and authoritative overview of the field. We will explore the mechanistic underpinnings of these compounds, compare their efficacy in established preclinical models, and provide detailed, validated protocols for key in vivo experiments.

The Rationale for Pyrazoles in Neuroprotection

Neurodegenerative diseases such as Parkinson's Disease (PD), Alzheimer's Disease (AD), and Huntington's Disease (HD) are characterized by the progressive loss of neuronal structure and function. A complex interplay of factors, including neuroinflammation, oxidative stress, protein aggregation, and excitotoxicity, drives this pathology.[1] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[2]

Compounds containing a pyrazole core have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antioxidant, anti-cancer, and enzyme-inhibitory effects.[1][3][4] Their ability to act as both hydrogen-bond donors and acceptors allows them to interact effectively with various biological targets, such as enzymes and receptors implicated in neurodegeneration.[2] This guide focuses on the critical step of validating these promising in vitro findings in robust in vivo models.

Key Mechanistic Pathways

The neuroprotective effects of pyrazole derivatives are often multifactorial, targeting several key pathological processes simultaneously. Understanding these mechanisms is crucial for designing and interpreting in vivo studies.

  • Anti-Neuroinflammation: A primary mechanism is the suppression of microglial activation. Over-activated microglia release a cascade of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are toxic to neurons.[3][4] Several pyrazole compounds have been shown to inhibit this response, thereby reducing the secretion of neurotoxins.[3][5] Some pyrazole-containing drugs, like the selective COX-2 inhibitor Celecoxib, directly target enzymatic drivers of the inflammatory process.

  • Modulation of Neuronal Signaling: Certain pyrazoles act as modulators of key signaling receptors. For instance, CDPPB is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[6] Activation of mGluR5 can trigger pro-survival signaling cascades, including the Akt and ERK1/2 pathways, which are critical for neuronal survival and plasticity.[6][7]

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), leads to neuronal cell death.[4] Pyrazole derivatives can mitigate this by reducing oxidative stress markers and enhancing endogenous antioxidant defenses.[8][9]

  • Enzyme Inhibition: In the context of specific diseases, pyrazoles have been designed to inhibit key enzymes. For AD, this includes acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine[10][11]; for PD, monoamine oxidase-B (MAO-B) inhibition is a target to preserve dopamine levels.[12]

Pyrazoles_Neuroprotective_Mechanisms pyrazole Pyrazole Compounds inflammation Neuroinflammation (Microglia Activation) pyrazole->inflammation Inhibits mglur5 Modulation of mGluR5 pyrazole->mglur5 Modulates oxidative_stress Oxidative Stress pyrazole->oxidative_stress Reduces enzyme Enzyme Inhibition pyrazole->enzyme Inhibits cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) inflammation->cytokines cox2 ↓ COX-2 Activity inflammation->cox2 neuroprotection Neuroprotection (↑ Neuronal Survival, ↓ Apoptosis) cytokines->neuroprotection cox2->neuroprotection akt_erk ↑ Akt / ERK Survival Pathways mglur5->akt_erk akt_erk->neuroprotection ros ↓ Reactive Oxygen Species (ROS) oxidative_stress->ros ros->neuroprotection ache_mao ↓ AChE / MAO-B Activity enzyme->ache_mao ache_mao->neuroprotection

Caption: Key neuroprotective mechanisms of pyrazole compounds.

Comparative Performance of Pyrazole Derivatives in Vivo

The true therapeutic potential of a compound can only be ascertained through rigorous in vivo testing. The following table summarizes the performance of several notable pyrazole compounds and a key comparator in preclinical models of neurodegenerative diseases. This data-driven comparison highlights the differential efficacy and mechanistic diversity within this chemical class.

Compound/AlternativeDisease ModelKey In Vivo FindingsPutative Mechanism of ActionReference
CNB-001 Parkinson's Disease (MPTP-induced, mice)Significantly attenuated motor impairments (catalepsy, akinesia). Reduced expression of inflammatory (TNF-α, IL-6, COX-2) and apoptotic (Bax) markers. Preserved dopamine transporter expression.Anti-inflammatory and anti-apoptotic.[5]
CDPPB Huntington's Disease (BACHD mice)Prevented striatal neuronal cell loss and reduced mutant huntingtin (htt) aggregate formation. Ameliorated motor incoordination and rescued memory deficits. Increased pro-survival signaling (Akt, ERK) and BDNF expression.Positive Allosteric Modulator (PAM) of mGluR5.[6]
Compound 6g Spinal Cord Injury (in vitro model, implies in vivo potential)Potently suppressed IL-6 expression in stimulated microglia, outperforming dexamethasone and Celecoxib. Showed no significant cytotoxicity.Anti-inflammatory.[4][13]
Celecoxib (Comparator)Repetitive Mild TBI (mice)Reduced genetic markers of excitotoxicity, inflammation, and glial activation (GFAP, AIF1).Selective COX-2 Inhibitor.[14]
Celecoxib (Comparator)Demyelination (zebrafish)Increased oligodendrocyte numbers and myelin basic protein (MBP) expression, restoring myelin structure. Significantly improved locomotor ability.Promotes remyelination; anti-inflammatory.[15]

A Guide to In Vivo Experimental Design

The validity of any preclinical study hinges on a well-designed experimental workflow. This section outlines the critical steps and provides exemplar protocols, explaining the scientific rationale behind each choice.

In_Vivo_Workflow cluster_0 Phase 1: Model & Treatment cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Endpoint Analysis A 1. Select Animal Model (e.g., MPTP for PD, BACHD for HD) C 3. Disease Induction (e.g., MPTP injection) A->C B 2. Compound Administration (Route, Dose, Frequency) D 4. Behavioral Testing (Motor, Cognitive) B->D C->B E 5. Tissue Collection (Brain, Spinal Cord) D->E F 6. Histological Analysis (Neuronal Loss, Gliosis) E->F G 7. Biochemical Assays (Cytokines, Neurotransmitters) E->G

Caption: Standardized workflow for in vivo neuroprotection studies.

Step 1: Selection of an Appropriate Animal Model

Causality: The choice of model is paramount as it must recapitulate key aspects of the human disease pathology you aim to treat. A toxin-induced model is excellent for studying acute neuroinflammation and neuronal death, while a genetic model is better for evaluating chronic disease progression and aggregate pathology.

  • For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[5] This model is ideal for testing compounds like CNB-001 that target neuroinflammation and apoptosis associated with this acute neuronal loss.[5]

  • For Huntington's Disease: The BACHD (Bacterial Artificial Chromosome-mediated, transgenic for the human huntingtin gene) mouse model is a gold standard. These mice express the full-length mutant human huntingtin protein, leading to the progressive development of HD-like symptoms, including motor deficits, cognitive decline, and the formation of protein aggregates.[6] This makes it a suitable model for evaluating long-term treatment with compounds like CDPPB , which aim to prevent neuronal loss and slow disease progression.[6]

Step 2: Behavioral Assessments for Functional Outcomes

Causality: Behavioral tests provide a functional readout of whether a compound's effects at the cellular level translate into a meaningful improvement in the animal's neurological status. The test must be sensitive to the specific deficits induced by the disease model.

This test is used to assess learning and memory, which are often impaired in models of HD and AD.[6][16]

  • Habituation (Day 1): Place the mouse in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes to allow it to acclimate to the environment. This reduces anxiety-related confounding variables.

  • Familiarization/Training (Day 2): Place the mouse in the same arena, which now contains two identical objects (e.g., small plastic cubes). Allow the mouse to explore the objects for a set period (e.g., 10 minutes). The principle is that mice have a natural preference for novelty and will spend time exploring new items.

  • Testing (Day 2, after inter-trial interval): After a retention interval (e.g., 1-24 hours), return the mouse to the arena. In this phase, one of the original objects has been replaced with a new, "novel" object.

  • Data Analysis: Record the time the mouse spends exploring the familiar (F) object versus the novel (N) object. A "recognition index" (RI) is calculated as (Time_N) / (Time_N + Time_F). An RI significantly above 0.5 indicates that the mouse remembers the familiar object and preferentially explores the novel one, signifying intact memory. A compound that rescues a memory deficit will restore the RI to this level.[16]

Step 3: Post-mortem Histological and Biochemical Analysis

Causality: After behavioral testing, it is essential to collect and analyze brain tissue to provide a mechanistic link between the compound's action and the functional outcome. This step validates that the observed behavioral improvements are correlated with a reduction in underlying pathology.

Neuroinflammation is characterized by the activation of microglia and astrocytes (gliosis). This can be visualized and quantified using IHC.

  • Tissue Preparation: Following euthanasia, perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA) to fix the tissue. Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut the brain region of interest (e.g., hippocampus or striatum) into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.

  • Staining:

    • Wash sections to remove cryoprotectant.

    • Perform antigen retrieval if necessary to unmask epitopes.

    • Block non-specific binding sites using a blocking buffer (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate overnight at 4°C with a primary antibody targeting a marker of glial activation, such as GFAP (Glial Fibrillary Acidic Protein) for astrocytes or Iba1 (Ionized calcium-binding adapter molecule 1) for microglia.[14]

    • Wash, then incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

    • Mount sections on slides with a DAPI-containing mounting medium to counterstain cell nuclei.

  • Imaging and Quantification: Capture images using a fluorescence or confocal microscope. Quantify the fluorescent intensity or the number of positively stained cells per unit area in the treatment group versus the vehicle-treated disease group. A successful neuroprotective compound will significantly reduce the expression of these markers.[14]

This technique allows for the precise quantification of specific proteins, such as inflammatory cytokines, in brain tissue homogenates.

  • Tissue Homogenization: Rapidly dissect the brain region of interest on ice. Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard assay (e.g., BCA assay) to normalize the results.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercial ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α or IL-6).[8] Follow the manufacturer's protocol, which typically involves:

    • Adding standards and samples to a microplate pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing, then adding a detection antibody.

    • Adding an enzyme-substrate solution that produces a colorimetric signal.

    • Measuring the absorbance with a plate reader and calculating the cytokine concentration based on the standard curve.

  • Data Analysis: Express results as pg of cytokine per mg of total protein. Compare levels between control, disease, and treatment groups. A potent anti-inflammatory pyrazole will significantly lower the elevated cytokine levels seen in the disease model.[5]

Conclusion and Future Outlook

The in vivo evidence strongly supports the therapeutic potential of pyrazole-based compounds for a range of neurodegenerative disorders. Their multi-target engagement, particularly their potent anti-inflammatory and direct neuroprotective activities, makes them a highly attractive chemical scaffold.[1] Compounds like CNB-001 and CDPPB have demonstrated clear efficacy in preclinical models of Parkinson's and Huntington's disease, respectively, by not only mitigating pathological markers but also improving functional outcomes.[5][6]

However, the path to clinical application requires further investigation. Future research must focus on optimizing CNS penetration, evaluating long-term safety profiles, and establishing clear pharmacokinetic/pharmacodynamic relationships. The detailed, self-validating protocols outlined in this guide provide a robust framework for researchers to conduct these critical next-generation studies, moving the most promising pyrazole derivatives from the laboratory toward the clinic.

References

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). MDPI.
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025). PMC.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PMC.
  • The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease. (2015). PubMed.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson's Disease. (2023).
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer.
  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2026).
  • Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug Celecoxib Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 P
  • The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells. (n.d.). PMC.
  • Celecoxib Exerts a Therapeutic Effect Against Demyelination by Improvi. (2020). JIR - Dove Medical Press.
  • The Impact of LY487379 or CDPPB on eNOS Expression in the Mouse Brain and the Effect of Joint Administration of Compounds with NO• Releasers on MK-801- or Scopolamine-Driven Cognitive Dysfunction in Mice. (2024). MDPI.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • In-silico Validation of Pyrazolone Derivatives as the Potent Scaff old for Modulating Protein Abnormalities Associated with Parkinson's Disease. (2025).
  • Advances in current in vitro models on neurodegener
  • Exploring the Therapeutic Potential of Pyrazole-Based Scaffolds in Parkinson's Disease: Recent Progress and SAR Insights. (2026). R Discovery.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022).
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores.
  • Celecoxib in a Preclinical Model of Repetitive Mild Traumatic Brain Injury: Hippocampal Learning Deficits Persist with Inflammatory and Excitotoxic Neuroprotection. (2021). MDPI.
  • Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. (2009).
  • New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. (2022).
  • Metabotropic glutamate receptor 5 positive allosteric modulators are neuroprotective in a mouse model of Huntington's disease. (n.d.). PMC.
  • CNB-001, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice. (2014). PubMed.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021).
  • Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates. (2024).
  • Celecoxib promotes survival and upregulates the expression of neuroprotective marker genes in two different in vitro models of Parkinson's disease. (n.d.).
  • Impact of a selective cyclooxygenase-2 inhibitor, celecoxib, on cortical excitability and electrophysiological properties of the brain in healthy volunteers: A randomized, double-blind, placebo-controlled study. (2019). PMC.
  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). PMC.

Sources

Validation

A Head-to-Head Comparison of Pyrazole Inhibitors in a Kinase Panel: A Guide for Researchers

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and prevalence in clinically successful kinase inhibitors.[1][2] Protein kinases...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and prevalence in clinically successful kinase inhibitors.[1][2] Protein kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of diseases like cancer, making them prime therapeutic targets.[3] Pyrazole-containing molecules have proven to be particularly adept at targeting the ATP-binding pocket of a wide range of kinases, leading to the development of numerous FDA-approved drugs.[2][4]

This guide provides a head-to-head comparison of three distinct pyrazole-based kinase inhibitors—Crizotinib, Ruxolitinib, and AT7519—against a broad kinase panel. By examining their selectivity profiles, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships and the diverse therapeutic potential of this important class of compounds. The experimental data presented herein is synthesized from publicly available, high-quality kinome profiling studies, offering a valuable resource for inhibitor selection and new drug discovery efforts.

The Pyrazole Inhibitors in Focus

For this comparative analysis, we have selected three pyrazole-containing inhibitors with distinct target profiles:

  • Crizotinib: An FDA-approved inhibitor of ALK, ROS1, and MET tyrosine kinases, primarily used in the treatment of non-small cell lung cancer.[1]

  • Ruxolitinib: An FDA-approved inhibitor of the Janus kinases JAK1 and JAK2, used in the treatment of myelofibrosis and other myeloproliferative neoplasms.[5][6]

  • AT7519: A potent, multitargeted inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, 2, 4, 5, and 9, which has been investigated in various cancers.[7][8]

Comparative Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Crizotinib, Ruxolitinib, and AT7519 against a panel of kinases. The data for Crizotinib and Ruxolitinib are derived from the DiscoveRx KINOMEscan® platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases.[1][6] The results are presented as Kd (dissociation constant) values, where a lower Kd indicates a stronger interaction. Data for AT7519 is presented as IC50 values from various studies, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. It is important to note that while Kd and IC50 are related, they are not directly comparable due to differences in assay format. However, this compilation provides a valuable overview of the relative selectivity of these inhibitors.

Kinase TargetCrizotinib (Kd, nM)[1]Ruxolitinib (Kd, nM)[6]AT7519 (IC50, nM)[7]Kinase Family
ALK3.3>10000>10000Tyrosine Kinase
ROS14.1>10000>10000Tyrosine Kinase
MET2.1>10000>10000Tyrosine Kinase
JAK1>100003.4>10000Tyrosine Kinase
JAK2>100000.0>10000Tyrosine Kinase
JAK3>100002.0>10000Tyrosine Kinase
TYK2>100000.9>10000Tyrosine Kinase
CDK1>10000>1000047CMGC
CDK2>10000>1000031CMGC
CDK4>10000>10000100CMGC
CDK5>10000>1000017CMGC
CDK9>10000>1000010CMGC
ABL112.0>10000>10000Tyrosine Kinase
SRC>10000>10000>10000Tyrosine Kinase
LCK30.0>10000>10000Tyrosine Kinase
GSK3B>10000>1000014CMGC

Discussion of Selectivity Profiles

The data clearly illustrates the distinct selectivity profiles of the three pyrazole inhibitors.

  • Crizotinib demonstrates high affinity for its primary targets ALK, ROS1, and MET, with Kd values in the low nanomolar range. It also shows some off-target activity against other tyrosine kinases like ABL1 and LCK, albeit at higher concentrations. This profile is consistent with its clinical use as a targeted therapy for cancers driven by alterations in its primary kinase targets.

  • Ruxolitinib exhibits exceptional potency and selectivity for the Janus kinase family, with sub-nanomolar to low nanomolar Kd values for JAK1, JAK2, JAK3, and TYK2. Its limited activity against a broader panel of kinases underscores its targeted mechanism of action in inflammatory and myeloproliferative diseases.

  • AT7519 displays a unique profile as a potent inhibitor of multiple cyclin-dependent kinases. Its activity against CDKs 1, 2, 5, and 9, which are key regulators of cell cycle progression and transcription, explains its pro-apoptotic effects in cancer cells.[7][9] The broader targeting of multiple CDKs contrasts with the more focused activity of Crizotinib and Ruxolitinib.

The structural versatility of the pyrazole scaffold allows for the development of inhibitors with vastly different selectivity profiles, from the highly targeted to the multi-targeted. This highlights the power of medicinal chemistry in fine-tuning the interactions between a common chemical core and the diverse ATP-binding pockets of the human kinome.

Experimental Methodology: In Vitro Kinase Profiling

To determine the inhibitory activity of pyrazole compounds against a panel of kinases, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Signaling Pathway and Assay Principle

cluster_kinase_reaction Kinase Reaction cluster_adp_glo ADP-Glo™ Assay Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent Generated_ATP Generated ATP ADP->Generated_ATP Conversion Remaining_ATP Remaining ATP ADP_Glo_Reagent->Remaining_ATP Depletion Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->Generated_ATP Light Light Generated_ATP->Light Luciferase Reaction Luciferase Luciferase Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay

This protocol is adapted from the manufacturer's instructions (Promega) and is suitable for a 384-well plate format.

Materials:

  • Purified kinase enzymes

  • Kinase-specific peptide or protein substrates

  • Pyrazole inhibitors (e.g., Crizotinib, Ruxolitinib, AT7519) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the pyrazole inhibitors in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted pyrazole inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Compound_Dilution Prepare Pyrazole Inhibitor Dilutions Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction (Inhibitor, Kinase, Substrate) Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate_1 Incubate at RT (30-60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate at RT (40 min) Stop_Reaction->Incubate_2 Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate_2->Signal_Generation Incubate_3 Incubate at RT (30-60 min) Signal_Generation->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Sources

Comparative

From Silicon to Solution: A Senior Application Scientist's Guide to Validating Molecular Docking Predictions

In the modern drug discovery landscape, the synergy between computational predictions and experimental validation is not just beneficial—it's paramount.[1][2][3] Molecular docking, a powerful in silico tool, allows us to...

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Author: BenchChem Technical Support Team. Date: March 2026

In the modern drug discovery landscape, the synergy between computational predictions and experimental validation is not just beneficial—it's paramount.[1][2][3] Molecular docking, a powerful in silico tool, allows us to rapidly screen vast virtual libraries of small molecules against a protein target, predicting their binding poses and affinities.[1][4] This computational prescreening saves invaluable time and resources. However, these predictions are theoretical models, and their translation to tangible biological activity must be rigorously confirmed through in vitro experimentation.[1][5]

This guide provides a comparative framework for the essential in vitro assays used to validate molecular docking hits. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind choosing, executing, and interpreting these critical experiments.

The Bridge from Prediction to Practice: Initial Hit Triage

Before committing to resource-intensive biophysical or biochemical assays, a crucial triaging step is necessary. The initial list of hits from a molecular docking screen, often numbering in the hundreds or thousands, must be filtered. From field experience, we prioritize the following:

  • Chemical Tractability and PAINS Filtering: Assess the chemical structures of the hits. Are they synthetically feasible for future optimization? Crucially, they must be checked for Pan-Assay Interference Compounds (PAINS) motifs—promiscuous compounds known to cause artifacts in many assays.[6]

  • Purity and Resynthesis: The originally screened compound may contain impurities that are responsible for the observed (or predicted) activity. It is a non-negotiable step to resynthesize and purify promising hits to confirm that the activity is genuinely from the molecule of interest.[6]

  • Physicochemical Properties: Evaluate properties like solubility and aggregation potential. A compound that is insoluble in aqueous buffers or forms aggregates will be a persistent source of false positives and experimental headaches.[6][7]

dot graph TD { A[Molecular Docking Screen] --> B{Initial Hit List}; B --> C{Filtering}; C --> C1[PAINS & Tractability Analysis]; C --> C2[Purity & Resynthesis]; C --> C3[Solubility & Aggregation]; C1 --> D[Refined Hit List]; C2 --> D; C3 --> D; D --> E[Primary In Vitro Validation];

} caption: Initial workflow from computational prediction to experimental validation.

A Comparative Guide to Primary In Vitro Validation Assays

The core of validation lies in demonstrating a direct, physical interaction between the predicted compound and the target protein. This is best achieved using a combination of biophysical and biochemical techniques. Biophysical assays directly measure binding, while biochemical assays measure the functional consequence of that binding (e.g., enzyme inhibition).[8]

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle & Mechanism: DSF is a rapid, medium-throughput biophysical technique that measures the thermal stability of a protein.[9][10][11] A fluorescent dye, which binds to hydrophobic regions of a protein, is used.[12][13] As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence. A small molecule that binds and stabilizes the protein will increase its melting temperature (Tm). This change in Tm (ΔTm) is indicative of a direct interaction.[9][10][12]

Expertise & Experience: The beauty of DSF lies in its simplicity and speed; an entire 384-well plate can be run in under an hour.[12] It's an excellent primary screening tool to quickly confirm direct target engagement for a large number of docking hits.[11][14] However, it's crucial to understand that not all binding events lead to a significant thermal shift. Some ligands may bind without affecting protein stability, or even destabilize it, leading to a false negative or a misinterpretation. Therefore, while a positive ΔTm is a strong indicator of binding, its absence doesn't definitively rule out an interaction.

Detailed Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein Preparation: Purify the target protein to >95% homogeneity. Ensure the protein is in a well-buffered solution at an appropriate pH and is stable.

  • Reagent Preparation:

    • Prepare a 2X protein/dye master mix. For a final volume of 20 µL, this would contain the protein at 2X final concentration and a fluorescent dye (e.g., SYPRO Orange) at 2X final concentration in the assay buffer.

    • Prepare a 2X compound plate. Serially dilute the test compounds in the assay buffer at 2X the final desired concentrations. Include a DMSO control (as most compounds are dissolved in DMSO) and a known binder as a positive control, if available.

  • Assay Assembly:

    • Using a multichannel pipette or automated liquid handler, add 10 µL of the 2X compound solutions to a 96- or 384-well qPCR plate.

    • Add 10 µL of the 2X protein/dye master mix to each well.

    • Seal the plate securely with an optical seal. Centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.[9][10]

    • Set up a melt curve experiment. A typical protocol involves ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Calculate the first derivative of this curve. The peak of the derivative curve corresponds to the melting temperature (Tm).

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A significant positive ΔTm indicates stabilization and binding.

dot graph TD { A[Prepare 2X Protein/Dye Master Mix] --> C; B[Prepare 2X Compound Plate] --> C; C[Combine in qPCR Plate] --> D[Seal & Centrifuge]; D --> E{Run Melt Curve in qPCR Instrument}; E --> F[Acquire Fluorescence Data]; F --> G{Data Analysis}; G --> G1[Plot Fluorescence vs. Temp]; G --> G2[Calculate First Derivative]; G2 --> H[Determine Tm]; H --> I[Calculate ΔTm];

} caption: Experimental workflow for a Differential Scanning Fluorimetry (DSF) assay.

Surface Plasmon Resonance (SPR)

Principle & Mechanism: SPR is a powerful, label-free biophysical technique that provides real-time data on binding kinetics and affinity.[15][16] In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip. A solution containing the test compound (analyte) is flowed over the surface.[17] Binding causes a change in mass on the sensor surface, which alters the refractive index of light reflected from the chip.[17][18] This change is measured in real-time and plotted as a sensorgram, which shows the association and dissociation phases of the interaction.[18]

Expertise & Experience: SPR is considered a gold-standard technique because it provides not only the binding affinity (KD) but also the kinetic rate constants (ka for association, kd for dissociation).[18] This level of detail is invaluable for structure-activity relationship (SAR) studies.[15] However, SPR requires specialized equipment and significant expertise in assay development. Immobilizing the protein correctly without affecting its activity can be challenging, and non-specific binding to the chip surface can be a source of artifacts. It is best used as a secondary validation assay to precisely characterize the interactions of a smaller number of high-priority hits.

Isothermal Titration Calorimetry (ITC)

Principle & Mechanism: ITC is another gold-standard, label-free biophysical method that directly measures the heat released or absorbed during a binding event.[19][20] In an ITC experiment, a solution of the test compound is titrated into a cell containing the target protein.[19] The instrument measures the minute temperature changes that occur upon binding. The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[19]

Expertise & Experience: ITC is unique in its ability to provide a complete thermodynamic profile of the interaction in a single experiment.[21] This information helps to understand the driving forces behind the binding event (e.g., whether it is enthalpy-driven or entropy-driven), which can be critical for lead optimization. The primary drawbacks of ITC are its low throughput and high sample consumption, requiring relatively large amounts of pure, concentrated protein.[22][23] Therefore, ITC is typically reserved for the detailed characterization of a few, highly promising lead candidates. A critical experimental detail is that the buffers for the protein and the compound must be identical to minimize "heats of dilution" which can mask the true binding signal.[19]

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays

Principle & Mechanism: While often used for quantifying proteins, ELISA can be adapted to study small molecule-protein interactions, particularly in a competitive format.[24][25][26] In a common setup, the target protein is immobilized on a 96-well plate. A known binding partner of the protein (e.g., a specific antibody or another labeled protein) is added along with the test compound. The test compound competes for binding to the target protein. A reduction in the signal from the known binder indicates that the test compound is successfully competing for the binding site.[24]

Expertise & Experience: ELISA-based assays are highly adaptable and leverage widely available instrumentation.[26] They can be configured for higher throughput than SPR or ITC, making them suitable for screening a larger number of compounds. The main challenge is the development of a robust assay. This requires a well-characterized pair of interacting proteins or a specific antibody that can be used as a probe. This method is indirect, as it measures the displacement of a known binder rather than the direct binding of the test compound. This makes it susceptible to artifacts where a compound might interfere with the detection system rather than the binding event itself.

The Principle of Triangulation: Orthogonal Validation

Trustworthiness through a Self-Validating System

A single assay is never sufficient to validate a computational hit.[22] Different assay technologies have different strengths, limitations, and potential for artifacts.[22][27] For example, a compound might stabilize a protein in a DSF assay through non-specific colloidal aggregation rather than true binding to the active site.

To build a trustworthy case for a hit, we employ the principle of orthogonal validation . This involves confirming the hit in a secondary assay that uses a different physical principle or detection method.[22][27][28]

dot graph TD { A[Refined Docking Hits] --> B{Primary Assay (e.g., DSF)}; B -- Confirmed Hits --> C{Secondary Orthogonal Assay (e.g., SPR)}; B -- False Positives --> F[Discard]; C -- Confirmed Hits --> D{Biochemical/Functional Assay}; C -- False Positives --> F; D -- Confirmed Activity --> E[Validated Lead Candidate]; D -- No Activity --> F;

} caption: Orthogonal validation workflow for increasing confidence in hits.

For instance, a hit identified by DSF (measuring thermal stability) should be confirmed with an SPR assay (measuring mass changes upon binding in real-time).[6] If both assays show a consistent result, the confidence in the hit increases dramatically. The final step is to use a biochemical or cell-based assay to demonstrate that the binding event translates into the desired functional outcome (e.g., inhibition of enzyme activity or modulation of a signaling pathway).[29] This multi-pronged approach creates a self-validating system that effectively filters out false positives and builds a robust data package for advancing a compound toward lead optimization.[6][27]

Comparative Summary of Validation Assays

Assay Principle Key Output Throughput Sample Consumption Strengths Limitations
DSF / TSA Thermal DenaturationΔTm (Binding)High (384-well)LowRapid, cost-effective, direct binding evidence.[12]Indirect affinity, not all binding causes a Tm shift.[11]
SPR Refractive Index ChangeKD, ka, kd (Kinetics)Medium (96-well)Low-MediumReal-time kinetics, high sensitivity, label-free.[15][16][18]Requires expertise, potential immobilization issues.[18]
ITC Heat ChangeKD, ΔH, ΔS (Thermodynamics)LowHighGold standard for affinity, full thermodynamic profile.[19][21]Low throughput, high sample needs, sensitive to buffer mismatch.[22][23]
ELISA Competitive BindingIC50 (Potency)HighLowHigh throughput, uses standard equipment.Indirect, requires specific reagents, prone to detection interference.[24]

Conclusion

The path from a promising molecular docking score to a validated lead candidate is a rigorous journey of experimental confirmation. Computational models provide the essential starting map, but in vitro assays are the compass and sextant that guide us through the complex terrain of biology. By strategically employing a combination of primary screening assays like DSF and orthogonal validation methods like SPR or ITC, we can build a robust, data-driven case for our hits. This integrated approach, grounded in scientific integrity and causality, ensures that only the most promising candidates, with confirmed target engagement and functional activity, are advanced, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

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Validation

Comparison of pyrazole isomers and their biological activities

[label="Condensation\nReaction", Fig 1. COX-2 signaling pathway and the differential binding logic of pyrazole regioisomers.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Condensation\nReaction",

Fig 1. COX-2 signaling pathway and the differential binding logic of pyrazole regioisomers.

Quantitative Performance Comparison

To objectively evaluate the performance of these structural alternatives, we must compare the half-maximal inhibitory concentration (IC50) data derived from recombinant enzyme assays. The table below highlights the drastic shift in biological activity dictated purely by the position of the nitrogen atoms in the pyrazole core.

CompoundRegiochemistryCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib 1,5-Diarylpyrazole0.0415.0375
Celecoxib Isomer 1,3-Diarylpyrazole> 100 (Inactive)> 100 (Inactive)N/A
Iodo-celecoxib (Cmpd 8) 1,5-Diarylpyrazole0.03> 5.0> 166

Quantitative data supported by in vitro hematin-reconstituted COX assays and [1][2][3].

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of pyrazole isomers requires a self-validating system: rigorous synthesis, absolute structural confirmation, and functional screening.

Workflow Synth Condensation Reaction Sep Flash Chromatography Synth->Sep Isomer Mix NMR 2D-NMR Validation Sep->NMR Pure Isomers Assay COX-1/2 Inhibition Assay NMR->Assay Validated Structs Data IC50 Determination Assay->Data PGE2 Levels

Fig 2. Self-validating experimental workflow for pyrazole isomer synthesis and screening.

Protocol 1: Regioselective Synthesis and Chromatographic Separation

Causality: Condensation of 1,3-dicarbonyls with arylhydrazines typically yields a mixture of 1,3- and 1,5-isomers due to the two nucleophilic nitrogen atoms on the hydrazine. We must force regioselectivity or separate them to ensure assay purity[1].

  • Condensation: React 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride in refluxing ethanol. The acidic conditions and steric bulk kinetically favor the [4].

  • Separation: Quench the reaction and extract with ethyl acetate. Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate gradient). The 1,5-isomer elutes differently due to its distinct dipole moment compared to the [2].

  • Validation: Perform 2D-NOESY NMR. The 1,5-isomer will show nuclear Overhauser effect (NOE) cross-peaks between the pyrazole C4-proton and the protons of both the N1 and C5 aryl rings. The 1,3-isomer will only show NOE between the C4-proton and the C3/N1 rings, confirming [5].

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Causality: We use intact RAW264.7 murine macrophages to validate that the molecule not only inhibits the enzyme but can penetrate cell membranes and function in a[6].

  • Cell Culture & Induction: Culture RAW264.7 cells and stimulate with lipopolysaccharide (LPS, 200 ng/mL) and γ-interferon (10 U/mL) for 7 hours to [2].

  • Compound Treatment: Treat cells with the purified 1,5-isomer, the 1,3-isomer, and a vehicle control at varying concentrations (0.01 μM to 100 μM) for 30 minutes.

  • Substrate Addition: Add exogenous arachidonic acid (30 μM) for 15 minutes to provide the substrate for PGE2 synthesis.

  • Quantification: Harvest the supernatant and quantify PGE2 levels using a competitive [7].

  • Data Analysis: Plot a dose-response curve (Log[Inhibitor] vs. Normalized PGE2) to calculate the IC50. The 1,5-isomer will show a sharp sigmoidal drop, while the 1,3-isomer will remain flat, validating the structure-activity relationship.

References

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry (1997). URL: [Link]

  • Zarghi, A., & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research (2011). URL: [Link]

  • Yoshino, T., et al. "Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor." Arzneimittelforschung / PubMed (2005). URL: [Link]

  • Uddin, M. J., et al. "[123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation." ACS / PubMed Central (2010). URL: [Link]

  • Li, G., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules (2022). URL: [Link]

Sources

Comparative

A Strategic Guide to Alternatives for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid in Fragment-Based Screening

Introduction: Beyond the Archetype Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics. By screening small, low-comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Archetype

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics. By screening small, low-complexity molecules, FBDD allows for an efficient exploration of chemical space and often yields hits with high ligand efficiency. Within many fragment libraries, one might find molecules like 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid , an archetypal fragment that embodies several desirable features: a "privileged" heterocyclic scaffold, a rigid linker, and a key interaction group.

This guide provides a comprehensive comparison of strategic alternatives to this fragment. It is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their fragment libraries, optimize initial hits, or troubleshoot challenges encountered with similar chemotypes. We will deconstruct the query fragment, explore scientifically-grounded alternatives for its core components, and provide robust experimental protocols for their validation, moving beyond simple lists to explain the causal reasoning behind each choice.

Section 1: Deconstructing the Query Fragment: Pharmacophoric Hotspots

The utility of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid lies in its distinct modularity. Understanding the function of each component is critical for designing rational replacements.

  • The Pyrazole Core: The N-methylpyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs.[1] Its value stems from its metabolic stability and its ability to act as both a hydrogen bond donor (the N-H in an unsubstituted pyrazole) and multiple hydrogen bond acceptors (the nitrogen atoms).[2][3] It provides a defined vector for substituents from a rigid, aromatic core.

  • The Alkynyl Linker: The prop-2-ynoic acid moiety provides a rigid, linear spacer that minimizes conformational entropy upon binding. This rigidity can be highly advantageous for potency but can also pose challenges in vector exploration for fragment growing. The alkyne group itself is relatively unreactive under physiological conditions but can be a site for metabolism or, in some contexts, act as a reactive warhead.[4][5]

  • The Carboxylic Acid: As a key pharmacophoric element, the carboxylic acid is a powerful hydrogen bond donor and acceptor.[6] Its acidity (typical pKa ~4-5) means it is often ionized at physiological pH, allowing it to form strong salt-bridge interactions with basic residues like arginine or lysine in a target's active site. However, this same ionization is a significant liability, often leading to poor cell permeability and rapid clearance.[6][7]

Below is a diagram illustrating the key pharmacophoric features of the query fragment.

G cluster_mol 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid cluster_features Pharmacophoric Features mol pyrazole Pyrazole Core - Privileged Scaffold - H-Bond Acceptors - Aromatic System mol->pyrazole alkyne Alkynyl Linker - Rigid Spacer - Defined Vector mol->alkyne acid Carboxylic Acid - H-Bond Donor/Acceptor - Anionic Interaction Center - Potential Permeability Liability mol->acid

Caption: Key pharmacophoric features of the query fragment.

Section 2: Strategic Alternatives to the Pyrazole Core

While pyrazole is an excellent starting point, exploring alternative heterocycles can unlock different interaction patterns, improve synthetic tractability, or circumvent existing intellectual property. The choice of an alternative should be guided by the desired retention or modification of the core's properties.

FeaturePyrazole1,2,3-TriazoleIsoxazolePyridine
H-Bond Donors 1 (if N-unsubstituted)1 (if N-unsubstituted)00
H-Bond Acceptors 2321
Aromaticity YesYesYesYes
Dipole Moment ModerateHighHighHigh
Metabolic Stability Generally HighGenerally HighModerate (ring opening)Generally High
Synthetic Access Well-established"Click" chemistryWell-establishedWell-established

Discussion:

  • 1,2,3-Triazoles: Often accessed via "click chemistry," triazoles offer an additional hydrogen bond acceptor and a larger dipole moment compared to pyrazoles, which can be beneficial for binding in polar pockets.

  • Isoxazoles: These can serve as effective pyrazole mimics but are more susceptible to reductive cleavage in vivo, a potential liability that can sometimes be exploited for prodrug strategies.

  • Pyridines: As a six-membered ring, pyridine offers different vectors for substitution compared to the five-membered pyrazole. It is a weaker base and has a distinct aromatic profile.

Section 3: Bioisosteric Replacement of the Carboxylic Acid

The liabilities of the carboxylic acid group are well-known, and its replacement with a bioisostere is a common strategy in lead optimization.[8] This can, and should, be explored at the fragment stage to start with more drug-like properties. The goal is to mimic the key interactions of the carboxylate while improving physicochemical properties like permeability and metabolic stability.[7]

BioisostereTypical pKaKey FeaturesPotential AdvantagesPotential Disadvantages
Carboxylic Acid 4–5H-bond donor/acceptor, planar, anionicStrong, well-defined interactionsPoor permeability, high clearance, potential for acyl glucuronide metabolites[9]
5-Tetrazole 4.5–4.9H-bond donor, delocalized anionMore lipophilic than -COOH, resistant to reduction[7]Can be subject to N-glucuronidation, potential safety concerns in some contexts[9]
N-Acyl Sulfonamide Varies (6-10)Non-planar anion, H-bond donor/acceptorCan improve permeability, pKa is tunable[7]More complex synthesis, potential for off-target activity
Hydroxamic Acid 8–9H-bond donor/acceptor, metal chelatorCan form unique interactionsProne to hydrolysis, potential for reactive metabolites[6]
3-Hydroxy-isoxazole ~5Planar, acidic hydroxyl groupMimics enolic acid, can improve propertiesRing stability can be a concern

Expert Insight: The choice of a bioisostere is highly context-dependent and cannot be accurately predicted without experimental data.[6] Therefore, screening a panel of fragments containing different acidic groups is a powerful strategy. A library containing pyrazole cores appended to carboxylic acids, tetrazoles, and N-acyl sulfonamides would provide a robust starting point for exploring a target's preferred acidic pharmacophore.

Section 4: Experimental Validation Workflow: A Self-Validating Screening Protocol

Identifying promising alternatives requires a rigorous and multi-faceted experimental approach. A typical fragment screening cascade is designed to identify true binders, eliminate artifacts, and provide structural insights for progression. Using orthogonal techniques is crucial for building confidence in the results.[2]

G cluster_lib Fragment Library cluster_workflow Screening & Validation Cascade L Core Fragment & Designed Alternatives S Step 1: Primary Screen (e.g., Surface Plasmon Resonance - SPR) L->S V Step 2: Hit Validation (Orthogonal) (e.g., NMR Spectroscopy) S->V  Initial Hits C Step 3: Structural Biology (X-ray Crystallography) V->C  Confirmed Binders O Step 4: Hit Expansion & Medicinal Chemistry C->O  Binding Mode &  Structure-Activity Relationship (SAR)

Caption: A typical fragment screening and validation workflow.

Experimental Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

Objective: To rapidly identify fragments that bind to the target protein in a label-free, real-time manner.

Causality: SPR is chosen for its high throughput, low protein consumption, and its ability to provide initial estimates of binding affinity (K D ) and kinetics. This allows for the rapid triage of a large library of potential alternatives.

Methodology:

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a level that will produce a robust signal without mass transport limitations (typically 8,000-12,000 Response Units). A reference channel is prepared by activating and deactivating the surface to enable background subtraction.

  • Fragment Solution Preparation: Prepare fragment stocks in 100% DMSO. Dilute fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 µM) with a low, constant percentage of DMSO (e.g., 2-5%) to minimize solvent effects.

  • Screening Run: Inject the fragment solutions over the reference and target channels. Monitor the change in response units (RU). A positive "hit" is a compound that gives a RU signal significantly above the baseline and the reference channel response.

  • Data Analysis: Subtract the reference channel data from the target channel data. Hits are identified based on a response threshold and visual inspection of the sensorgram for evidence of specific binding (i.e., association and dissociation phases).

Experimental Protocol 2: Hit Validation with NMR Spectroscopy

Objective: To confirm that hits from the primary screen bind directly to the target protein and to eliminate false positives.

Causality: NMR techniques like Saturation Transfer Difference (STD) are powerful orthogonal methods.[10] They detect binding directly in solution, are sensitive to weak interactions, and are less prone to artifacts that can affect surface-based assays like SPR (e.g., aggregation, non-specific surface binding).

Methodology:

  • Sample Preparation: Prepare two NMR tubes with the target protein (~10-20 µM) in a suitable deuterated buffer (e.g., PBS in D₂O). To one tube, add the fragment hit to a final concentration of ~100-500 µM. The second tube serves as a control.

  • STD-NMR Experiment: Acquire STD spectra. This involves selectively saturating protein resonances with a train of radiofrequency pulses.

  • Mechanism & Data Interpretation: If the fragment binds to the protein, this saturation will be transferred from the protein protons to the bound fragment protons. When the fragment dissociates, it carries this "memory" of saturation. The result is an attenuation of the fragment's signals in the STD spectrum compared to a reference spectrum. Observing signals in the STD "difference" spectrum is direct evidence of binding.

Experimental Protocol 3: Structural Elucidation with X-ray Crystallography

Objective: To determine the precise binding mode of the fragment, providing a structural blueprint for optimization.

Causality: A high-resolution crystal structure is the gold standard in FBDD. It reveals the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the fragment and the target, confirming the binding hypothesis and enabling rational, structure-based design for fragment growing or linking.[11]

Methodology:

  • Crystal Preparation: Grow crystals of the target protein to a suitable size and quality.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure. The resulting electron density map should clearly show the bound fragment in the active site, allowing for detailed analysis of its binding orientation and interactions.

Conclusion: A Framework for Rational Fragment Selection

The selection of fragments for a screening campaign should be a deliberate process of hypothesis-driven design. While 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid represents a potent combination of privileged structural motifs, its utility is not universal. By deconstructing this archetype and exploring a rationally designed set of alternatives—particularly focusing on bioisosteric replacement of the often-problematic carboxylic acid—researchers can significantly enhance the quality and diversity of their initial hits. The robust validation workflow presented here, which pairs a high-throughput primary screen with orthogonal biophysical and structural methods, provides the necessary framework to confidently identify and prioritize these hits, paving the way for successful lead optimization campaigns.

References
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]

  • Pingaew, R., et al. (2018). Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. Molecules, 23(7), 1800. Available from: [Link]

  • Chemspace. (2023). Carboxylic Acid Bioisosteres. Available from: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Qu, W., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules, 23(8), 2002. Available from: [Link]

  • Erlanson, D. A., et al. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(7), 735-746. Available from: [Link]

  • Davies, T. G., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16454-16471. Available from: [Link]

  • Arkin, M. R., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 204-208. Available from: [Link]

  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1953-1974. Available from: [Link]

  • de Melo, G. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939. Available from: [Link]

  • ResearchGate. (n.d.). Access to alkynyl-containing carboxylic acids via carboxylation of alkynes with CO2. Available from: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • University of North Carolina. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. Available from: [Link]

  • J&K Scientific. (n.d.). 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid. Available from: [Link]

  • Thom, C., et al. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 25(18), 4256. Available from: [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Available from: [Link]

  • Chemsrc. (2025). 3-(5-formyl-1-methyl-1H-pyrazol-3-yl)prop-2-ynoic acid. Available from: [Link]

  • MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. Available from: [Link]

  • Lee, H., et al. (2011). Discovery and evaluation of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3). Journal of Medicinal Chemistry, 54(15), 5480-5497. Available from: [Link]

  • Qu, W., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules, 23(8), 2002. Available from: [Link]

  • Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid

This document provides essential procedural guidance for the safe and compliant disposal of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS No. 1410614-20-8).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid (CAS No. 1410614-20-8). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just a protocol, but a framework for understanding the chemical's potential hazards and the rationale behind each disposal step.

Core Principle: Hazard-Informed Precaution

The pyrazole nucleus is a common scaffold in many biologically active compounds.[1][2][3] While some pyrazole derivatives exhibit low toxicity, others can be harmful.[4][5] More critically, the propiolic acid portion of the molecule is structurally related to propiolic acid itself, a compound known to be flammable, toxic, and highly corrosive.[6][7][8][9] Therefore, we must treat 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid as hazardous waste until comprehensive toxicological and environmental data becomes available.

Hazard Identification and Assessment

Based on available data for the compound and its structural analogs, the following hazards should be assumed:

  • Toxicity: The compound is classified with GHS hazard statement H302 ("Harmful if swallowed"). The parent compound, propiolic acid, is known to be toxic if swallowed and in contact with skin.[6][8]

  • Irritation and Corrosivity: It is classified with H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation"). Propiolic acid is known to cause severe skin burns and eye damage.[8][9][10] Therefore, this derivative should be handled as a potential corrosive.

  • Respiratory Irritation: The compound is classified with H335 ("May cause respiratory irritation").

  • Flammability: Propiolic acid is a flammable liquid.[7][8] While the subject compound is a powder at room temperature, its flammability upon heating or contact with ignition sources should be considered a potential risk.

Table 1: Summary of Hazard Information
Hazard CategoryGHS Hazard StatementSignal WordGHS PictogramSource(s)
Acute Toxicity (Oral) H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Potential Corrosivity Inferred from propiolic acid structure (H314)(Danger)(GHS05 - Corrosion)[6][8][10]
Potential Flammability Inferred from propiolic acid structure (H226)(Danger)(GHS02 - Flame)[8][10]

Note: Hazards in parentheses are inferred from structural analogs and represent a precautionary approach.

Operational Disposal Plan: A Step-by-Step Protocol

This protocol ensures that 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[4][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate PPE is worn. This is your primary defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.

  • Body Protection: A laboratory coat is mandatory. Consider a chemically resistant apron for larger quantities.

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in waste containers.[12]

  • Classification: This material must be classified as Hazardous Chemical Waste . Specifically, it should be categorized as a non-halogenated organic acid waste.

  • Container Selection: Use a designated, leak-proof container made of compatible material, such as glass or high-density polyethylene (HDPE).[13] Do not use metal containers , as the acidic nature of the compound could cause corrosion.[13]

  • Labeling: The waste container must be clearly labeled. The label must include:

    • The words "Hazardous Waste ".[13][14]

    • The full chemical name: "3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid ". Do not use abbreviations or chemical formulas.[13][14]

    • An accumulation start date.

    • The primary hazards (e.g., "Toxic," "Irritant," "Potential Corrosive").

Step 3: Waste Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be near the point of generation.

  • Containment: The container should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]

  • Segregation: Store this waste away from bases, oxidizing agents, and reducing agents to prevent incompatible chemical reactions.[8][12] Keep it away from sources of ignition.[6]

  • Closure: The container must be kept tightly sealed at all times, except when adding waste.[12][14]

Step 4: Final Disposal
  • Coordination: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Documentation: Provide the EHS office or contractor with the full chemical name and any available safety information. Chemical waste generators are responsible for ensuring complete and accurate classification for disposal.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is spilled outside a fume hood, remove all sources of ignition.[6]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent. Do not use combustible materials like sawdust. [7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools for this process.[7]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste. Then, wash the area with soap and water.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste following the protocol in Section 3.

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for disposal and spill response.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_contain Containment & Storage cluster_dispose Final Disposal A Identify Waste: 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Work in Fume Hood B->C D Select Compatible Container (Glass or HDPE) C->D E Label Container: 'Hazardous Waste' + Full Name D->E F Seal Container & Place in Secondary Containment E->F G Store in Designated SAA Away from Incompatibles F->G H Container Full or Project Complete? G->H I Contact EHS for Pickup H->I Yes J Provide Full Chemical Details I->J

Caption: Disposal workflow for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Spill Response Diagram

SpillResponse Start Spill Occurs Alert Alert Area Personnel Start->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Immediately LargeSpill->Evacuate Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose CallEHS Call Emergency EHS Contact Evacuate->CallEHS

Caption: Decision-making process for chemical spill response.

References

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • Various Authors. (n.d.). synthesis and reactivity of some pyrazole derivatives.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Santa Cruz Biotechnology, Inc. (n.d.). Propiolic acid - SCBT.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Propiolic acid, 98%.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Propiolic acid.
  • Sigma-Aldrich. (n.d.). 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.
  • Möller Chemie GmbH & Co. KG. (2023, March 30). Propionic acid - Safety data sheet.
  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • AK Scientific, Inc. (n.d.). 2-Propynoic acid.

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Handling

Comprehensive Safety and Handling Protocol for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid

As a Senior Application Scientist, I recognize that handling specialized functionalized building blocks requires a deep understanding of their intrinsic reactivity. 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized functionalized building blocks requires a deep understanding of their intrinsic reactivity. 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a highly specialized compound featuring a pyrazole moiety conjugated to a prop-2-ynoic acid (propiolic acid) functional group. This guide provides a self-validating, step-by-step operational protocol designed to ensure maximum safety, scientific integrity, and regulatory compliance.

Mechanistic Hazard Profiling (The "Why")

To design an effective safety protocol, we must first understand the chemical causality behind the hazard. The primary risk of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid stems from its alkynoic acid moiety:

  • Michael Acceptor Reactivity: Alkynoic acids are highly reactive electrophiles. The carbon-carbon triple bond, conjugated with the electron-withdrawing carboxylic acid, acts as a potent Michael acceptor. In a biological context, this means the compound can readily undergo covalent nucleophilic addition with cysteine thiols and lysine residues in skin proteins, which is the primary initiating event for severe skin sensitization and allergic contact dermatitis[1].

  • Corrosivity: As a propiolic acid derivative, the compound possesses an acidic proton that can cause severe skin burns, irreversible eye damage, and respiratory tract irritation upon exposure[2].

Because the compound is both a sensitizer and a corrosive agent, standard laboratory handling procedures are insufficient. A targeted, hazard-specific approach is required.

Personal Protective Equipment (PPE) Matrix

OSHA 29 CFR 1910.138 mandates that employers select hand protection based on an evaluation of the specific performance characteristics relative to the identified chemical hazards[3]. Because alkynoic acids can permeate standard thin latex—and because latex allergies present an additional hazard[4]—the following PPE matrix is strictly required.

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection Double-gloving: Inner Nitrile (≥8 mil) + Outer Butyl Rubber.Butyl rubber provides superior resistance to permeation by reactive organic acids and Michael acceptors. Double-gloving ensures a fail-safe barrier if the outer glove is mechanically compromised.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles + Face shield.The corrosive nature of propiolic acid derivatives can cause immediate corneal damage[2]. A face shield prevents droplet deposition on the face during solvent transfer.
Body Protection Flame-retardant (FR) lab coat (fully buttoned) + chemical-resistant apron.Prevents dermal exposure from accidental spills. The apron provides an impermeable barrier against acidic organic solutions.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of corrosive dust or sublimated vapors. Alkynoic acids can act as respiratory sensitizers[5].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions have been explicitly verified.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong bases, oxidizing agents, and reducing agents[5].

  • Don all PPE specified in the matrix above.

Step 2: Weighing and Transfer (Static Control)

  • Pyrazole-containing organic powders can accumulate static charge, leading to aerosolization when the container is opened. Pass an anti-static zero-stat gun over the sealed container and the weigh boat before opening.

  • Open the chemical container only inside the fume hood.

  • Use a grounded, non-sparking spatula to transfer the solid[6].

  • Weigh the material in a closed, tared vial rather than an open weigh boat to minimize the risk of airborne dust.

Step 3: Reaction Setup

  • Dissolve the compound in a compatible, dry solvent (e.g., DMF, DMSO, or DCM) while maintaining the flask under an inert atmosphere (Nitrogen or Argon). Alkynoic acids are sensitive to degradation and polymerization[7].

  • Add reagents dropwise. Because the alkyne is a reactive Michael acceptor, highly exothermic reactions can occur if nucleophiles (e.g., amines, thiols) are added too rapidly.

Step 4: Post-Operation Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual alkynoic acid.

  • Follow with a distilled water wipe to remove the resulting salts.

Operational Workflow Visualization

Workflow Start Pre-Operation: Fume Hood & PPE Check Weighing Weighing: Anti-Static Control & Closed Transfer Start->Weighing Verify Flow Rate Setup Reaction Setup: Inert Atmosphere & Solvent Addition Weighing->Setup Transfer to Flask Decon Post-Operation: Alkaline Decontamination Setup->Decon Reaction Complete Waste Waste Disposal: Acidic Organic Waste Stream Decon->Waste Collect Washings

Figure 1: Operational workflow and safety checkpoints for handling 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.

Emergency Response & Waste Disposal Plan

Spill Response

In the event of a spill inside the fume hood:

  • Isolate: Lower the fume hood sash immediately.

  • Absorb: Cover the spill with an inert absorbent material such as dry sand or diatomaceous earth[6]. Do not use combustible materials like paper towels for concentrated acids.

  • Neutralize: Carefully apply a neutralizing agent (e.g., sodium bicarbonate powder) from the perimeter of the spill inward.

  • Collect: Sweep the neutralized mixture using non-sparking tools and place it in a designated hazardous waste container[2].

Waste Disposal

Proper disposal is critical to prevent environmental contamination and dangerous cross-reactivity.

  • Classification: This material and its container must be disposed of as hazardous waste[5].

  • Segregation: Collect all liquid waste, contaminated gloves, and absorbent materials in a clearly labeled "Halogen-Free Acidic Organic Waste" container.

  • Prohibition: Never mix this waste stream with strong bases, amines, or oxidizing agents, as the Michael acceptor moiety can undergo violent exothermic polymerization.

  • Final Disposal: Hand over to an authorized hazardous waste disposal company. The preferred method of destruction for propiolic acid derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber system[6]. Always comply with the guidelines set forth in Prudent Practices in the Laboratory[8].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.138 - Hand Protection. Available at:[Link]

  • Enoch, S. J., et al. Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition. Chemical Research in Toxicology, 2008. Available at:[Link]

Sources

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